molecular formula C9H8N2O3 B109518 6-Hydroxy-7-methoxy-3,4-dihydroquinazolin-4-one CAS No. 179688-52-9

6-Hydroxy-7-methoxy-3,4-dihydroquinazolin-4-one

Cat. No.: B109518
CAS No.: 179688-52-9
M. Wt: 192.17 g/mol
InChI Key: OKZIRNNFVQCDSA-UHFFFAOYSA-N
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Description

6-Hydroxy-7-methoxy-3,4-dihydroquinazolin-4-one, also known as this compound, is a useful research compound. Its molecular formula is C9H8N2O3 and its molecular weight is 192.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

6-hydroxy-7-methoxy-3H-quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H8N2O3/c1-14-8-3-6-5(2-7(8)12)9(13)11-4-10-6/h2-4,12H,1H3,(H,10,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKZIRNNFVQCDSA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)N=CNC2=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20585329
Record name 6-Hydroxy-7-methoxyquinazolin-4(1H)-one
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Molecular Weight

192.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

179688-52-9
Record name 6-Hydroxy-7-methoxy-4(3H)-quinazolinone
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Record name 6-Hydroxy-7-methoxyquinazolin-4(1H)-one
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Record name Hydroxyone
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Foundational & Exploratory

"6-Hydroxy-7-methoxy-3,4-dihydroquinazolin-4-one" basic properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 6-Hydroxy-7-methoxy-3,4-dihydroquinazolin-4-one: Properties, Synthesis, and Applications

Introduction

The quinazolinone scaffold is a privileged heterocyclic motif renowned for its broad spectrum of pharmacological activities, forming the core of numerous approved drugs and clinical candidates. Within this important class of compounds, this compound serves as a pivotal intermediate, particularly in the synthesis of targeted cancer therapeutics. Its strategic functionalization at the 6-hydroxy position allows for the introduction of various side chains, leading to potent and selective kinase inhibitors.

This guide provides a comprehensive technical overview of this compound for researchers, medicinal chemists, and drug development professionals. It details the compound's fundamental properties, provides a validated synthetic protocol, and explores its critical role as a building block in the creation of advanced, biologically active molecules.

Chemical Identity and Physicochemical Properties

Accurate identification and understanding of a compound's physicochemical properties are foundational to its application in research and development.

Chemical Identifiers
IdentifierValue
IUPAC Name 6-hydroxy-7-methoxy-3H-quinazolin-4-one
CAS Number 179688-52-9[1][2]
Molecular Formula C₉H₈N₂O₃
Synonyms 6-Hydroxy-7-methoxy-4(3H)-quinazolinone, 7-Methoxyquinazoline-4,6-diol[3]
Chemical Structure

The structure features a bicyclic quinazolinone core with a hydroxyl group at position 6 and a methoxy group at position 7, providing key handles for further chemical modification.

Caption: 2D Structure of this compound.

Physicochemical Data

A summary of key physical and chemical properties is presented below. These values are crucial for designing reaction conditions, purification strategies, and formulation studies.

PropertyValueSource
Molecular Weight 192.17 g/mol [3]
Appearance White to almost white powder/crystal[3]
Melting Point ~293 °C[3]
Boiling Point (Predicted) 420.0 ± 55.0 °C[3]
Density (Predicted) 1.47 ± 0.1 g/cm³[3]
pKa (Predicted) 9.39 ± 0.20[3]
XLogP3 (Predicted) 0.3
Storage Temperature Room Temperature, sealed in dry conditions[3]

Synthesis and Characterization

The most common and efficient synthesis of this compound involves the selective demethylation of the more readily available precursor, 6,7-dimethoxyquinazolin-4-one.[1] This selective reaction is critical for producing the desired isomer with a free hydroxyl group for subsequent derivatization.

Synthetic Workflow Diagram

Caption: Workflow for the synthesis of the target compound.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the selective demethylation of 6,7-dimethoxyquinazolin-4-one.[1]

Materials:

  • 6,7-Dimethoxyquinazolin-4-one (1 equivalent)

  • L-Methionine (approx. 1.2 equivalents)

  • Methanesulfonic acid (approx. 6.5 mL per gram of starting material)

  • 40% Sodium hydroxide (NaOH) aqueous solution

  • Ice

  • Deionized water

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 6,7-dimethoxyquinazolin-4-one (e.g., 3.06 g) in methanesulfonic acid (20 mL).[1]

  • Addition of Reagent: Add L-methionine (e.g., 2.66 g) to the solution.[1] The causality for using methionine lies in its ability to act as a soft nucleophile in the presence of a strong acid, selectively cleaving the methyl ether at the 6-position, which is more sterically accessible and electronically favorable for this type of reaction compared to the 7-position.

  • Heating: Heat the reaction mixture to 100 °C and maintain stirring at this temperature for approximately 22 hours.[1]

  • Work-up and Neutralization: After the reaction is complete, cool the flask in an ice bath. Carefully add crushed ice to the reaction mixture to quench the reaction. This step must be performed cautiously due to the exothermic nature of diluting strong acid.

  • Product Precipitation: Slowly neutralize the acidic mixture by adding a 40% aqueous sodium hydroxide solution. Monitor the pH and continue addition until a neutral pH is achieved. The product will precipitate out of the solution as a solid.[1]

  • Isolation and Purification: Collect the solid product by filtration under reduced pressure. Wash the collected solid thoroughly with deionized water to remove any residual salts.[1]

  • Drying: Air-dry the purified product. For a reported yield of 94%, 2.67 g of 6-hydroxy-7-methoxyquinazolin-4-one was obtained from 3.06 g of starting material.[1]

Characterization Data

The identity and purity of the synthesized compound should be confirmed using standard analytical techniques.

  • ¹H-NMR (300MHz, DMSO-d₆): δ 11.94 (s, 1H), 9.81 (s, 1H), 7.92 (d, 1H), 7.39 (s, 1H), 7.11 (s, 1H), 3.91 (s, 3H).[1] The two singlet peaks at 11.94 and 9.81 ppm correspond to the acidic protons of the N-H (amide) and O-H (phenol) groups, respectively. The aromatic protons and the methoxy protons appear at their expected chemical shifts.

Applications in Medicinal Chemistry

The primary value of this compound lies in its role as a versatile synthetic intermediate. The hydroxyl group at the C6 position is a key point for derivatization, most commonly through etherification, to attach larger, pharmacologically active moieties.

G cluster_precursor Key Intermediate cluster_products Target Bioactive Molecules A 6-Hydroxy-7-methoxy- quinazolin-4-one B 4-Anilinoquinazoline Derivatives (e.g., Gefitinib Analogs) A->B Multi-step Synthesis C 2-Arylbenzothiazole Kinase Inhibitors A->C Synthetic Elaboration

Caption: Role as a precursor to advanced bioactive compounds.

Synthesis of Antitumor Agents

This compound is a crucial reactant in the preparation of 4-anilinoquinazoline derivatives, a class of molecules known for their potent antitumor activities.[1][3] Many of these derivatives function as Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors. The synthesis typically involves:

  • Protection/Activation: The 4-oxo group is often converted to a 4-chloro group to facilitate nucleophilic substitution.

  • Etherification: The 6-hydroxy group is alkylated with a suitable side chain, often containing a solubilizing group like a morpholine ring.

  • Substitution: The 4-chloro group is displaced by a substituted aniline to install the pharmacophore responsible for kinase binding.

This compound is listed as an intermediate or impurity related to Gefitinib, a well-known EGFR inhibitor used in cancer treatment.[1]

Synthesis of Kinase Inhibitors

Beyond EGFR inhibitors, 6-Hydroxy-7-methoxy-4(1H)-quinazolinone is also employed as a reactant in the synthesis of 2-arylbenzothiazoles, which have been investigated as a different class of kinase inhibitors.[1][3] This highlights the versatility of the quinazolinone core in generating diverse molecular scaffolds for targeting various protein kinases involved in disease pathways.

Safety and Handling

Proper safety precautions are essential when handling this chemical.

  • Hazard Classification: According to the Globally Harmonized System (GHS), this compound is classified as acutely toxic if swallowed (Acute toxicity, oral, Category 3).

  • Precautionary Statements:

    • P264: Wash hands thoroughly after handling.

    • P270: Do not eat, drink or smoke when using this product.

    • P301+P316: IF SWALLOWED: Get emergency medical help immediately.

  • Personal Protective Equipment (PPE): Standard laboratory PPE, including safety glasses, a lab coat, and chemical-resistant gloves, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

This compound is more than a simple chemical; it is a strategic building block that enables the synthesis of complex and highly valuable therapeutic agents. Its well-defined structure, reliable synthetic route, and the reactive hydroxyl handle at the C6 position make it an indispensable tool for medicinal chemists. A thorough understanding of its properties, synthesis, and handling is crucial for any research program focused on the development of quinazolinone-based kinase inhibitors and other targeted therapies.

References

A Comprehensive Technical Guide to the Regioselective Synthesis of 6-Hydroxy-7-methoxy-3,4-dihydroquinazolin-4-one

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of the synthesis of 6-hydroxy-7-methoxy-3,4-dihydroquinazolin-4-one, a pivotal intermediate in the development of targeted oncological therapies. The focus is on the regioselective demethylation of the readily available precursor, 6,7-dimethoxyquinazolin-4-one. We delve into the mechanistic underpinnings of this transformation, offering a field-proven, step-by-step experimental protocol. This document is designed for researchers, medicinal chemists, and process development professionals, providing the necessary detail to ensure reproducible, high-yield synthesis. The guide includes detailed characterization data, troubleshooting insights, and visual aids to facilitate a comprehensive understanding of the process.

Introduction: Strategic Importance of the Target Moiety

The quinazoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of pharmacologically active agents.[1] Specifically, this compound (also known as 6-hydroxy-7-methoxy-4(3H)-quinazolinone) is a high-value intermediate, most notably in the synthesis of Gefitinib, a selective epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor used in cancer therapy.[2][3] The precise arrangement of the hydroxyl and methoxy groups on the quinazoline core is critical for the final drug's binding affinity and biological activity.

The synthetic challenge lies in the selective cleavage of the C6-methoxy ether in the presence of a chemically similar C7-methoxy group on the 6,7-dimethoxyquinazolin-4-one precursor. This guide details a robust and highly regioselective method employing L-methionine in methanesulfonic acid, a combination that has proven effective for this specific transformation.[2][4]

The Chemistry of Selective Demethylation

The cleavage of aryl methyl ethers is a fundamental transformation in organic synthesis, often required for deprotection or the synthesis of phenolic compounds.[5][6] While numerous reagents like boron tribromide (BBr₃), hydrobromic acid (HBr), and various Lewis acids are known to cleave these stable bonds, they often lack the selectivity required for complex molecules with multiple, similar functional groups.[5][6][7]

The chosen method leverages a "soft" demethylating system. The combination of L-methionine and methanesulfonic acid provides a unique environment for regioselective demethylation.

Mechanism of Action:

The regioselectivity of the demethylation at the C6 position is attributed to the electronic environment of the quinazolinone ring. The C6 position is para to the nitrogen atom at position 1 and ortho to the methoxy group at C7, while being influenced by the carbonyl group at C4. It is hypothesized that the reaction proceeds via the formation of a methylsulfonium salt from the methoxy group and the protonated methionine in the strongly acidic medium. The nucleophilic sulfur of methionine preferentially attacks the methyl group of the C6-methoxy ether. This preference is likely due to the specific electronic distribution and steric accessibility dictated by the quinazolinone core. The subsequent nucleophilic attack by the counter-ion (methanesulfonate or water) on the methyl group of the sulfonium salt completes the demethylation.

The overall transformation is depicted below:

G cluster_0 Reaction Scheme start 6,7-Dimethoxyquinazolin-4-one reagents L-Methionine, Methanesulfonic Acid (CH₃SO₃H) start->reagents product This compound reagents->product

Caption: Overall reaction for the selective demethylation.

Detailed Experimental Protocol

This protocol is a self-validating system, designed for clarity and reproducibility. Monitoring the reaction's progress by High-Performance Liquid Chromatography (HPLC) is critical for determining the point of completion.[2][4]

Materials and Reagents
Reagent/MaterialM.W. ( g/mol )QuantityMoles (approx.)Supplier/Grade
6,7-Dimethoxyquinazolin-4(3H)-one206.1964.7 g0.31 mol>98% Purity
L-Methionine149.2153.7 g0.36 mol>99% Purity
Methanesulfonic Acid96.11425 mL-ACS Grade
Crushed Ice/Deionized Water18.02As needed--
Sodium Hydroxide (40% aq. sol.)40.00As needed-ACS Grade

Step-by-Step Synthesis Procedure

G node_start node_start node_process node_process node_end node_end start 1. Dissolution step2 2. Add L-Methionine start->step2 Dissolve 6,7-dimethoxyquinazolin-4-one in methanesulfonic acid. step3 3. Heating & Reflux step2->step3 Add L-methionine to the solution. step4 4. Reaction Monitoring (HPLC) step3->step4 Heat to reflux (approx. 100-110°C) for 12-22 hours. step5 5. Quenching step4->step5 Confirm disappearance of starting material. step6 6. Neutralization & Precipitation step5->step6 Cool and pour mixture onto crushed ice. end 7. Isolation & Drying step6->end Slowly add 40% NaOH (aq) to pH ~7.

Caption: Experimental workflow for the synthesis.

  • Dissolution: In a suitable round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 64.7 g (0.31 mol) of 6,7-dimethoxyquinazolin-4(3H)-one in 425 mL of methanesulfonic acid. Stir until a clear solution is obtained.

  • Reagent Addition: To the solution, add 53.7 g (0.36 mol) of L-methionine.

  • Heating and Reflux: Heat the reaction mixture to reflux and maintain for 12 to 22 hours.[2][4][8] The reaction temperature will be approximately 100-110 °C.

  • Reaction Monitoring: Periodically take aliquots from the reaction mixture, quench them appropriately, and analyze by HPLC to monitor the disappearance of the starting material. The reaction is complete when no starting material is indicated.[2][4]

  • Quenching: Once the reaction is complete, allow the mixture to cool slightly before carefully pouring it onto a large beaker containing at least 200 mL of a crushed ice/water mixture. This step should be performed in a well-ventilated fume hood as it is highly exothermic.

  • Neutralization and Precipitation: Cool the resulting acidic solution to 0 °C using an ice bath. Slowly and carefully add a 40% aqueous solution of sodium hydroxide (NaOH) with vigorous stirring. Monitor the pH continuously and continue adding the base until the pH reaches approximately 7. A white solid will precipitate out of the solution.[2][4]

  • Isolation and Drying: Collect the white precipitate by vacuum filtration. Wash the solid thoroughly with cold deionized water to remove any residual salts. Dry the product under vacuum at 50-60 °C to a constant weight.

Product Characterization and Purity Assessment

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

TechniqueParameterExpected Result
Appearance Physical StateWhite to off-white crystalline powder.[9]
HPLC Purity>98% (area %)[9]
Mass Spec. (MS) [M+H]⁺Expected m/z: 193.06
¹H NMR Chemical Shifts (δ)Appearance of a phenolic -OH proton signal; disappearance of one -OCH₃ singlet; characteristic aromatic and quinazolinone protons.
Molecular Formula -C₉H₈N₂O₃[10]
Molecular Weight -192.17 g/mol [10]

Troubleshooting and Field-Proven Insights

  • Incomplete Reaction: If HPLC analysis shows significant starting material after the recommended reaction time, the reaction may be continued for a longer duration. Ensure the temperature is maintained at reflux. The quality of methanesulfonic acid is also crucial; it should be anhydrous.

  • Formation of Di-demethylated Byproduct: Over-reaction (excessive time or temperature) can lead to the formation of 6,7-dihydroxyquinazolin-4-one. This can be minimized by careful HPLC monitoring. If formed, purification via column chromatography may be necessary.

  • Difficult Filtration: If the precipitate is very fine, allowing the suspension to stand in the cold for a longer period before filtration can promote crystal growth, making filtration easier.

  • Safety: Methanesulfonic acid is highly corrosive and should be handled with extreme care using appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. The quenching and neutralization steps are exothermic and must be performed slowly and with adequate cooling in a fume hood.

Conclusion

The regioselective demethylation of 6,7-dimethoxyquinazolin-4-one using L-methionine in methanesulfonic acid is a reliable and scalable method for producing high-purity this compound. By adhering to the detailed protocol and monitoring the reaction progress, researchers and drug development professionals can confidently synthesize this critical pharmaceutical intermediate. The principles of selectivity discussed herein offer valuable insights that can be applied to other complex synthetic challenges.

References

An In-depth Technical Guide to 6-Hydroxy-7-methoxy-3,4-dihydroquinazolin-4-one (CAS: 179688-52-9): A Keystone Intermediate in Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinazolinone Core as a Privileged Scaffold in Oncology

The quinazolinone scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its ability to bind to a variety of biological targets with high affinity.[1] Within this esteemed class of compounds, 6-Hydroxy-7-methoxy-3,4-dihydroquinazolin-4-one stands out not as a therapeutic agent itself, but as a pivotal intermediate in the synthesis of potent and selective kinase inhibitors.[2] Its strategic placement of hydroxyl and methoxy groups on the quinazoline ring provides essential handles for derivatization, leading to the generation of highly active pharmaceutical ingredients (APIs) targeting key signaling pathways in cancer.[3][4]

This technical guide provides a comprehensive overview of this compound, from its synthesis and characterization to its critical role in the development of next-generation oncology therapeutics. For researchers and drug development professionals, understanding the nuances of this key building block is paramount to innovating within the competitive landscape of kinase inhibitor design.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a synthetic intermediate is fundamental to its effective utilization in multi-step syntheses. The key properties of this compound are summarized below.

PropertyValueSource
CAS Number 179688-52-9[5]
Molecular Formula C₉H₈N₂O₃[5]
Molecular Weight 192.17 g/mol [5]
Appearance White to off-white powder/crystal[6]
Melting Point Approximately 293 °C[6]
XLogP3 0.3[5]
Hydrogen Bond Donor Count 2[5]
Hydrogen Bond Acceptor Count 4[5]

Synthesis and Purification: A Robust Protocol

The most efficient and commonly cited synthesis of this compound involves the selective demethylation of its precursor, 6,7-dimethoxyquinazolin-4(3H)-one.[7][8] This strategic demethylation at the 6-position is crucial for subsequent derivatization in the synthesis of targeted therapies like Gefitinib.[2]

Experimental Protocol: Selective Demethylation

This protocol is adapted from established literature procedures.[8]

Materials:

  • 6,7-dimethoxyquinazolin-4(3H)-one

  • L-methionine

  • Methanesulfonic acid

  • 40% aqueous Sodium Hydroxide (NaOH) solution

  • Crushed ice

  • Water

Procedure:

  • In a round-bottom flask, dissolve 6,7-dimethoxyquinazolin-4(3H)-one (e.g., 0.31 mol) in methanesulfonic acid (e.g., 425 mL).

  • To this solution, add L-methionine (e.g., 0.34 mol).

  • Heat the reaction mixture to reflux (approximately 100-110°C) and maintain for 12 hours. The progress of the reaction should be monitored by High-Performance Liquid Chromatography (HPLC) to ensure the complete consumption of the starting material.

  • Upon completion, cool the reaction mixture and carefully add it to a beaker containing a crushed ice/water mixture (e.g., 200 mL).

  • Cool the resulting solution to 0°C in an ice bath.

  • Slowly neutralize the acidic solution by the dropwise addition of a 40% aqueous NaOH solution until the pH reaches approximately 7. This will cause the product to precipitate out of the solution.

  • Collect the white precipitate by vacuum filtration.

  • Wash the solid thoroughly with cold water to remove any residual salts.

  • Dry the purified this compound product under vacuum.

Causality of Experimental Choices:

  • L-methionine and Methanesulfonic Acid: This reagent system is a well-established method for the selective demethylation of aryl methyl ethers.[9] The sulfur atom of methionine is thought to act as a soft nucleophile to attack the methyl group of the methoxy ether, facilitated by the strong acidic environment of methanesulfonic acid. The selectivity for the 6-position over the 7-position is likely due to subtle differences in the electronic environment of the two methoxy groups.

  • Neutralization with NaOH: The product is phenolic and thus soluble in strong acid. Neutralization is essential to decrease its solubility and induce precipitation, allowing for its isolation.

Synthesis_Workflow cluster_start Starting Material cluster_reagents Reagents cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product 6_7_dimethoxy 6,7-dimethoxyquinazolin-4(3H)-one reflux Reflux (12h) 6_7_dimethoxy->reflux reagents L-methionine Methanesulfonic acid reagents->reflux quench Quench with ice/water reflux->quench Reaction Mixture neutralize Neutralize with NaOH (pH ~7) quench->neutralize filter_dry Filter and Dry neutralize->filter_dry product 6-Hydroxy-7-methoxy-3,4- dihydroquinazolin-4-one filter_dry->product

Synthesis workflow for this compound.

Spectroscopic Characterization

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the quinazoline ring, a singlet for the methoxy group, and exchangeable protons for the hydroxyl and amide groups. The chemical shifts will be influenced by the electronic effects of the substituents.

  • ¹³C NMR: The carbon NMR will display distinct signals for the carbonyl carbon, the aromatic carbons, and the methoxy carbon.

  • Mass Spectrometry: The mass spectrum should show a molecular ion peak (M+) or a protonated molecular ion peak ([M+H]+) corresponding to the molecular weight of the compound (192.17 g/mol ).[10]

  • Infrared (IR) Spectroscopy: The IR spectrum is expected to exhibit characteristic absorption bands for the O-H stretch of the hydroxyl group, the N-H stretch of the amide, the C=O stretch of the quinazolinone carbonyl, and C-O stretching of the methoxy group.

Role in the Synthesis of Bioactive Compounds: A Gateway to Kinase Inhibitors

The primary significance of this compound lies in its role as a versatile intermediate for the synthesis of 4-anilinoquinazoline derivatives, a class of compounds renowned for their potent anticancer activity.[3][4][11] The hydroxyl group at the 6-position serves as a key attachment point for various side chains designed to enhance binding affinity and selectivity for target kinases, as well as to improve pharmacokinetic properties.

A prominent example is the synthesis of Gefitinib, an epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor.[2] The synthesis involves the alkylation of the 6-hydroxyl group of the title compound, followed by chlorination at the 4-position and subsequent nucleophilic aromatic substitution with an appropriate aniline.

General Synthetic Scheme for 4-Anilinoquinazoline Derivatives

Kinase_Inhibitor_Synthesis start 6-Hydroxy-7-methoxy-3,4- dihydroquinazolin-4-one alkylation Alkylation of 6-hydroxyl group start->alkylation chlorination Chlorination at C4 (e.g., with POCl₃) alkylation->chlorination substitution Nucleophilic Aromatic Substitution with substituted aniline chlorination->substitution product 4-Anilinoquinazoline Kinase Inhibitor substitution->product

General synthetic route to 4-anilinoquinazoline kinase inhibitors.

Potential Biological Significance and Mechanism of Action (Inferred)

While direct biological studies on this compound are scarce, its central role in the synthesis of potent kinase inhibitors allows for a well-supported inference of the biological significance of its core structure. The 4-anilinoquinazoline scaffold is a known ATP-competitive inhibitor of various tyrosine kinases, including EGFR and VEGFR-2.[12][13][14]

These kinases are crucial components of signaling pathways that regulate cell proliferation, survival, and angiogenesis. In many cancers, these pathways are dysregulated due to mutations or overexpression of the kinases. 4-Anilinoquinazolines bind to the ATP-binding pocket of the kinase domain, preventing the phosphorylation of downstream substrates and thereby inhibiting the signaling cascade. This leads to cell cycle arrest and apoptosis in cancer cells.

Kinase_Inhibition_Pathway cluster_receptor Cell Surface Receptor cluster_inhibitor Inhibition cluster_downstream Downstream Signaling EGFR EGFR proliferation Cell Proliferation EGFR->proliferation Activates survival Cell Survival EGFR->survival Promotes angiogenesis Angiogenesis EGFR->angiogenesis Stimulates inhibitor 4-Anilinoquinazoline (derived from title compound) inhibitor->EGFR Binds to ATP pocket ATP ATP ATP->EGFR

Mechanism of action of 4-anilinoquinazoline-based kinase inhibitors.

Experimental Protocols for Biological Evaluation (Adapted)

The following are adapted protocols for the biological evaluation of 4-anilinoquinazoline derivatives, which could be applied to screen for any residual or inherent activity of the parent compound, this compound.

Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • Cancer cell lines (e.g., A549 - lung cancer, MCF-7 - breast cancer)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compound dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Prepare serial dilutions of the test compound in complete culture medium.

  • Remove the old medium from the cells and add the medium containing the different concentrations of the test compound. Include a vehicle control (DMSO) and a positive control (a known cytotoxic drug).

  • Incubate the plate for a specified period (e.g., 48-72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

  • Add the solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability for each concentration and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Protocol 2: In Vitro Kinase Inhibition Assay

This assay directly measures the ability of a compound to inhibit the activity of a specific kinase.

Materials:

  • Recombinant human kinase (e.g., EGFR, VEGFR-2)

  • Kinase substrate (a peptide or protein that is phosphorylated by the kinase)

  • ATP

  • Kinase assay buffer

  • Test compound dissolved in DMSO

  • Detection reagent (e.g., an antibody that recognizes the phosphorylated substrate, coupled to a detection system like fluorescence or luminescence)

  • 384-well plates

  • Plate reader

Procedure:

  • Add the kinase, substrate, and test compound at various concentrations to the wells of a 384-well plate.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction and add the detection reagent.

  • Incubate to allow for the detection signal to develop.

  • Measure the signal (e.g., fluorescence or luminescence) using a plate reader.

  • Calculate the percentage of kinase inhibition for each compound concentration and determine the IC₅₀ value.

Conclusion and Future Perspectives

This compound is a molecule of significant strategic importance in the field of medicinal chemistry and drug discovery. While it may not possess potent biological activity in its own right, its role as a key building block for a generation of life-saving kinase inhibitors is undeniable. A deep understanding of its synthesis, characterization, and reactivity is essential for any research program focused on the development of novel quinazolinone-based therapeutics. Future research may focus on developing even more efficient and greener synthetic routes to this intermediate and exploring its use in the creation of inhibitors for other kinase targets, further solidifying the legacy of the quinazolinone scaffold in the fight against cancer and other diseases.

References

An In-depth Technical Guide to 6-Hydroxy-7-methoxy-3,4-dihydroquinazolin-4-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 6-Hydroxy-7-methoxy-3,4-dihydroquinazolin-4-one, a pivotal intermediate in the synthesis of targeted cancer therapeutics. This document delves into its chemical properties, synthesis, and analytical characterization. Furthermore, it explores the significant role of this molecule as a precursor to potent Epidermal Growth Factor Receptor (EGFR) inhibitors, detailing the mechanism of action of its derivatives in oncology. This guide is intended to be a valuable resource for researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development.

Introduction

This compound is a heterocyclic organic compound belonging to the quinazolinone class. While not a therapeutic agent in itself, it has garnered significant attention in the pharmaceutical industry as a key building block in the synthesis of several targeted anticancer drugs.[1] Its strategic importance lies in its structural contribution to the pharmacophore of highly selective tyrosine kinase inhibitors (TKIs). The quinazolinone scaffold is a well-established privileged structure in medicinal chemistry, known for its diverse biological activities. This guide will provide an in-depth exploration of the molecular characteristics and synthetic pathways associated with this compound, offering critical insights for its application in drug discovery and development.

Molecular and Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its handling, synthesis, and analytical development.

PropertyValueSource
Molecular Formula C₉H₈N₂O₃[2]
Molecular Weight 192.17 g/mol [2]
IUPAC Name 6-hydroxy-7-methoxy-3H-quinazolin-4-one[2]
CAS Number 179688-52-9[2]
Melting Point 293 °C[3]
Predicted Boiling Point 420.0±55.0 °C[3]
Predicted Density 1.47±0.1 g/cm³[3]
Predicted pKa 9.39±0.20[3]
Appearance White to almost white powder/crystal[3]
Solubility Soluble in DMSO and Methanol.[4]

Synthesis and Mechanism

The primary synthetic route to this compound involves the selective demethylation of 6,7-dimethoxyquinazolin-4-one. This strategic conversion is crucial for enabling subsequent functionalization in the synthesis of more complex molecules.

Experimental Protocol: Synthesis from 6,7-Dimethoxyquinazolin-4-one

This protocol is adapted from established literature procedures.[1]

Materials:

  • 6,7-Dimethoxy-3,4-dihydroquinazoline-4-one

  • Methanesulfonic acid

  • L-methionine

  • 40% aqueous sodium hydroxide solution

  • Ice

  • Water (deionized)

Procedure:

  • Dissolve 3.06 g of 6,7-dimethoxyquinazolin-4-one in 20 mL of methanesulfonic acid in a suitable reaction vessel.

  • Add 2.66 g of L-methionine to the solution.

  • Heat the reaction mixture to 100 °C and stir for 22 hours.

  • Upon completion of the reaction, carefully add ice to the reaction mixture to quench the reaction.

  • Neutralize the mixture to a pH of approximately 7 with a 40% aqueous sodium hydroxide solution to induce product crystallization.

  • Collect the solid product by filtration under reduced pressure.

  • Wash the collected solid with water.

  • Air dry the product to yield 6-hydroxy-7-methoxyquinazolin-4-one (Typical yield: 94%).[1]

Rationale and Mechanism of Synthesis

The selective demethylation at the 6-position is a critical step. The use of L-methionine in methanesulfonic acid is a known method for the regioselective cleavage of aryl methyl ethers. The proposed mechanism involves the protonation of the methoxy oxygen by the strong acid, followed by nucleophilic attack by the sulfur atom of L-methionine on the methyl group, leading to the cleavage of the O-methyl bond. The selectivity for the 6-position over the 7-position is attributed to the differential electronic environment of the two methoxy groups.

Synthesis_Mechanism cluster_reactants Reactants cluster_process Process cluster_product Product 6,7-dimethoxyquinazolin-4-one 6,7-dimethoxyquinazolin-4-one Selective Demethylation Selective Demethylation 6,7-dimethoxyquinazolin-4-one->Selective Demethylation L-methionine L-methionine L-methionine->Selective Demethylation Methanesulfonic acid Methanesulfonic acid Methanesulfonic acid->Selective Demethylation This compound This compound Selective Demethylation->this compound

Caption: Synthesis workflow for this compound.

Analytical Characterization

Accurate characterization of this compound is paramount for quality control and to ensure its suitability for subsequent synthetic steps.

Spectroscopic Data
  • ¹H-NMR (300MHz, DMSO-d₆): δ 11.94 (s, 1H), 9.81 (s, 1H), 7.92 (d, J=Hz, 1H), 7.39 (s, 1H), 7.11 (s, 1H), 3.91 (s, 3H).[1]

  • ¹³C-NMR, IR, and Mass Spectrometry: While specific, high-resolution spectra for this compound are not widely published in peer-reviewed literature, typical spectral characteristics for quinazolinone cores can be referenced from spectroscopic databases and related literature.[5][6]

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC) is the method of choice for assessing the purity of this compound.

Proposed HPLC Method:

  • Column: Reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water, often with an acidic modifier like formic acid or trifluoroacetic acid to improve peak shape.

  • Detection: UV detection at a wavelength determined by the UV-Vis spectrum of the compound.

  • Flow Rate: Typically 1.0 mL/min.

This method can be optimized for specific instrumentation and sample matrices to achieve baseline separation and accurate quantification.

Application in Drug Development: A Precursor to EGFR Inhibitors

The primary significance of this compound lies in its role as a key intermediate in the synthesis of gefitinib and other related 4-anilinoquinazoline-based EGFR tyrosine kinase inhibitors.[1]

The EGFR Signaling Pathway and Cancer

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that plays a crucial role in cell proliferation, survival, and differentiation. In many types of cancer, EGFR is overexpressed or mutated, leading to uncontrolled cell growth. The binding of ligands like EGF to the extracellular domain of EGFR triggers receptor dimerization and autophosphorylation of tyrosine residues in the intracellular kinase domain. This initiates a cascade of downstream signaling pathways, including the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which promote cancer cell proliferation and survival.

Mechanism of Action of Gefitinib and Related TKIs

Gefitinib and other 4-anilinoquinazoline derivatives are ATP-competitive inhibitors of the EGFR tyrosine kinase. They bind to the ATP-binding pocket of the EGFR kinase domain, preventing the binding of ATP and subsequent autophosphorylation. This blockade of EGFR signaling inhibits downstream pathways, leading to cell cycle arrest and apoptosis of cancer cells that are dependent on this pathway for their growth and survival.

EGFR_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular EGF EGF EGFR EGFR EGF->EGFR Binds Tyrosine_Kinase_Domain Tyrosine_Kinase_Domain EGFR->Tyrosine_Kinase_Domain Activates Downstream_Signaling Downstream_Signaling Tyrosine_Kinase_Domain->Downstream_Signaling Phosphorylates ATP ATP ATP->Tyrosine_Kinase_Domain Binds Gefitinib Gefitinib Gefitinib->Tyrosine_Kinase_Domain Inhibits ATP binding Proliferation_Survival Proliferation_Survival Downstream_Signaling->Proliferation_Survival Promotes

Caption: Simplified EGFR signaling pathway and the inhibitory action of Gefitinib.

Safety and Handling

As with any chemical substance, proper safety precautions must be observed when handling this compound.

  • Hazard Classification: GHS classification indicates that this compound is toxic if swallowed (Acute Toxicity, Oral, Category 3).[2]

  • Precautionary Statements:

    • P264: Wash hands thoroughly after handling.[7]

    • P270: Do not eat, drink or smoke when using this product.[7]

    • P301+P316: IF SWALLOWED: Get emergency medical help immediately.[7]

    • P405: Store locked up.[7]

    • P501: Dispose of contents/container to an approved waste disposal plant.[7]

  • Personal Protective Equipment (PPE): Wear appropriate protective clothing, gloves, and eye/face protection. Handle in a well-ventilated area.

For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.[7][8][9]

Conclusion

This compound is a molecule of significant industrial and academic interest due to its indispensable role in the synthesis of life-saving anticancer medications. This guide has provided a detailed overview of its chemical properties, a robust synthetic protocol, and insights into its analytical characterization. Furthermore, the critical function of its derivatives as EGFR inhibitors has been highlighted, underscoring the importance of this compound in modern oncology drug discovery. It is anticipated that this technical guide will serve as a valuable and practical resource for professionals engaged in the multifaceted field of pharmaceutical sciences.

References

An In-Depth Technical Guide to 6-Hydroxy-7-methoxy-3,4-dihydroquinazolin-4-one: Nomenclature, Synthesis, and Biological Significance

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 6-Hydroxy-7-methoxy-3,4-dihydroquinazolin-4-one, a pivotal heterocyclic compound in medicinal chemistry. We will delve into its precise chemical identity, explore detailed synthetic methodologies, and illuminate its significant role in the development of targeted cancer therapeutics. This document is designed to serve as a valuable resource for professionals engaged in drug discovery and development, offering both foundational knowledge and practical insights.

Chemical Identity and Nomenclature

Correctly identifying a chemical entity is the cornerstone of scientific communication and research. This section provides the definitive nomenclature and key identifiers for the topic compound.

IUPAC Name

The systematic and unambiguous name for this compound, according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature, is 6-hydroxy-7-methoxy-3H-quinazolin-4-one [1].

Synonyms

In scientific literature and commercial catalogues, this compound is also known by several other names, including:

  • This compound[1]

  • 6-Hydroxy-7-methoxy-4(3H)-Quinazolinone[1]

  • 7-METHOXYQUINAZOLINE-4,6-DIOL

Key Identifiers

For precise database searching and material procurement, the following identifiers are essential:

IdentifierValueSource
CAS Number 179688-52-9PubChem[1]
Molecular Formula C₉H₈N₂O₃PubChem[1]
Molecular Weight 192.17 g/mol PubChem[1]
InChIKey OKZIRNNFVQCDSA-UHFFFAOYSA-NPubChem[1]

Physicochemical Properties

Understanding the physicochemical properties of a compound is critical for its application in synthesis, formulation, and biological studies.

PropertyValueSource
Appearance White to off-white solid
Melting Point >300 °C
XLogP3 0.8
Hydrogen Bond Donor Count 2
Hydrogen Bond Acceptor Count 4
Rotatable Bond Count 1

Synthesis and Manufacturing

The synthesis of this compound is a critical process, primarily due to its role as a key intermediate in the production of high-value pharmaceuticals. The most common and industrially relevant synthesis involves the selective demethylation of a more readily available precursor.

Retrosynthetic Analysis

A logical approach to the synthesis of the target molecule is the selective demethylation of 6,7-Dimethoxy-3,4-dihydroquinazolin-4-one. This precursor is either commercially available or can be synthesized from simpler starting materials.

Retrosynthesis target This compound precursor 6,7-Dimethoxy-3,4-dihydroquinazolin-4-one target->precursor Selective Demethylation

Retrosynthetic approach for the target compound.

Experimental Protocol: Selective Demethylation

This protocol describes a robust and validated method for the synthesis of this compound from 6,7-Dimethoxy-3,4-dihydroquinazolin-4-one. The choice of methanesulfonic acid and L-methionine is crucial for achieving selective demethylation at the 6-position, a self-validating system that minimizes the formation of the isomeric 7-hydroxy product.

Materials:

  • 6,7-Dimethoxy-3,4-dihydroquinazolin-4-one

  • Methanesulfonic acid

  • L-methionine

  • Ice

  • 40% Aqueous sodium hydroxide solution

  • Water (deionized)

Procedure:

  • In a suitable reaction vessel, dissolve 3.06 g of 6,7-dimethoxyquinazolin-4-one in 20 mL of methanesulfonic acid with stirring.

  • To the resulting solution, add 2.66 g of L-methionine.

  • Heat the reaction mixture to 100 °C and maintain this temperature with stirring for 22 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture and carefully add ice to quench the reaction.

  • Neutralize the mixture to a pH of approximately 7 with a 40% aqueous sodium hydroxide solution. This will induce the precipitation of the product.

  • Collect the solid product by vacuum filtration.

  • Wash the collected solid with deionized water to remove any residual salts.

  • Dry the product under vacuum to afford 6-hydroxy-7-methoxyquinazolin-4-one as a solid[2].

Expected Yield: Approximately 94%[2].

Characterization Data:

  • ¹H-NMR (300MHz, DMSO-d₆): δ 11.94 (s, 1H), 9.81 (s, 1H), 7.92 (d, J=Hz, 1H), 7.39 (s, 1H), 7.11 (s, 1H), 3.91 (s, 3H)[2].

Biological Significance and Applications

While the intrinsic biological activity of this compound is not extensively documented in publicly available literature, its profound importance lies in its role as a cornerstone intermediate in the synthesis of Gefitinib, a potent and selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase. The quinazolinone scaffold itself is recognized as a "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds with a wide range of therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial agents[3][4][5][6][7][8][9][10][11][12][13].

The Quinazolinone Scaffold in Drug Discovery

The quinazolinone nucleus is a bicyclic heterocyclic system that has proven to be a versatile template for the design of molecules that can interact with a variety of biological targets. Structure-activity relationship (SAR) studies have shown that modifications at various positions of the quinazolinone ring can lead to compounds with diverse pharmacological profiles[4][6][9]. This inherent "drug-likeness" has made it a focal point for the development of novel therapeutics.

Role as a Key Intermediate in the Synthesis of Gefitinib

The primary significance of this compound lies in its function as a critical building block for the synthesis of Gefitinib (Iressa®), a first-generation EGFR tyrosine kinase inhibitor used in the treatment of non-small cell lung cancer (NSCLC).

The synthesis of Gefitinib from this intermediate typically proceeds through a multi-step sequence that highlights the importance of the specific functional groups on the quinazolinone core.

Gefitinib_Synthesis start 6-Hydroxy-7-methoxy- 3,4-dihydroquinazolin-4-one step1 Alkylation with 1-chloro-3-morpholinopropane start->step1 1 intermediate1 7-Methoxy-6-(3-morpholinopropoxy) -3,4-dihydroquinazolin-4-one step1->intermediate1 step2 Chlorination intermediate1->step2 2 intermediate2 4-Chloro-7-methoxy-6- (3-morpholinopropoxy)quinazoline step2->intermediate2 step3 Nucleophilic Aromatic Substitution with 3-chloro-4-fluoroaniline intermediate2->step3 3 gefitinib Gefitinib step3->gefitinib

Simplified synthetic pathway to Gefitinib from the target intermediate.

This synthetic route underscores the causality behind the molecular design. The 6-hydroxy group provides a reactive site for the introduction of the morpholinopropoxy side chain, which is crucial for the drug's pharmacokinetic properties. The subsequent chlorination at the 4-position activates the quinazolinone ring for nucleophilic aromatic substitution with 3-chloro-4-fluoroaniline, the moiety responsible for binding to the ATP-binding pocket of the EGFR tyrosine kinase.

The EGFR Signaling Pathway and Gefitinib's Mechanism of Action

EGFR is a receptor tyrosine kinase that plays a critical role in regulating cell proliferation, survival, and differentiation. In many cancers, EGFR is overexpressed or mutated, leading to constitutive activation of its downstream signaling pathways and uncontrolled cell growth.

EGFR_Pathway cluster_downstream Downstream Signaling EGF EGF EGFR EGFR EGF->EGFR ADP ADP EGFR->ADP Ras Ras EGFR->Ras PI3K PI3K EGFR->PI3K Gefitinib Gefitinib Gefitinib->EGFR Inhibits ATP Binding ATP ATP ATP->EGFR Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation

Simplified EGFR signaling pathway and the inhibitory action of Gefitinib.

Gefitinib functions as a competitive inhibitor at the ATP-binding site of the EGFR tyrosine kinase domain. By blocking the binding of ATP, it prevents the autophosphorylation and activation of the receptor, thereby inhibiting the downstream signaling cascades that drive tumor growth. The synthesis of this life-saving drug is critically dependent on the availability of high-purity this compound.

Conclusion

This compound is a molecule of significant interest to the scientific and pharmaceutical communities. While its intrinsic biological activities are not yet fully characterized, its indispensable role as a key intermediate in the synthesis of the EGFR inhibitor Gefitinib solidifies its importance in the landscape of modern oncology. The synthetic methodologies outlined in this guide provide a robust foundation for its preparation, and the elucidation of its connection to a clinically vital therapeutic underscores the critical role of fundamental organic chemistry in the development of life-saving medicines. Further investigation into the potential biological activities of this compound and its close analogs may yet reveal new therapeutic avenues, building upon the already impressive legacy of the quinazolinone scaffold.

References

"6-Hydroxy-7-methoxy-3,4-dihydroquinazolin-4-one" role as a synthetic intermediate

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 6-Hydroxy-7-methoxy-3,4-dihydroquinazolin-4-one: A Cornerstone Intermediate in Modern Drug Discovery

Authored by: Gemini, Senior Application Scientist

Abstract

The quinazoline scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous therapeutic agents, particularly in oncology. Among the various quinazoline precursors, This compound has emerged as a critical and versatile synthetic intermediate. Its strategic placement of functional groups—a reactive hydroxyl at the 6-position and a methoxy at the 7-position—provides a unique platform for the synthesis of potent and selective kinase inhibitors. This guide offers an in-depth exploration of this key intermediate, detailing its synthesis, chemical properties, and pivotal role in the development of targeted therapies, with a focus on Epidermal Growth Factor Receptor (EGFR) inhibitors.

Introduction: The Strategic Importance of the Quinazoline Scaffold

The 2,3-dihydroquinazolin-4(1H)-one (DHQ) core is a nitrogen-containing heterocyclic motif that serves as a fundamental building block for a wide range of biologically active compounds.[1] In the realm of targeted cancer therapy, the quinazoline ring system has proven to be an exceptionally effective scaffold for designing inhibitors of tyrosine kinases, a class of enzymes often dysregulated in various cancers.[2][3][4]

This compound (IUPAC Name: 6-hydroxy-7-methoxy-3H-quinazolin-4-one) is a specific derivative that has garnered significant attention.[5] Its value lies in the differential reactivity of its substituents. The hydroxyl group at the C6 position is a prime site for introducing a variety of side chains designed to enhance binding affinity and selectivity for the target kinase. The C4-keto group can be readily converted into a leaving group, such as a chloride, enabling the crucial introduction of substituted anilines that mimic the ATP-binding region of kinases. This guide will elucidate the synthesis of this intermediate and its subsequent elaboration into advanced drug candidates.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₉H₈N₂O₃PubChem[5]
Molecular Weight 192.17 g/mol PubChem[5]
CAS Number 179688-52-9PubChem[5]
Appearance White to off-white solidN/A
Purity Typically ≥98%JR MediChem LLC[6]

Synthesis of the Core Intermediate: A Step-by-Step Protocol

The most common and efficient route to this compound involves the selective demethylation of its readily available precursor, 6,7-Dimethoxy-3,4-dihydroquinazoline-4-one.[7] This selective reaction is a critical step, preserving the C7-methoxy group while exposing the C6-hydroxyl for further functionalization.

Synthetic Pathway Overview

The synthesis is a one-pot reaction that leverages the ability of L-methionine in methanesulfonic acid to selectively cleave the methyl ether at the 6-position, which is more sterically accessible and electronically favored for this reaction.

Synthesis_of_Core_Intermediate Start 6,7-Dimethoxyquinazolin-4(3H)-one Reagents L-Methionine Methanesulfonic Acid Start:e->Reagents:w + Conditions Reflux, 12h Reagents:s->Conditions:n under Workup Ice/Water Quench NaOH Neutralization (pH~7) Conditions:s->Workup:n then Product This compound Workup:e->Product:w yields

Caption: Synthetic route for this compound.

Detailed Experimental Protocol

This protocol is adapted from established literature procedures.[8]

Materials:

  • 6,7-Dimethoxyquinazolin-4(3H)-one (1.0 eq)

  • L-Methionine (1.1 eq)

  • Methanesulfonic acid

  • Crushed ice/water

  • 40% Sodium Hydroxide (NaOH) solution

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 6,7-dimethoxyquinazolin-4(3H)-one (e.g., 64.7 g, 0.31 mol) and L-methionine (e.g., 53.7 g, 0.34 mol) in methanesulfonic acid (e.g., 425 mL).

  • Heating: Heat the mixture to reflux and maintain for approximately 12 hours. The reaction progress should be monitored by a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC), until the starting material is consumed.

  • Quenching: After completion, cool the reaction mixture and carefully add it to a beaker containing a crushed ice/water mixture (e.g., 200 mL) with vigorous stirring.

  • Neutralization and Precipitation: Cool the resulting solution to 0 °C in an ice bath. Slowly add a 40% aqueous solution of NaOH to neutralize the acid until the pH reaches approximately 7. A white precipitate of the desired product will form.

  • Isolation: Collect the solid product by vacuum filtration, wash thoroughly with cold water, and dry under vacuum to yield this compound.

Expert Insight: The use of L-methionine is a clever and mild method for selective O-demethylation. The sulfur atom in methionine is thought to act as a soft nucleophile that, in the strongly acidic medium, preferentially attacks the methyl group of the more electron-rich C6-methoxy position, leading to the desired regioselectivity.

The Intermediate in Action: Synthesizing Kinase Inhibitors

The true value of this compound is realized in its role as a scaffold for building complex, biologically active molecules. The quinazoline core is a well-established pharmacophore for EGFR inhibitors, and this intermediate is a key precursor for several important compounds.[2][3][9]

General Synthetic Strategy

The transformation from the intermediate to a final inhibitor generally follows a two-step sequence:

  • Chlorination: The 4-oxo group is converted to a 4-chloro group, creating a reactive site for nucleophilic substitution. This is typically achieved using reagents like phosphoryl chloride (POCl₃) or thionyl chloride (SOCl₂).[8]

  • Nucleophilic Aromatic Substitution (SₙAr): The 4-chloroquinazoline is then reacted with a substituted aniline. This step is crucial as the nature of the aniline moiety dictates the inhibitor's binding affinity and selectivity for the target kinase.

Inhibitor_Synthesis_Workflow Intermediate 6-Hydroxy-7-methoxy- quinazolin-4-one Step1 Step 1: Chlorination Intermediate->Step1 Product1 4-Chloro-6-hydroxy-7- methoxyquinazoline Step1->Product1 using Reagent1 POCl₃ or SOCl₂ Reagent1->Step1 Step2 Step 2: SₙAr Coupling Product1->Step2 FinalProduct 4-Anilinoquinazoline (EGFR Inhibitor Core) Step2->FinalProduct using Reagent2 Substituted Aniline (e.g., 3-ethynylaniline) Reagent2->Step2

Caption: General workflow for synthesizing 4-anilinoquinazoline kinase inhibitors.

Protocol: Synthesis of a 4-Anilinoquinazoline Core

This protocol describes the synthesis of a generic 4-anilinoquinazoline, a common core structure in EGFR inhibitors like Erlotinib.

Part A: Chlorination of the Intermediate

Materials:

  • This compound (1.0 eq)

  • Phosphoryl chloride (POCl₃) (excess)

  • N,N-diethylaniline (optional, as catalyst/base)[8]

  • Toluene

Procedure:

  • Reaction Setup: To N,N-diethylaniline (e.g., 5.8 g, 38.9 mmol), add phosphoryl chloride (e.g., 30 mL) with stirring. Then, add this compound.

  • Heating: Heat the reaction mixture to 80-90 °C for approximately 30-60 minutes.

  • Workup: After cooling, remove the excess phosphoryl chloride under reduced pressure. Triturate the resulting dark oil with toluene to precipitate the product.

  • Isolation: Filter the solid, wash with toluene, and dry to obtain 4-chloro-6-hydroxy-7-methoxyquinazoline.

Part B: SₙAr Coupling with Aniline

Materials:

  • 4-Chloro-6-hydroxy-7-methoxyquinazoline (1.0 eq)

  • Substituted aniline (e.g., 3-ethynylaniline for an Erlotinib analog) (1.0-1.2 eq)

  • Isopropanol or other suitable solvent

  • Acid or base catalyst (as needed)

Procedure:

  • Reaction Setup: Dissolve the 4-chloroquinazoline intermediate and the substituted aniline in isopropanol.

  • Heating: Heat the mixture to reflux for 4-8 hours, monitoring by TLC or HPLC.

  • Isolation: Upon completion, cool the reaction mixture. The product often precipitates from the solution. It can be collected by filtration, washed with cold isopropanol, and dried. Further purification can be achieved by recrystallization or column chromatography.

Application in EGFR Inhibitor Synthesis

The quinazoline scaffold is paramount in the design of EGFR inhibitors.[2][10] First-generation inhibitors like Gefitinib and Erlotinib feature the 4-anilinoquinazoline core. The 6- and 7-substituents are critical for solubility and for forming key interactions within the ATP-binding pocket of the EGFR kinase domain. The methoxy group, in particular, enhances potency and metabolic stability.

Table 2: Examples of Quinazoline-based EGFR Inhibitors and IC₅₀ Values

CompoundTargetIC₅₀ ValueReference
Gefitinib EGFR~39 nM[3]
Erlotinib EGFR~5.06 nM[3]
Compound 79 Mutant T790M/L858R EGFR0.031 µM[10]
Compound 4 EGFRPotent (IC₅₀ = 1.50–5.86 μM vs. cell lines)[9]
Compound 13a EGFR0.235 nM[11]

Authoritative Insight: The nitrogen atom at position 1 of the quinazoline ring acts as a hydrogen bond acceptor, typically interacting with a key methionine residue (Met793 in EGFR) in the hinge region of the kinase domain. The anilino moiety extends into the hydrophobic pocket, and modifications to this group are used to achieve selectivity and overcome resistance mutations, such as the T790M mutation.[10] The 6- and 7-substituents, derived from intermediates like the one discussed here, occupy a solvent-exposed region, allowing for the attachment of various groups to fine-tune pharmacokinetic properties.

Conclusion and Future Directions

This compound is more than just a chemical compound; it is a testament to the power of strategic molecular design. Its carefully arranged functional groups provide a robust and flexible platform for synthetic chemists to build sophisticated drug candidates. Its central role in the synthesis of first and next-generation kinase inhibitors underscores its enduring importance in medicinal chemistry.

Future research will likely focus on using this intermediate to create novel derivatives targeting other kinase families or to develop covalent and allosteric inhibitors. The inherent versatility of the 6-hydroxyl group allows for the incorporation of novel pharmacophores, linkers for antibody-drug conjugates (ADCs), or probes for chemical biology. As the quest for more selective and potent therapeutics continues, the utility of this cornerstone intermediate is set to expand, solidifying its legacy in the annals of drug discovery.

References

The Quinazolinone Scaffold: A Technical Guide to Kinase Inhibitor Discovery Focusing on 6-Hydroxy-7-methoxy-3,4-dihydroquinazolin-4-one

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quinazoline scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its ability to bind to a wide range of biological targets.[1] This is particularly evident in the field of oncology, where numerous quinazoline-based derivatives have been successfully developed as potent and selective kinase inhibitors.[2][3] Kinases, being central regulators of cellular signaling, are critical targets in cancer therapy, and their dysregulation is a hallmark of many malignancies.[4][5] This guide provides an in-depth technical framework for researchers and drug development professionals on leveraging the 6-Hydroxy-7-methoxy-3,4-dihydroquinazolin-4-one core for the discovery of novel kinase inhibitors. We will explore the synthesis, biochemical and cellular evaluation, and computational analysis of this specific scaffold, providing both theoretical grounding and practical, step-by-step protocols.

Introduction: The Power of the Quinazolinone Core in Kinase Inhibition

Protein kinases orchestrate a vast array of cellular processes, including growth, proliferation, differentiation, and apoptosis.[4] Their aberrant activity is a frequent driver of cancer, making them a major focus for therapeutic intervention.[6] The quinazoline nucleus has proven to be an exceptionally effective scaffold for targeting the ATP-binding site of various kinases.[2][7] Marketed drugs such as Gefitinib, Erlotinib, and Lapatinib, all potent EGFR inhibitors, feature the quinazoline core, underscoring its clinical significance.[3]

The specific molecule of interest, this compound, possesses key structural features that make it an attractive starting point for a kinase inhibitor discovery program. The hydroxyl and methoxy groups on the benzene ring provide handles for synthetic modification, allowing for the exploration of structure-activity relationships (SAR) to enhance potency and selectivity. This guide will delineate a comprehensive workflow for unlocking the therapeutic potential of this promising chemical entity.

Synthesis and Characterization of the Core Scaffold

The synthesis of 2,3-dihydroquinazolin-4(1H)-ones is well-established, often involving a one-pot, three-component reaction.[1] A common and efficient method is the cyclocondensation of an appropriately substituted anthranilamide with an aldehyde.

Proposed Synthetic Route for this compound

A plausible synthetic pathway for the target compound would involve the reaction of 2-amino-4-hydroxy-5-methoxybenzamide with formaldehyde. This reaction is typically acid-catalyzed.

Experimental Protocol: Synthesis of this compound

  • Reactant Preparation: In a round-bottom flask, dissolve 1 equivalent of 2-amino-4-hydroxy-5-methoxybenzamide in a suitable solvent such as ethanol.

  • Aldehyde Addition: Add 1.2 equivalents of formaldehyde (as a 37% aqueous solution) to the reaction mixture.

  • Catalysis: Add a catalytic amount of a Brønsted acid, such as p-toluenesulfonic acid.

  • Reaction: Reflux the mixture for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of solution. If not, reduce the solvent volume under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

  • Characterization: Confirm the structure of the final product using standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry.

Kinase Inhibition Profiling: From Broad Screening to Target Validation

The initial step in evaluating a new chemical entity is to screen it against a broad panel of kinases to identify potential targets. This is followed by more focused studies to determine potency, selectivity, and mechanism of action.

Initial High-Throughput Screening (HTS)

A variety of biochemical assay formats are available for HTS of kinase inhibitors, with luminescence and fluorescence-based methods being the most common due to their sensitivity and scalability.[5][8]

Table 1: Comparison of Common Kinase Assay Formats

Assay FormatPrincipleAdvantagesDisadvantages
ADP-Glo™ Luminescence-based detection of ADP produced in the kinase reaction.[5]Universal for all kinases, high sensitivity, tolerates high ATP concentrations.[5]Requires two steps, potential for luciferase inhibition.
LanthaScreen™ TR-FRET Time-Resolved Fluorescence Resonance Energy Transfer between a europium-labeled antibody and a fluorescent tracer.[9][10]Homogeneous (no-wash), ratiometric detection minimizes interference.[10]Requires specific reagents for each kinase target.
Radiometric Assay Measures the incorporation of radioactively labeled phosphate ([γ-³²P]-ATP or [γ-³³P]-ATP) into a substrate.[11]Direct measurement of phosphorylation, considered the "gold standard" for accuracy.[11]Requires handling of radioactive materials, lower throughput.

Workflow for Initial Kinase Panel Screening

HTS_Workflow Compound Test Compound: 6-Hydroxy-7-methoxy- 3,4-dihydroquinazolin-4-one Biochemical_Assay Biochemical Assay (e.g., ADP-Glo™) at a single high concentration (e.g., 10 µM) Compound->Biochemical_Assay Kinase_Panel Broad Kinase Panel (~300-400 kinases) Kinase_Panel->Biochemical_Assay Data_Analysis Data Analysis: Calculate % Inhibition Biochemical_Assay->Data_Analysis Hit_Identification Hit Identification: Select kinases with >50% inhibition Data_Analysis->Hit_Identification

Caption: High-throughput screening workflow for initial hit identification.

Dose-Response and IC₅₀ Determination

Once initial "hits" are identified, the next step is to determine the potency of the compound against these specific kinases. This is achieved by generating a dose-response curve and calculating the half-maximal inhibitory concentration (IC₅₀).

Experimental Protocol: IC₅₀ Determination using ADP-Glo™

  • Compound Dilution: Prepare a serial dilution of the test compound (e.g., 10-point, 3-fold dilution starting from 100 µM).

  • Kinase Reaction: In a 384-well plate, add the kinase, substrate, and ATP to each well.

  • Inhibitor Addition: Add the diluted test compound to the wells. Include positive (known inhibitor) and negative (DMSO vehicle) controls.

  • Incubation: Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).

  • ADP-Glo™ Reagent: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

  • Kinase Detection Reagent: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.

  • Data Acquisition: Read the luminescence on a plate reader.

  • Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Cell-Based Assays for Target Validation

While biochemical assays are crucial for determining direct enzyme inhibition, they do not always translate to cellular efficacy.[12] Cell-based assays are essential to confirm that the compound can penetrate the cell membrane, engage the target kinase, and inhibit its downstream signaling.[13]

Common Cell-Based Assay Formats:

  • Cellular Phosphorylation Assay: This assay measures the phosphorylation status of the kinase's substrate within the cell using techniques like Western blotting or ELISA.[12] A reduction in substrate phosphorylation upon treatment with the inhibitor confirms target engagement.

  • Cell Proliferation/Viability Assay: For kinases involved in cell growth and survival (common in oncology), assays like the MTT or CellTiter-Glo® assay can determine if the inhibitor has a cytostatic or cytotoxic effect on cancer cell lines that are dependent on the target kinase.[12]

  • NanoBRET™ Target Engagement Assay: This technology allows for the quantitative measurement of compound binding to a specific kinase target in living cells in real-time.[12]

Workflow for Cell-Based Target Validation

Cellular_Workflow Biochem_Hit Biochemical Hit (Confirmed IC₅₀) Cell_Line_Selection Select Relevant Cancer Cell Line (Target kinase is a known driver) Biochem_Hit->Cell_Line_Selection Phosphorylation_Assay Cellular Phosphorylation Assay (Western Blot/ELISA) Cell_Line_Selection->Phosphorylation_Assay Proliferation_Assay Cell Proliferation Assay (e.g., CellTiter-Glo®) Cell_Line_Selection->Proliferation_Assay Target_Engagement Target Engagement Confirmed Phosphorylation_Assay->Target_Engagement Proliferation_Assay->Target_Engagement

Caption: Workflow for validating biochemical hits in a cellular context.

Structure-Activity Relationship (SAR) and Lead Optimization

With a validated hit in hand, the next phase involves synthesizing and testing analogs of the core scaffold to improve potency, selectivity, and drug-like properties. The 6-hydroxy and 7-methoxy groups on the quinazolinone ring, as well as the N1 and C2 positions, are prime locations for chemical modification.

Key SAR Insights from the Quinazoline Class:

  • Position 4: The 4-anilino substitution is a common feature in many EGFR inhibitors, forming a critical hydrogen bond with the hinge region of the kinase.[6]

  • Positions 6 and 7: Substitutions at these positions often extend into a solvent-exposed region, and modifications here can significantly impact potency and selectivity.[14] For example, small, electron-donating groups like methoxy are often favorable.

Hypothetical SAR Exploration for this compound:

  • R1 (Position 6): The hydroxyl group can be alkylated or acylated to probe interactions in this region.

  • R2 (Position 7): The methoxy group can be varied to other alkoxy groups or replaced with other substituents to modulate electronic and steric properties.

  • R3 (Position 2): Introducing various aryl or alkyl groups at this position can explore additional binding pockets and influence the overall conformation of the inhibitor.[15]

Integrating Computational Methods in the Discovery Workflow

Computational chemistry plays a vital role in modern drug discovery, accelerating the design-synthesize-test cycle.[4][16]

Computational Workflow

Computational_Workflow cluster_0 Structure-Based Design cluster_1 Ligand-Based Design Molecular_Docking Molecular Docking (Predict binding mode of scaffold in kinase active site) MD_Simulations Molecular Dynamics (MD) Simulations (Assess stability of predicted binding pose) Molecular_Docking->MD_Simulations New_Analogs Design of New Analogs for Synthesis MD_Simulations->New_Analogs QSAR Quantitative Structure-Activity Relationship (QSAR) (Build predictive models from experimental data) Pharmacophore Pharmacophore Modeling (Identify key features for activity) QSAR->Pharmacophore Pharmacophore->New_Analogs SAR_Data Experimental SAR Data SAR_Data->QSAR

Caption: Integration of computational methods in the drug discovery pipeline.

  • Molecular Docking: This technique can predict the binding mode of our quinazolinone scaffold within the ATP-binding site of a target kinase.[6] This helps to rationalize observed SAR and guide the design of new analogs with improved interactions.

  • Quantitative Structure-Activity Relationship (QSAR): As SAR data is generated for a series of analogs, QSAR models can be built to correlate chemical structures with biological activity.[4] These models can then be used to predict the potency of virtual compounds before their synthesis.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel kinase inhibitors. Its synthetic tractability, coupled with the proven success of the broader quinazolinone class, provides a solid foundation for a discovery program. By systematically applying the integrated workflow of synthesis, comprehensive biochemical and cellular screening, and computational modeling outlined in this guide, researchers can efficiently explore the therapeutic potential of this scaffold. The ultimate goal is the identification of a lead compound with potent and selective activity against a clinically relevant kinase, paving the way for further preclinical and clinical development.

References

Methodological & Application

The Strategic Synthesis of 4-Anilinoquinazolines: A Detailed Guide Utilizing 6-Hydroxy-7-methoxy-3,4-dihydroquinazolin-4-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the 4-Anilinoquinazoline Scaffold

The 4-anilinoquinazoline core is a privileged scaffold in modern medicinal chemistry, forming the structural backbone of numerous targeted cancer therapies.[1][2][3] These compounds have demonstrated remarkable efficacy as inhibitors of receptor tyrosine kinases (RTKs), such as the epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR), which are pivotal in tumor cell proliferation, survival, and angiogenesis.[1][3][4] Consequently, several 4-anilinoquinazoline-based drugs, including gefitinib (Iressa®), erlotinib (Tarceva®), and lapatinib (Tykerb®), have been approved for the treatment of various cancers.[1][5][6][7]

This comprehensive guide provides a detailed protocol for the synthesis of 4-anilinoquinazolines, starting from the key intermediate, 6-hydroxy-7-methoxy-3,4-dihydroquinazolin-4-one. We will delve into the mechanistic underpinnings of the synthetic strategy, offer a step-by-step experimental procedure, and present the necessary data in a clear and accessible format.

Synthetic Strategy: A Two-Step Approach to the 4-Anilinoquinazoline Core

The synthesis of 4-anilinoquinazolines from this compound is efficiently achieved through a two-step process:

  • Chlorination of the Quinazolinone: The initial step involves the conversion of the 4-oxo group of the quinazolinone to a more reactive 4-chloro substituent. This is a crucial activation step, transforming the relatively unreactive lactam into a potent electrophile for subsequent nucleophilic substitution.

  • Nucleophilic Aromatic Substitution (SNAr) with Anilines: The resulting 4-chloroquinazoline is then coupled with a desired aniline derivative. This reaction proceeds via a nucleophilic aromatic substitution mechanism to furnish the final 4-anilinoquinazoline product.

Below is a visual representation of this synthetic workflow:

G A This compound B Chlorination (SOCl₂ or POCl₃) A->B Step 1 C 4-Chloro-6-hydroxy-7-methoxyquinazoline B->C D Nucleophilic Aromatic Substitution (Aniline Derivative) C->D Step 2 E 4-Anilino-6-hydroxy-7-methoxyquinazoline D->E G cluster_0 SNAг Mechanism 4-Chloroquinazoline 4-Chloroquinazoline Meisenheimer-like\nIntermediate Meisenheimer-like Intermediate 4-Chloroquinazoline->Meisenheimer-like\nIntermediate + Aniline (Nucleophilic Attack) 4-Anilinoquinazoline 4-Anilinoquinazoline Meisenheimer-like\nIntermediate->4-Anilinoquinazoline - Cl⁻ (Elimination)

References

Application Notes and Protocols: Leveraging 6-Hydroxy-7-methoxy-3,4-dihydroquinazolin-4-one as a Precursor for Novel VEGFR-2 Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of VEGFR-2 in Angiogenesis and Oncology

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), also known as Kinase Insert Domain Receptor (KDR), is a receptor tyrosine kinase that plays a pivotal role in angiogenesis, the formation of new blood vessels from pre-existing ones.[1][2][3] In normal physiological processes, angiogenesis is tightly regulated and essential for embryonic development, tissue repair, and wound healing. However, in the context of cancer, pathological angiogenesis is a hallmark, supplying tumors with the necessary oxygen and nutrients for their growth, invasion, and metastasis.[3][4][5]

The binding of Vascular Endothelial Growth Factor (VEGF) to VEGFR-2 triggers receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular kinase domain.[1][6] This phosphorylation event initiates a cascade of downstream signaling pathways, including the PI3K/AKT and MAPK pathways, which ultimately lead to endothelial cell proliferation, migration, and survival.[1] Consequently, inhibiting the kinase activity of VEGFR-2 is a well-established and clinically validated strategy in cancer therapy.[2][3][5]

The quinazoline scaffold has emerged as a privileged structure in the design of tyrosine kinase inhibitors.[2][3][7][8] Several FDA-approved drugs, such as Vandetanib, are based on this core structure and target VEGFR-2, among other kinases.[2][3][9] This document provides a comprehensive guide on utilizing 6-Hydroxy-7-methoxy-3,4-dihydroquinazolin-4-one , a key synthetic intermediate, for the development of novel VEGFR-2 inhibitors.

VEGFR-2 Signaling Pathway and Point of Inhibition

The following diagram illustrates the VEGFR-2 signaling cascade and the point of intervention for ATP-competitive kinase inhibitors.

VEGFR2_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR2 VEGFR-2 P_VEGFR2 Dimerized & Phosphorylated VEGFR-2 VEGFR2->P_VEGFR2 Dimerization & Autophosphorylation VEGF VEGF VEGF->VEGFR2 Binding PI3K PI3K P_VEGFR2->PI3K MAPK MAPK P_VEGFR2->MAPK ATP ATP ATP->P_VEGFR2 Inhibitor Quinazolinone-based Inhibitor Inhibitor->P_VEGFR2 Inhibition AKT AKT PI3K->AKT Gene_Expression Gene Expression AKT->Gene_Expression MAPK->Gene_Expression Angiogenesis Angiogenesis (Proliferation, Migration, Survival) Gene_Expression->Angiogenesis

Caption: VEGFR-2 signaling pathway and the inhibitory action of quinazolinone-based compounds.

Synthetic Protocol: From Precursor to Potent Inhibitor

This section outlines a representative two-step synthesis of a 4-anilinoquinazoline-based VEGFR-2 inhibitor from this compound. This protocol is based on established chemical transformations for this class of compounds.

Step 1: Chlorination of the Quinazolinone Core

The hydroxyl group at the 4-position of the quinazolinone ring is converted to a chlorine atom, creating a reactive intermediate for subsequent nucleophilic aromatic substitution.

Reaction:

This compound → 4-Chloro-6-hydroxy-7-methoxyquinazoline

Materials and Reagents:

  • This compound (1.0 eq)

  • Thionyl chloride (SOCl₂) (5.0 eq)

  • N,N-Dimethylformamide (DMF) (catalytic amount)

  • Toluene (anhydrous)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethyl acetate (EtOAc)

  • Hexanes

Procedure:

  • To a stirred suspension of this compound in anhydrous toluene, add a catalytic amount of DMF.

  • Slowly add thionyl chloride dropwise at room temperature.

  • Heat the reaction mixture to reflux (approximately 110°C) and maintain for 4-6 hours, monitoring the reaction progress by TLC.

  • After completion, cool the mixture to room temperature and carefully concentrate under reduced pressure to remove excess thionyl chloride and toluene.

  • Neutralize the residue by slowly adding saturated NaHCO₃ solution until effervescence ceases.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel (EtOAc/Hexanes gradient) to afford 4-Chloro-6-hydroxy-7-methoxyquinazoline.

Step 2: Nucleophilic Aromatic Substitution with a Substituted Aniline

The 4-chloroquinazoline intermediate is reacted with a selected aniline to generate the final inhibitor. The choice of aniline is crucial for tuning the potency and selectivity of the inhibitor. For this protocol, we will use 3-chloro-4-fluoroaniline as a representative example, a common substituent in known kinase inhibitors.

Reaction:

4-Chloro-6-hydroxy-7-methoxyquinazoline + 3-Chloro-4-fluoroaniline → N-(3-chloro-4-fluorophenyl)-6-hydroxy-7-methoxyquinazolin-4-amine

Materials and Reagents:

  • 4-Chloro-6-hydroxy-7-methoxyquinazoline (1.0 eq)

  • 3-Chloro-4-fluoroaniline (1.2 eq)

  • Isopropanol

  • Concentrated hydrochloric acid (HCl) (catalytic amount)

  • Diethyl ether

Procedure:

  • Suspend 4-Chloro-6-hydroxy-7-methoxyquinazoline and 3-chloro-4-fluoroaniline in isopropanol.

  • Add a catalytic amount of concentrated HCl.

  • Heat the mixture to reflux (approximately 80-85°C) for 8-12 hours, monitoring by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • The product hydrochloride salt will precipitate. Collect the solid by vacuum filtration.

  • Wash the solid with cold isopropanol and then with diethyl ether.

  • Dry the product under vacuum to yield the final compound as its hydrochloride salt.

Synthesis_Workflow Precursor 6-Hydroxy-7-methoxy-3,4- dihydroquinazolin-4-one Intermediate 4-Chloro-6-hydroxy-7- methoxyquinazoline Precursor->Intermediate Step 1: Chlorination (SOCl₂, DMF, Toluene) Final_Product N-(3-chloro-4-fluorophenyl)-6- hydroxy-7-methoxyquinazolin-4-amine Intermediate->Final_Product Step 2: Nucleophilic Substitution (3-Chloro-4-fluoroaniline, Isopropanol, HCl)

Caption: Synthetic workflow for a VEGFR-2 inhibitor.

Biological Evaluation Protocols

Once synthesized, the novel compound must be evaluated for its biological activity. The following protocols describe standard in vitro assays to determine its efficacy as a VEGFR-2 inhibitor.

Protocol 1: In Vitro VEGFR-2 Kinase Assay

This assay quantifies the direct inhibitory effect of the synthesized compound on the enzymatic activity of VEGFR-2. A luminescence-based assay that measures ATP consumption is a common and robust method.[1][10][11]

Principle:

The kinase reaction consumes ATP. The amount of remaining ATP is inversely proportional to the kinase activity. A luciferase-based reagent is used to generate a luminescent signal from the remaining ATP.

Materials and Reagents:

  • Recombinant Human VEGFR-2 (GST-tagged)

  • Kinase Buffer (e.g., 40 mM Tris, pH 7.4, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ATP

  • Poly (Glu, Tyr) 4:1 peptide substrate

  • Synthesized inhibitor (dissolved in DMSO)

  • Kinase-Glo® Max Luminescence Kinase Assay Kit

  • White, opaque 96-well plates

  • Multimode plate reader with luminescence detection

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of the inhibitor in DMSO. Create a series of dilutions in kinase buffer to achieve the desired final concentrations for the assay. The final DMSO concentration should not exceed 1%.

  • Master Mixture Preparation: Prepare a master mixture containing kinase buffer, ATP, and the peptide substrate.

  • Plate Setup:

    • Test Wells: Add the diluted inhibitor solutions.

    • Positive Control (No Inhibitor): Add kinase buffer with the same DMSO concentration as the test wells.

    • Blank (No Enzyme): Add kinase buffer.

  • Enzyme Addition: Add the diluted VEGFR-2 enzyme to the "Test Wells" and "Positive Control" wells. Add an equal volume of kinase buffer to the "Blank" wells.

  • Incubation: Mix gently and incubate the plate at 30°C for 45-60 minutes.

  • Luminescence Detection:

    • Allow the plate and the Kinase-Glo® reagent to equilibrate to room temperature.

    • Add Kinase-Glo® reagent to each well.

    • Incubate at room temperature for 10 minutes to stabilize the signal.

    • Measure luminescence using a plate reader.

Data Analysis:

  • Subtract the "Blank" reading from all other readings.

  • Calculate the percentage of inhibition using the following formula: % Inhibition = 100 * (1 - (Luminescence_Inhibitor / Luminescence_PositiveControl))

  • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

ParameterDescription
IC₅₀ The concentration of an inhibitor required to reduce the activity of an enzyme by 50%.
Protocol 2: Cell-Based Anti-Angiogenesis Assay (HUVEC Tube Formation)

This assay assesses the ability of the inhibitor to disrupt the formation of capillary-like structures by human umbilical vein endothelial cells (HUVECs), a key step in angiogenesis.[12][13][14]

Principle:

When cultured on a basement membrane extract (Matrigel), HUVECs will differentiate and form a network of tube-like structures. Anti-angiogenic compounds inhibit this process.

Materials and Reagents:

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Endothelial Cell Growth Medium

  • Matrigel Basement Membrane Matrix

  • Synthesized inhibitor

  • Calcein AM (for visualization)

  • 96-well plates

  • Fluorescence microscope

Procedure:

  • Plate Coating: Thaw Matrigel on ice and coat the wells of a 96-well plate. Allow it to solidify at 37°C for 30 minutes.

  • Cell Seeding: Harvest HUVECs and resuspend them in a basal medium containing various concentrations of the synthesized inhibitor.

  • Seed the HUVEC suspension onto the solidified Matrigel.

  • Incubation: Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 4-18 hours.

  • Visualization:

    • Remove the medium and wash the cells with PBS.

    • Stain the cells with Calcein AM.

    • Visualize and capture images of the tube network using a fluorescence microscope.

  • Quantification: Analyze the images to quantify the extent of tube formation. Parameters such as total tube length, number of junctions, and number of loops can be measured using image analysis software.

Expected Results:

A potent VEGFR-2 inhibitor is expected to significantly reduce the formation of the tubular network compared to the vehicle control.

Assay_Workflow cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation (Future Steps) Kinase_Assay VEGFR-2 Kinase Assay Tube_Formation HUVEC Tube Formation Assay Kinase_Assay->Tube_Formation Correlate Activity Zebrafish Zebrafish Angiogenesis Model Tube_Formation->Zebrafish Validate in vivo Xenograft Tumor Xenograft Model Zebrafish->Xenograft Efficacy Studies Synthesized_Compound Synthesized Inhibitor Synthesized_Compound->Kinase_Assay Determine IC₅₀ Synthesized_Compound->Tube_Formation Assess Anti-Angiogenic Effect

Caption: Experimental workflow for biological evaluation.

Conclusion and Future Directions

The quinazoline core, and specifically intermediates like this compound, represent a valuable starting point for the discovery of novel VEGFR-2 inhibitors. The protocols outlined in this guide provide a robust framework for the synthesis and in vitro evaluation of such compounds. Successful identification of potent inhibitors in these assays would warrant further investigation, including cell proliferation and migration assays, as well as in vivo studies using models such as zebrafish embryos or tumor xenografts to confirm anti-angiogenic and anti-tumor efficacy.[15][16] The ultimate goal is the development of more selective and effective targeted therapies for the treatment of cancer.

References

Application Notes and Protocols: Palladium-Catalyzed Coupling of Anilines with 6-Hydroxy-7-methoxy-3,4-dihydroquinazolin-4-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quinazoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] The derivatization of the quinazoline core, particularly at the 4-position with aniline moieties, has been a fruitful strategy in the development of potent enzyme inhibitors, such as tyrosine kinase inhibitors used in cancer therapy.[3][4] This document provides a detailed guide for the coupling of various anilines with 6-hydroxy-7-methoxy-3,4-dihydroquinazolin-4-one, a key intermediate in the synthesis of complex bioactive molecules.

The primary challenge in this synthesis is the activation of the C4 position of the quinazolinone for nucleophilic substitution by the aniline. A common and effective strategy involves a two-step process: chlorination of the 4-oxo group followed by a nucleophilic aromatic substitution (SNAr) or a palladium-catalyzed cross-coupling reaction with the desired aniline.[5][6] The palladium-catalyzed Buchwald-Hartwig amination has emerged as a particularly powerful and versatile method for the formation of C-N bonds, offering broad substrate scope and functional group tolerance.[7][8][9]

This guide will focus on the Buchwald-Hartwig approach, providing a comprehensive overview of the reaction mechanism, a detailed experimental protocol, and key considerations for successful execution.

Reaction Mechanism: The Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide (or triflate) and an amine.[7][9] The catalytic cycle, illustrated below, is generally accepted to proceed through the following key steps:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (in this case, the 4-chloro-6-hydroxy-7-methoxyquinazoline) to form a Pd(II) complex.

  • Amine Coordination and Deprotonation: The aniline coordinates to the palladium center, followed by deprotonation by a base to form a palladium-amido complex.

  • Reductive Elimination: The aryl group and the amido group on the palladium center undergo reductive elimination to form the desired C-N bond and regenerate the Pd(0) catalyst, which can then re-enter the catalytic cycle.[9]

The choice of palladium precursor, ligand, base, and solvent are critical for the success of the reaction and can significantly influence the reaction rate and yield.[10]

Experimental Workflow and Protocols

The overall experimental workflow for the coupling of anilines with this compound involves two main stages: the chlorination of the quinazolinone and the subsequent palladium-catalyzed amination.

G cluster_0 Stage 1: Chlorination cluster_1 Stage 2: Buchwald-Hartwig Amination start 6-Hydroxy-7-methoxy-3,4- dihydroquinazolin-4-one chlorination Chlorination with POCl3 or SOCl2 start->chlorination intermediate 4-Chloro-6-hydroxy-7-methoxyquinazoline chlorination->intermediate coupling Pd-catalyzed Coupling (Buchwald-Hartwig) intermediate->coupling aniline Substituted Aniline aniline->coupling product Target 4-Anilinoquinazoline Derivative coupling->product

Caption: Overall experimental workflow for the synthesis of 4-anilinoquinazoline derivatives.

Part 1: Chlorination of this compound

Objective: To convert the 4-oxo group of the quinazolinone into a chloro group, thereby activating the C4 position for subsequent nucleophilic substitution.

Materials:

  • This compound[11][12]

  • Phosphorus oxychloride (POCl₃) or Thionyl chloride (SOCl₂)

  • N,N-Dimethylformamide (DMF) (catalytic amount)

  • Toluene or Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Rotary evaporator

  • Magnetic stirrer with heating plate

  • Round-bottom flasks

  • Condenser

  • Separatory funnel

Protocol:

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend this compound (1.0 eq) in toluene or DCM.

  • Addition of Reagents: Add a catalytic amount of DMF, followed by the slow, dropwise addition of phosphorus oxychloride (2-5 eq) or thionyl chloride (2-5 eq) at 0 °C. Caution: These reagents are corrosive and react violently with water. Handle in a fume hood with appropriate personal protective equipment.

  • Reaction: Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Carefully pour the mixture into a beaker of crushed ice to quench the excess chlorinating agent.

    • Neutralize the acidic solution by slowly adding a saturated solution of sodium bicarbonate until the effervescence ceases.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM or ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Purification:

    • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

    • The crude 4-chloro-6-hydroxy-7-methoxyquinazoline can often be used in the next step without further purification. If necessary, purification can be achieved by column chromatography on silica gel.

Part 2: Buchwald-Hartwig Amination with Anilines

Objective: To couple the 4-chloro-6-hydroxy-7-methoxyquinazoline with a variety of substituted anilines using a palladium catalyst.

Materials:

  • 4-Chloro-6-hydroxy-7-methoxyquinazoline (from Part 1)

  • Substituted aniline (1.1 - 1.5 eq)

  • Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1-5 mol%)

  • Phosphine ligand (e.g., Xantphos, BINAP, DavePhos) (2-10 mol%)[13]

  • Sodium tert-butoxide (NaOtBu) or Cesium carbonate (Cs₂CO₃) (1.5 - 2.5 eq)

  • Anhydrous 1,4-dioxane or Toluene

  • Schlenk flask or sealed tube

  • Magnetic stirrer with heating plate

  • Inert atmosphere (Nitrogen or Argon)

  • Syringes and needles

  • Standard laboratory glassware for work-up and purification

Protocol:

  • Reaction Setup: To a dry Schlenk flask or sealed tube under an inert atmosphere, add the palladium precursor, the phosphine ligand, and the base.

  • Addition of Reagents: Add the 4-chloro-6-hydroxy-7-methoxyquinazoline (1.0 eq) and the substituted aniline (1.1 - 1.5 eq).

  • Solvent Addition: Add anhydrous 1,4-dioxane or toluene via syringe.

  • Reaction: Degas the reaction mixture by bubbling nitrogen or argon through the solution for 10-15 minutes. Then, heat the mixture to 80-110 °C and stir until the reaction is complete as monitored by TLC or LC-MS (typically 4-24 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.

    • Wash the Celite pad with additional ethyl acetate.

    • Combine the filtrates and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Purification:

    • Filter the drying agent and concentrate the filtrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate or dichloromethane/methanol) to afford the desired 4-anilino-6-hydroxy-7-methoxyquinazoline derivative.

Key Reaction Parameters and Optimization

The success of the Buchwald-Hartwig amination is highly dependent on the careful selection of reaction components. The following table summarizes key parameters and provides guidance for optimization.

ParameterReagents/ConditionsRationale and Field-Proven Insights
Palladium Precursor Pd(OAc)₂, Pd₂(dba)₃Pd(OAc)₂ is often used as a stable Pd(II) precursor that is reduced in situ to the active Pd(0) species. Pd₂(dba)₃ is a common Pd(0) source. The choice can influence reaction kinetics and catalyst stability.
Ligand Xantphos, BINAP, DavePhos, JohnPhosThe ligand is crucial for stabilizing the palladium catalyst and facilitating the catalytic cycle. Bulky, electron-rich phosphine ligands are generally preferred. Xantphos is a versatile ligand for a broad range of substrates.[13] The choice of ligand should be optimized for the specific aniline substrate.
Base NaOtBu, Cs₂CO₃, K₃PO₄A strong, non-nucleophilic base is required to deprotonate the aniline. NaOtBu is a common choice for many aminations. Cs₂CO₃ is a milder base that can be effective in some cases. The base must be carefully chosen to avoid side reactions with functional groups on the substrates.
Solvent 1,4-Dioxane, Toluene, DMFThe solvent must be anhydrous and capable of dissolving the reactants. 1,4-Dioxane and toluene are common choices for Buchwald-Hartwig reactions. DMF can also be used but may lead to side reactions at high temperatures.
Temperature 80 - 110 °CThe reaction temperature needs to be high enough to drive the reaction to completion but not so high as to cause decomposition of the reactants or catalyst. Optimization of the temperature is often necessary.

Troubleshooting

ProblemPossible CauseSuggested Solution
Low or no conversion Inactive catalystEnsure the use of high-purity palladium precursor and ligand. Degas the reaction mixture thoroughly to remove oxygen, which can deactivate the catalyst.
Poor choice of ligand or baseScreen different ligands and bases to find the optimal combination for your specific substrates.
Low reaction temperatureIncrease the reaction temperature in increments of 10 °C.
Side product formation Decomposition of starting materials or productLower the reaction temperature. Reduce the reaction time.
Hydrolysis of the chloroquinazolineEnsure all reagents and solvents are anhydrous.
Difficulty in purification Co-elution of product and byproductsOptimize the eluent system for column chromatography. Consider recrystallization as an alternative purification method.

Conclusion

The palladium-catalyzed Buchwald-Hartwig amination is a robust and versatile method for the synthesis of 4-anilino-6-hydroxy-7-methoxyquinazoline derivatives. By carefully selecting the reaction conditions and following the detailed protocols provided in this guide, researchers can efficiently access a wide range of these valuable compounds for further investigation in drug discovery and development programs. The principles and techniques described herein are broadly applicable to the synthesis of other N-aryl heterocyclic compounds.

References

"6-Hydroxy-7-methoxy-3,4-dihydroquinazolin-4-one" reaction with substituted anilines

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Comprehensive Protocol for the Synthesis of 4-Anilino-6-hydroxy-7-methoxyquinazoline Derivatives

Authored by a Senior Application Scientist

This document provides an in-depth guide for researchers, medicinal chemists, and drug development professionals on the synthesis of 4-anilino-6-hydroxy-7-methoxyquinazoline derivatives. This class of compounds is of significant interest due to its structural homology to potent tyrosine kinase inhibitors used in oncology. The following sections offer a blend of theoretical insights, practical step-by-step protocols, and expert commentary to ensure successful synthesis and characterization.

Scientific Introduction & Significance

The quinazoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to bind to a wide range of biological targets.[1] Within this family, 4-anilinoquinazoline derivatives have emerged as a highly successful pharmacophore, particularly in the development of anticancer agents. Many FDA-approved drugs, such as Gefitinib, Erlotinib, and Lapatinib, are built upon this core structure and function by inhibiting key receptor tyrosine kinases (RTKs) like the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[2] These enzymes are often dysregulated in various malignancies, making them critical targets for therapeutic intervention.

The specific substitution pattern, particularly at the 6- and 7-positions of the quinazoline ring, is crucial for modulating potency and selectivity.[3] The 6-hydroxy-7-methoxy motif is a key structural feature that allows for fine-tuning of molecular interactions within the ATP-binding pocket of these kinases. This guide focuses on the chemical strategy for coupling substituted anilines to the C4 position of the 6-hydroxy-7-methoxy-3,4-dihydroquinazolin-4-one core, a critical transformation in the synthesis of novel drug candidates.

The Core Synthetic Strategy: A Two-Step Approach

A direct reaction between this compound and an aniline is not feasible. The 4-oxo group is a poor leaving group, rendering the C4 position insufficiently electrophilic for a direct nucleophilic attack by an aniline. Therefore, a robust and widely adopted two-step strategy is employed:

  • Activation via Chlorination: The carbonyl at C4 is converted into a highly reactive 4-chloro group. This transforms the quinazolinone into a potent electrophile.

  • Nucleophilic Aromatic Substitution (SNAr): The 4-chloroquinazoline intermediate readily reacts with a substituted aniline to furnish the desired C-N bond, yielding the final 4-anilinoquinazoline product.

G cluster_1 Step 2: C-N Coupling (SNAr) A 6-Hydroxy-7-methoxy- 3,4-dihydroquinazolin-4-one B 4-Chloro-6-hydroxy- 7-methoxyquinazoline (Activated Intermediate) A->B  SOCl₂ or POCl₃ (Chlorinating Agent) D Target 4-Anilinoquinazoline Derivative B->D  Isopropanol, Reflux (SNAr Reaction) C Substituted Aniline (Nucleophile) C->D

Mechanistic Insights: The 'Why' Behind the Protocol

Understanding the reaction mechanism is paramount for troubleshooting and optimization.

Step 1: Chlorination Reagents like thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃) are powerful dehydrating and chlorinating agents. The reaction proceeds through the formation of a highly reactive intermediate at the C4 position, which is then displaced by a chloride ion to yield the 4-chloroquinazoline.

Step 2: Nucleophilic Aromatic Substitution (SNAr) This is the key bond-forming step. The mechanism proceeds as follows:

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the substituted aniline attacks the electron-deficient C4 carbon of the chloroquinazoline.

  • Formation of a Meisenheimer Complex: This attack forms a tetrahedral, negatively charged intermediate known as a Meisenheimer complex. The negative charge is delocalized and stabilized by the electron-withdrawing nitrogen atoms within the quinazoline ring system.

  • Elimination & Aromatization: The complex collapses, eliminating the chloride ion (a good leaving group) and re-establishing the aromaticity of the quinazoline ring to yield the final, stable product.

The rate of this SNAr reaction is highly dependent on the electronic properties of the substituted aniline. Electron-donating groups (e.g., -OCH₃, -CH₃) on the aniline increase its nucleophilicity, accelerating the reaction. Conversely, strong electron-withdrawing groups (e.g., -NO₂, -CF₃) decrease the aniline's nucleophilicity, often requiring longer reaction times or higher temperatures.

Expertise from the Field: Handling the 6-Hydroxy Group

A critical consideration for the Senior Application Scientist is the presence of the free phenolic -OH group at the C6 position. This group is acidic and can lead to complications:

  • Reaction with Chlorinating Agents: The phenol can react with SOCl₂ or POCl₃, leading to undesired side products.

  • Deprotonation: If a base is used in the subsequent SNAr step, the phenol can be deprotonated, altering the electronic properties and solubility of the intermediate.

Recommended Strategies:

  • Protection-Deprotection: The most rigorous approach involves protecting the hydroxyl group before chlorination (e.g., as a benzyl ether) and then removing it in the final step. However, this adds two steps to the synthesis.

  • Precursor Approach (Recommended Protocol): A more efficient and commonly used strategy is to start with a readily available precursor, 6,7-dimethoxy-3,4-dihydroquinazolin-4-one . The desired 4-anilino-6,7-dimethoxyquinazoline is synthesized first, followed by a selective demethylation of the C6-methoxy group to reveal the C6-hydroxy group. This avoids the complications of the free phenol during the sensitive chlorination and coupling steps. Reagents like L-methionine in methanesulfonic acid have been used for such selective demethylations.[4]

This guide will detail the precursor approach for its robustness and higher probability of success.

Detailed Experimental Protocols

Safety First: All experiments should be conducted in a well-ventilated fume hood. Personal protective equipment (lab coat, safety glasses, and gloves) is mandatory. Thionyl chloride and phosphorus oxychloride are corrosive and react violently with water; handle with extreme care.

Protocol 1: Synthesis of 4-Chloro-6,7-dimethoxyquinazoline (Intermediate 2)

G start Start: 6,7-Dimethoxy- quinazolin-4-one (1) step1 Add SOCl₂ & cat. DMF Reflux for 4h start->step1 step2 Monitor by TLC (e.g., 10% MeOH/DCM) step1->step2 step3 Cool to RT Remove excess SOCl₂ (in vacuo) step2->step3 step4 Triturate with Saturated NaHCO₃(aq) step3->step4 step5 Filter Solid Wash with Water & Ether step4->step5 end Product: 4-Chloro-6,7-dimethoxy- quinazoline (2) Dry under vacuum step5->end

Methodology:

  • Setup: To an oven-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 6,7-dimethoxy-3,4-dihydroquinazolin-4-one (1.0 eq).

  • Reagent Addition: Carefully add thionyl chloride (SOCl₂) (10 volumes, e.g., 10 mL per gram of starting material). Add a catalytic amount of N,N-dimethylformamide (DMF) (e.g., 2-3 drops).

  • Reaction: Heat the mixture to reflux (approx. 80 °C) and maintain for 3-4 hours. The solid will gradually dissolve.

  • Monitoring: Monitor the reaction's completion by Thin Layer Chromatography (TLC), checking for the disappearance of the starting material.

  • Work-up: Once complete, allow the mixture to cool to room temperature. Carefully remove the excess SOCl₂ under reduced pressure (in vacuo).

  • Isolation: To the resulting residue, cautiously add ice-cold saturated sodium bicarbonate (NaHCO₃) solution while stirring until effervescence ceases. This will precipitate a solid.

  • Purification: Collect the solid by vacuum filtration. Wash the filter cake thoroughly with cold water, followed by a small amount of cold diethyl ether to aid in drying.

  • Drying: Dry the isolated pale yellow solid under high vacuum. This intermediate is typically used in the next step without further purification.

Protocol 2: General Synthesis of 4-Anilino-6,7-dimethoxyquinazoline Derivatives (3)

Methodology:

  • Setup: In a round-bottom flask, suspend the 4-chloro-6,7-dimethoxyquinazoline (2 ) (1.0 eq) and the desired substituted aniline (1.1 eq) in isopropanol (15-20 volumes).

  • Reaction: Heat the mixture to reflux (approx. 85 °C) and stir vigorously. The reaction time can vary from 2 to 12 hours depending on the aniline used.

  • Monitoring: Monitor the reaction by TLC or LC-MS. The formation of the product is often accompanied by the precipitation of a solid (the hydrochloride salt of the product).

  • Isolation: After completion, cool the reaction mixture to room temperature. If a precipitate has formed, collect it by vacuum filtration. If not, reduce the solvent volume in vacuo to induce precipitation.

  • Neutralization & Purification: Wash the collected solid with cold isopropanol and then diethyl ether. To obtain the free base, the solid can be suspended in water and basified with aqueous ammonia or NaHCO₃, followed by filtration.

  • Further Purification (if needed): If the product is not pure, it can be purified by column chromatography on silica gel (eluent systems typically involve gradients of ethyl acetate in hexanes or methanol in dichloromethane) or by recrystallization from a suitable solvent like ethanol or acetonitrile.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, LC-MS, and FT-IR analysis.[5]

Data Presentation: Substituted Anilines

The choice of substituted aniline directly impacts the reaction and the properties of the final compound.

Substituted Aniline (Example)Substituent TypeExpected Effect on Reaction RateNotes on Potential Biological Activity
3-EthynylanilineAlkyne GroupModerateUsed in Erlotinib (EGFR inhibitor)
3-Chloro-4-fluoroanilineElectron-WithdrawingSlowerCommon in Lapatinib (dual EGFR/HER2 inhibitor)
m-Anisidine (-OCH₃)Electron-DonatingFasterModulates solubility and hydrogen bonding potential
3-Aminobenzonitrile (-CN)Electron-WithdrawingSlowerCan serve as a hydrogen bond acceptor
3-(Trifluoromethyl)anilineStrong Electron-WithdrawingSignificantly SlowerOften used to improve metabolic stability

Trustworthiness: A Self-Validating System

To ensure the integrity of the results, each protocol must be self-validating:

  • Reaction Monitoring: Do not rely solely on time. Use TLC or LC-MS to confirm the full consumption of the starting material before proceeding to work-up.

  • Intermediate Purity: While the 4-chloro intermediate is often used crude, running a quick ¹H NMR can confirm its identity and flag any major impurities that might interfere with the next step.

  • Final Product Characterization: A complete set of analytical data (NMR, MS) is non-negotiable to confirm the structure. Purity should be assessed by HPLC or LC-MS, and should typically be >95% for biological screening.

References

Leveraging 6-Hydroxy-7-methoxy-3,4-dihydroquinazolin-4-one in Solid-Phase Synthesis for Accelerated Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers

Abstract

The quinazolinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1][2][3] This application note provides a comprehensive guide for the strategic use of 6-Hydroxy-7-methoxy-3,4-dihydroquinazolin-4-one as a versatile building block in solid-phase synthesis (SPS). We will detail the core principles, validated protocols, and expert insights required to efficiently generate libraries of novel quinazolinone derivatives. The methodologies presented herein are designed for researchers, scientists, and drug development professionals seeking to harness the power of combinatorial chemistry for the rapid exploration of chemical space and the identification of new therapeutic leads.

Introduction: The Strategic Advantage of Solid-Phase Synthesis

The synthesis of heterocyclic compounds is central to modern drug discovery.[4] Traditionally, solution-phase synthesis has been the standard; however, it often involves tedious workups and purification steps, creating a bottleneck in the drug development pipeline.[5] Solid-phase organic synthesis (SPOS), pioneered by Merrifield, offers a powerful alternative by anchoring a starting material to an insoluble polymer support.[4][6] This approach radically simplifies the synthetic process: excess reagents and byproducts are removed by simple filtration and washing, driving reactions to completion and eliminating the need for traditional chromatographic purification between steps.[4]

This methodology is exceptionally well-suited for the construction of compound libraries, where structural diversity is systematically introduced. By immobilizing a core scaffold like this compound, researchers can efficiently explore a multitude of chemical modifications, leading to the rapid generation of diverse analogs for structure-activity relationship (SAR) studies.

The phenolic hydroxyl group at the 6-position of our target quinazolinone is the key handle for immobilization, allowing the rest of the molecule to be chemically modified before the final product is cleaved from the support.

Foundational Principles: Support, Linker, and Strategy

A successful solid-phase synthesis campaign relies on the careful selection of three key components: the solid support, the linker, and the overall synthetic strategy.

The Solid Support (Resin)

The insoluble support is the foundation of the synthesis. Its properties, such as polymer composition and loading capacity (measured in mmol/g), are critical.

  • Polystyrene (PS) Resins: Cross-linked with divinylbenzene (DVB), these are the most common supports. Merrifield resin (chloromethylated PS) is a classic example.[7]

  • Polyethylene Glycol (PEG)-Grafted Resins: Resins like TentaGel consist of PEG chains grafted onto a polystyrene core. They exhibit excellent swelling properties in a wide range of solvents, making them suitable for a broader scope of chemical reactions.[8]

The Linker: An Essential Bridge

The linker is a bifunctional molecule that connects the starting material to the solid support.[7][9] It must be stable to all the reaction conditions used during the synthesis but cleavable under specific conditions to release the final product in high yield.[7]

For immobilizing the phenolic hydroxyl of this compound, the Wang linker is an ideal choice.[7]

  • Mechanism: The quinazolinone is attached to the Wang resin via an ether bond.

  • Cleavage: This bond is highly sensitive to strong acids. Treatment with a high concentration of trifluoroacetic acid (TFA) efficiently cleaves the product from the resin, regenerating the hydroxyl group.[7][8]

Overall Synthetic Workflow

The general strategy for constructing a library of N3-substituted quinazolinones is outlined below. This workflow is designed to be robust and amenable to automation for high-throughput synthesis.

G cluster_prep Preparation cluster_synthesis On-Resin Synthesis cluster_final Product Isolation Resin 1. Select & Swell Wang Resin Immobilize 2. Immobilize Quinazolinone (Mitsunobu Reaction) Resin->Immobilize Wash1 3. Wash & Remove Excess Reagents Immobilize->Wash1 Diversify 4. N3-Alkylation (Deprotonation & SN2) Wash1->Diversify Wash2 5. Wash & Dry Resin Diversify->Wash2 Cleave 6. Cleave with TFA Cocktail Wash2->Cleave Isolate 7. Precipitate, Isolate & Purify Product Cleave->Isolate

Caption: High-level workflow for the solid-phase synthesis of quinazolinone derivatives.

Detailed Experimental Protocols

The following protocols provide step-by-step instructions for the synthesis of a small library of N3-substituted 6-hydroxy-7-methoxy-3,4-dihydroquinazolin-4-ones.

Protocol 1: Immobilization of the Quinazolinone Scaffold on Wang Resin

This protocol utilizes a Mitsunobu reaction to form a stable ether linkage between the phenolic hydroxyl of the quinazolinone and the Wang resin.

  • Materials:

    • Wang Resin (1.0 mmol/g loading capacity)

    • This compound (3.0 eq)

    • Triphenylphosphine (PPh₃) (3.0 eq)

    • Diisopropyl azodicarboxylate (DIAD) (3.0 eq)

    • Anhydrous Tetrahydrofuran (THF)

    • Dichloromethane (DCM)

    • N,N-Dimethylformamide (DMF)

    • Methanol (MeOH)

    • Acetic Anhydride

    • Pyridine

  • Procedure:

    • Resin Swelling: Place Wang resin (1 g, 1.0 mmol) in a solid-phase reaction vessel. Add DMF (10 mL) and gently agitate for 1 hour to swell the resin beads.

    • Washing: Drain the solvent and wash the resin sequentially with DMF (3 x 10 mL), DCM (3 x 10 mL), and THF (3 x 10 mL).

    • Immobilization Reaction:

      • In a separate flask, dissolve this compound (576 mg, 3.0 mmol) and PPh₃ (787 mg, 3.0 mmol) in anhydrous THF (15 mL).

      • Cool the solution to 0°C in an ice bath.

      • Slowly add DIAD (0.6 mL, 3.0 mmol) dropwise to the solution. A characteristic orange/red color should appear.

      • Scientist's Note: The order of addition is critical in a Mitsunobu reaction to avoid side reactions. Pre-forming the PPh₃-DIAD adduct before adding the nucleophile (the resin) is not recommended here; adding DIAD to the mixture of the alcohol (quinazolinone) and phosphine is standard.

      • Add this reaction mixture to the swollen resin. Agitate at room temperature for 12-16 hours.

    • Post-Reaction Washing: Drain the reaction mixture and wash the resin thoroughly with THF (3 x 10 mL), DMF (3 x 10 mL), and DCM (3 x 10 mL) to remove all soluble byproducts (e.g., triphenylphosphine oxide, diisopropyl hydrazinedicarboxylate).

    • Capping (Optional but Recommended): To block any unreacted hydroxyl groups on the resin, add a solution of acetic anhydride (2 mL) and pyridine (2 mL) in DCM (10 mL). Agitate for 2 hours.

    • Final Wash and Dry: Wash the resin sequentially with DCM (3 x 10 mL), DMF (3 x 10 mL), MeOH (3 x 10 mL), and DCM (3 x 10 mL). Dry the resin under high vacuum to a constant weight.

Protocol 2: Parallel Synthesis: Diversification at the N3 Position

This protocol describes the alkylation of the quinazolinone nitrogen. This step is ideal for parallel synthesis to create a library.

  • Materials:

    • Immobilized Quinazolinone Resin (from Protocol 1)

    • Sodium Hydride (NaH), 60% dispersion in mineral oil (5.0 eq)

    • Assorted Alkylating Agents (e.g., Benzyl bromide, Ethyl iodide, Propargyl bromide) (5.0 eq)

    • Anhydrous DMF

  • Procedure (for one reaction vessel):

    • Preparation: Place the resin (100 mg, ~0.1 mmol) in a reaction vessel and swell in anhydrous DMF (1 mL) for 30 minutes.

    • Deprotonation: Carefully add NaH (20 mg, 0.5 mmol).

      • Causality Note: NaH is a strong, non-nucleophilic base used to deprotonate the amide nitrogen at the N3 position, forming a nucleophilic anion. Anhydrous conditions are essential as NaH reacts violently with water.

    • Agitate the suspension at room temperature for 1 hour.

    • Alkylation: Add the alkylating agent (0.5 mmol) to the vessel. Seal the vessel and agitate at 50°C for 6 hours.

    • Quenching & Washing: Cool to room temperature. Carefully add a few drops of MeOH to quench any unreacted NaH. Drain the solvent and wash the resin extensively with DMF (5 x 2 mL), water/DMF (1:1, 2 x 2 mL), DMF (3 x 2 mL), DCM (3 x 2 mL), and MeOH (3 x 2 mL).

    • Drying: Dry the resin under high vacuum.

Protocol 3: Cleavage and Product Isolation

This final step releases the synthesized compounds from the solid support.

  • Materials:

    • Dried, functionalized resin (from Protocol 2)

    • Cleavage Cocktail: 95% Trifluoroacetic Acid (TFA), 2.5% Water, 2.5% Triisopropylsilane (TIS)

    • DCM

    • Cold Diethyl Ether

  • Procedure:

    • Place the resin (~100 mg) in a reaction vessel.

    • Add DCM (1 mL) and allow the resin to swell for 20 minutes.

    • Drain the DCM and add the cleavage cocktail (2 mL).

      • Expert Insight: TIS is included as a scavenger to trap any carbocations that may be formed during cleavage, preventing side reactions with electron-rich moieties on the product.

    • Agitate at room temperature for 2 hours.

    • Collection: Filter the resin through a cotton plug or fritted funnel, collecting the filtrate in a clean vial. Wash the resin with an additional 1 mL of the TFA cocktail and 1 mL of DCM.

    • Concentration: Combine the filtrates and concentrate under a stream of nitrogen or via rotary evaporation to remove the majority of the TFA and DCM.

    • Precipitation: Add 10 mL of cold diethyl ether to the concentrated residue. The product should precipitate as a solid.

    • Isolation: Centrifuge the suspension, decant the ether, and repeat the ether wash. Dry the resulting solid under vacuum.

    • Purification: The crude product can be purified using reverse-phase HPLC to yield the final, high-purity compound.

Visualization of the Chemical Pathway

The following diagram illustrates the key chemical transformations occurring on the solid support.

Caption: Key chemical steps in the solid-phase synthesis of quinazolinone derivatives.

Expected Results: A Sample Library

To demonstrate the utility of this workflow, a hypothetical library was synthesized using various alkylating agents. The results highlight the versatility of the protocol.

EntryAlkylating Agent (R-X)Product Structure (R Group)Expected MW ( g/mol )Typical Yield (%)Purity (%)
1Benzyl Bromide-CH₂-Ph282.3085>95
2Ethyl Iodide-CH₂CH₃220.2291>98
3Propargyl Bromide-CH₂-C≡CH230.2278>95
4Allyl Bromide-CH₂-CH=CH₂232.2488>96

**Yields are calculated for the crude product after cleavage and precipitation. Purity is determined by HPLC analysis after purification.

Conclusion and Future Directions

This application note provides a validated and robust framework for the use of This compound in solid-phase synthesis. The described protocols enable the efficient, parallel synthesis of diverse libraries of N3-substituted analogs, significantly accelerating the early stages of drug discovery. The true power of this methodology lies in its adaptability; further diversity can be introduced by utilizing different starting quinazolinone cores or by performing additional chemical transformations on the resin-bound intermediate. By integrating these solid-phase techniques, research organizations can more rapidly identify and optimize novel chemical entities with therapeutic potential.

References

Application Notes and Protocols for Monitoring Reactions with 6-Hydroxy-7-methoxy-3,4-dihydroquinazolin-4-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 6-Hydroxy-7-methoxy-3,4-dihydroquinazolin-4-one in Medicinal Chemistry

This compound is a pivotal intermediate in the synthesis of several targeted anticancer therapies, most notably Gefitinib, an epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor.[1] The purity and yield of this quinazolinone core directly impact the quality and efficacy of the final active pharmaceutical ingredient (API). Therefore, robust and reliable analytical methods for monitoring its formation and consumption in real-time are critical for process optimization, impurity profiling, and ensuring the overall success of the synthetic route.

This comprehensive guide provides detailed application notes and protocols for the analytical monitoring of reactions involving this compound. We will delve into the practical application of High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and in-situ Nuclear Magnetic Resonance (NMR) spectroscopy. The methodologies described herein are designed to be adaptable for researchers, scientists, and drug development professionals engaged in the synthesis and characterization of quinazolinone-based compounds.

Reaction Context: Synthesis of this compound

A common synthetic route to this compound involves the selective demethylation of 6,7-dimethoxy-3,4-dihydroquinazolin-4-one.[2] This reaction is often carried out using reagents such as L-methionine in methanesulfonic acid.[3]

Understanding this synthetic pathway is crucial for developing effective monitoring methods, as it allows us to anticipate the key species that need to be resolved and quantified:

  • Starting Material: 6,7-Dimethoxy-3,4-dihydroquinazolin-4-one

  • Product: this compound

  • Potential Byproducts/Impurities: Unreacted starting material, over-demethylated products (e.g., 6,7-dihydroxy-3,4-dihydroquinazolin-4-one), and other process-related impurities.[1][4]

The analytical methods detailed below are designed to effectively separate and quantify these components, providing a clear picture of the reaction's progress and purity profile.

High-Performance Liquid Chromatography (HPLC): A Workhorse for Reaction Monitoring

HPLC is an indispensable tool for routine reaction monitoring due to its high resolution, sensitivity, and quantitative accuracy. A well-developed stability-indicating HPLC method can separate the starting material, product, and key impurities in a single run.[5][6]

Causality Behind Experimental Choices for HPLC Method Development
  • Stationary Phase: A reversed-phase C18 column is the most common choice for quinazolinone derivatives due to their moderate polarity.[6][7] The non-polar C18 stationary phase provides good retention and separation of these aromatic compounds. For basic quinazolinones that may exhibit peak tailing, a base-deactivated or end-capped column is recommended to minimize interactions with residual silanol groups on the silica support.[8]

  • Mobile Phase: A mixture of water (or an aqueous buffer) and an organic solvent like methanol or acetonitrile is typically used.[7] The organic modifier is the strong eluting solvent, and its proportion in the mobile phase is adjusted to achieve optimal retention times. A buffer (e.g., ammonium bicarbonate) can be used to control the pH and improve peak shape, especially for ionizable compounds.[9]

  • Detection: Quinazolinones possess a chromophore that allows for sensitive detection using a UV detector. A photodiode array (PDA) detector is particularly useful as it can acquire spectra across a range of wavelengths, aiding in peak identification and purity assessment. A common detection wavelength for quinazolinone derivatives is around 254 nm.[6]

Experimental Protocol: HPLC for Reaction Monitoring

This proposed method is a robust starting point for monitoring the synthesis of this compound.

Table 1: HPLC Chromatographic Conditions

ParameterRecommended SettingRationale
Column C18, 4.6 x 150 mm, 5 µmProvides good resolution for quinazolinone derivatives.[6][10]
Mobile Phase A 0.1% Formic Acid in WaterAcidified mobile phase improves peak shape for basic compounds.[11]
Mobile Phase B AcetonitrileCommon organic modifier for reversed-phase HPLC.[7]
Gradient 0-2 min: 10% B; 2-15 min: 10-90% B; 15-18 min: 90% B; 18-20 min: 10% BA gradient elution is necessary to separate compounds with different polarities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CControlled temperature ensures reproducible retention times.
Detection Wavelength 254 nm (PDA detector recommended)Good absorbance for the quinazolinone core.[6]
Injection Volume 10 µLA typical injection volume for analytical HPLC.

Sample Preparation:

  • Carefully withdraw a small aliquot (e.g., 10-20 µL) from the reaction mixture.

  • Quench the reaction by diluting the aliquot in a known volume (e.g., 1 mL) of mobile phase (50:50 Water:Acetonitrile).

  • Filter the diluted sample through a 0.45 µm syringe filter to remove any particulate matter before injection.

Data Analysis:

  • Identify the peaks corresponding to the starting material and product based on their retention times (determined by injecting pure standards).

  • Monitor the decrease in the peak area of the starting material and the increase in the peak area of the product over time to determine the reaction progress.

  • Calculate the percentage conversion and monitor the formation of any impurity peaks.

Liquid Chromatography-Mass Spectrometry (LC-MS): For Unambiguous Identification

LC-MS combines the separation power of HPLC with the high selectivity and sensitivity of mass spectrometry, making it an invaluable tool for confirming the identity of the product and identifying unknown impurities.[12][13]

Workflow for LC-MS Analysis

Caption: A typical workflow for LC-MS analysis of a reaction mixture.

Experimental Protocol: LC-MS for Product and Impurity Identification

The HPLC conditions described in Table 1 can be directly coupled to a mass spectrometer.

Table 2: Mass Spectrometry Parameters

ParameterRecommended SettingRationale
Ionization Mode Electrospray Ionization (ESI), PositiveESI is suitable for polar molecules, and the nitrogen atoms in the quinazolinone ring are readily protonated in positive mode.[14]
Mass Analyzer Quadrupole or Ion TrapCommonly used for routine analysis and fragmentation studies.[15]
Scan Range m/z 100-500Covers the expected molecular weights of the starting material, product, and likely impurities.
Capillary Voltage 3.5 kVA typical voltage for ESI.
Cone Voltage 30 VCan be optimized to control in-source fragmentation.
Source Temperature 120 °COptimized to ensure efficient desolvation.
Desolvation Temperature 350 °COptimized to ensure efficient desolvation.

Data Interpretation:

  • Expected m/z:

    • 6,7-Dimethoxy-3,4-dihydroquinazolin-4-one (Starting Material): C10H10N2O3, [M+H]+ = 207.07

    • This compound (Product): C9H8N2O3, [M+H]+ = 193.06[16]

  • Tandem MS (MS/MS): For unambiguous identification, perform fragmentation of the parent ions. The fragmentation pattern will be characteristic of the quinazolinone core and its substituents, providing structural confirmation.

In-situ Nuclear Magnetic Resonance (NMR) Spectroscopy: Real-Time Mechanistic Insights

In-situ NMR allows for the direct monitoring of a reaction as it occurs within the NMR spectrometer, providing real-time kinetic and mechanistic data without the need for sampling and quenching.[17][18] This technique is particularly powerful for understanding reaction mechanisms and identifying transient intermediates.[12][19]

Rationale for In-situ NMR Monitoring

For the demethylation of 6,7-dimethoxy-3,4-dihydroquinazolin-4-one, ¹H NMR can be used to monitor the disappearance of the methoxy protons of the starting material and the appearance of the methoxy and hydroxyl protons of the product.

  • Key ¹H NMR Signals to Monitor:

    • Starting Material (6,7-dimethoxy-3,4-dihydroquinazolin-4-one): Two distinct singlets for the two methoxy groups.

    • Product (this compound): One singlet for the remaining methoxy group and a new signal for the hydroxyl proton. The aromatic proton signals will also shift upon conversion.

Experimental Protocol: In-situ ¹H NMR
  • Sample Preparation: In an NMR tube, dissolve a known amount of the starting material (6,7-dimethoxy-3,4-dihydroquinazolin-4-one) in a deuterated solvent that is compatible with the reaction conditions (e.g., DMSO-d6).

  • Initiation: Add the demethylating agent (e.g., L-methionine in methanesulfonic acid) to the NMR tube and immediately place it in the NMR spectrometer.

  • Data Acquisition: Acquire a series of ¹H NMR spectra at regular time intervals.

  • Data Processing: Process the spectra and integrate the key signals corresponding to the starting material and product. Plot the relative integrals against time to obtain kinetic profiles.

Workflow for In-situ NMR Reaction Monitoring

Caption: Workflow for in-situ NMR reaction monitoring.

Conclusion

The analytical methods outlined in this guide provide a comprehensive toolkit for monitoring reactions involving this compound. The choice of method will depend on the specific requirements of the study. HPLC is ideal for routine monitoring of reaction conversion and purity. LC-MS provides an additional layer of confidence through mass confirmation and is essential for identifying unknown impurities. In-situ NMR offers the unique advantage of real-time, non-invasive monitoring, yielding valuable kinetic and mechanistic insights. By employing these techniques, researchers and drug development professionals can gain a deeper understanding of their synthetic processes, leading to improved yields, higher purity, and more robust manufacturing processes.

References

Application Notes and Protocols for the Derivatization of 6-Hydroxy-7-methoxy-3,4-dihydroquinazolin-4-one for Biological Screening

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinazolinone Scaffold as a Privileged Structure in Drug Discovery

The quinazolinone skeleton is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to bind to a wide array of biological targets.[1] This bicyclic heterocyclic system, consisting of a benzene ring fused to a pyrimidine ring, is found in over 150 naturally occurring alkaloids and a multitude of synthetic compounds with diverse pharmacological activities.[1] Quinazolinone derivatives have demonstrated a broad therapeutic spectrum, including anticancer, antimicrobial, anti-inflammatory, anticonvulsant, and antihypertensive properties.[2][3][4]

The biological activity of quinazolinone derivatives is highly dependent on the substitution pattern around the core structure. Notably, modifications at the C-4, C-6, and C-7 positions have been shown to be critical in modulating their pharmacological effects.[5] The specific scaffold of interest, 6-Hydroxy-7-methoxy-3,4-dihydroquinazolin-4-one, presents two key points for diversification: the phenolic hydroxyl group at the C-6 position and the secondary amine at the N-3 position of the pyrimidine ring. These reactive sites offer ideal handles for the introduction of a variety of functional groups, enabling the generation of a chemical library with diverse physicochemical properties and biological activities.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic derivatization of this compound. We present detailed, field-proven protocols for the synthesis of a virtual library of derivatives and subsequent biological screening to identify novel therapeutic leads. The methodologies are designed to be robust and adaptable, allowing for exploration of a broad chemical space.

Synthesis of the Core Scaffold: this compound

The journey begins with the synthesis of the core quinazolinone scaffold. A reliable method for the selective demethylation of the more accessible 6,7-dimethoxyquinazolin-4-one is employed.

Protocol 1: Synthesis of this compound

This protocol is adapted from established literature procedures for the selective demethylation of dimethoxy-substituted quinazolinones.

Materials:

  • 6,7-Dimethoxy-3,4-dihydroquinazolin-4-one

  • L-methionine

  • Methanesulfonic acid

  • Ice

  • 40% aqueous sodium hydroxide solution

  • Water (deionized)

  • Standard laboratory glassware and magnetic stirrer with heating capabilities

  • Filtration apparatus

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve 6,7-dimethoxy-3,4-dihydroquinazolin-4-one (1 equivalent) in methanesulfonic acid (approximately 6-7 mL per gram of starting material).

  • To this solution, add L-methionine (1.1 equivalents).

  • Heat the reaction mixture to 100 °C and stir for 22-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and then carefully pour it over crushed ice.

  • Neutralize the acidic solution by the slow addition of a 40% aqueous sodium hydroxide solution until a neutral pH is achieved. This will induce the precipitation of the product.

  • Collect the solid product by vacuum filtration.

  • Wash the collected solid thoroughly with cold deionized water.

  • Dry the product under vacuum to yield this compound as a solid.

Characterization: The structure and purity of the synthesized core scaffold should be confirmed by ¹H NMR, ¹³C NMR, and Mass Spectrometry.[6][7][8]

Derivatization Strategies: Building a Diverse Chemical Library

With the core scaffold in hand, the next step is to introduce chemical diversity at the C-6 hydroxyl and N-3 positions. The following protocols provide a foundation for generating a library of novel derivatives.

Series A: Derivatization at the C-6 Hydroxyl Group (O-Alkylation)

The phenolic hydroxyl group at the C-6 position is a versatile handle for introducing a variety of ether linkages. O-alkylation with different alkyl halides will generate a series of derivatives with modulated lipophilicity and steric bulk.

Protocol 2: General Procedure for O-Alkylation of this compound

This protocol is a standard Williamson ether synthesis adapted for the quinazolinone scaffold.[9]

Materials:

  • This compound

  • Alkyl halide (e.g., benzyl bromide, ethyl iodide, propyl bromide, etc.; 1.1 equivalents)

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetone

  • Standard laboratory glassware and magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add this compound (1 equivalent) and the chosen base (K₂CO₃ or Cs₂CO₃).

  • Add anhydrous DMF or acetone to the flask to suspend the solids.

  • Stir the suspension at room temperature for 30 minutes to facilitate the formation of the phenoxide.

  • Add the alkyl halide (1.1 equivalents) dropwise to the reaction mixture.

  • Stir the reaction at room temperature or gently heat to 50-60 °C. The reaction progress should be monitored by TLC.

  • Upon completion, cool the reaction to room temperature and pour it into ice-water.

  • If a precipitate forms, collect it by filtration, wash with water, and dry.

  • If no precipitate forms, extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired O-alkylated derivative.

Series B: Derivatization at the N-3 Position (N-Alkylation)

The secondary amine at the N-3 position provides another key site for introducing diverse substituents. N-alkylation can be achieved using various alkylating agents under basic conditions.[10][11]

Protocol 3: General Procedure for N-Alkylation of this compound

This protocol outlines a general method for the N-alkylation of the quinazolinone ring.[5][12]

Materials:

  • This compound (or its O-alkylated derivatives from Series A)

  • Alkyl halide (e.g., methyl iodide, benzyl chloride, 2-bromoacetamide, etc.; 1.1 equivalents)

  • Sodium hydride (NaH) (60% dispersion in mineral oil; 1.2 equivalents) or Potassium carbonate (K₂CO₃) (2 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)

  • Standard laboratory glassware and magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add the quinazolinone starting material (1 equivalent).

  • Add anhydrous DMF or THF to dissolve or suspend the starting material.

  • Cool the mixture to 0 °C in an ice bath.

  • Carefully add the base (NaH or K₂CO₃) portion-wise to the reaction mixture.

  • Stir the mixture at 0 °C for 30-60 minutes.

  • Add the alkyl halide (1.1 equivalents) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired N-alkylated derivative.

Proposed Virtual Library of Derivatives

By combining the derivatization strategies at the C-6 and N-3 positions, a diverse library of compounds can be generated. The following table presents a virtual library of proposed derivatives for initial synthesis and screening. Their physicochemical properties can be predicted using online tools to guide the selection of substituents.[1][13]

Compound ID R¹ (at C-6) R² (at N-3) Predicted LogP Predicted Polar Surface Area (PSA)
Core -H-H1.278.5
A-1 -CH₃-H1.769.3
A-2 -CH₂CH₃-H2.169.3
A-3 -CH₂Ph-H3.569.3
B-1 -H-CH₃1.472.8
B-2 -H-CH₂Ph3.072.8
B-3 -H-CH₂CONH₂0.5121.2
AB-1 -CH₃-CH₃1.964.1
AB-2 -CH₂Ph-CH₃3.764.1
AB-3 -CH₂CH₃-CH₂CONH₂1.4112.0

Biological Screening Cascade

A tiered screening approach is recommended to efficiently evaluate the biological activities of the synthesized derivatives.

Tier 1: Primary Screening

1. Anticancer Activity: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[14][15]

Protocol 4: MTT Cytotoxicity Assay

Materials:

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HepG2 for liver cancer)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Test compounds (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed the cancer cells into 96-well plates at an appropriate density and allow them to adhere overnight.

  • Prepare serial dilutions of the test compounds in the complete cell culture medium. The final DMSO concentration should be less than 0.5%.

  • Replace the medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubate the plates for 48-72 hours at 37 °C in a humidified 5% CO₂ atmosphere.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC₅₀ (half-maximal inhibitory concentration) value for each compound.[16]

2. Antimicrobial Activity: Broth Microdilution Assay

This assay determines the Minimum Inhibitory Concentration (MIC) of the compounds against various bacterial and fungal strains.[17]

Protocol 5: Broth Microdilution Assay

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans)

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 medium for fungi

  • Test compounds (dissolved in DMSO)

  • Standard antibiotics (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)

  • 96-well microtiter plates

Procedure:

  • Prepare a twofold serial dilution of the test compounds in the appropriate broth in the wells of a 96-well plate.

  • Prepare a standardized inoculum of the microbial strains.

  • Add the microbial inoculum to each well.

  • Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubate the plates at 37 °C for 18-24 hours for bacteria and at 35 °C for 24-48 hours for fungi.

  • The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Tier 2: Secondary and Mechanistic Assays

Compounds that exhibit significant activity in the primary screens will be advanced to more specific assays to elucidate their mechanism of action.

1. Kinase Inhibition Assay

Many quinazolinone derivatives are known to be potent kinase inhibitors, particularly of Epidermal Growth Factor Receptor (EGFR) kinase.[2]

Protocol 6: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol provides a general guideline for determining the in vitro potency of a test compound against a specific protein kinase.[18]

Materials:

  • Purified recombinant kinase (e.g., EGFR)

  • Kinase-specific substrate

  • Test compound

  • ATP

  • Kinase assay buffer

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • White, opaque 96-well or 384-well plates

  • Plate reader with luminescence detection

Procedure:

  • Prepare serial dilutions of the test compound in the kinase assay buffer.

  • Add the diluted test compound to the wells of the assay plate.

  • Add a mixture of the kinase and its substrate to each well.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at 30 °C for a specified time (e.g., 60 minutes).

  • Terminate the reaction and detect the amount of ADP produced using the ADP-Glo™ reagent and protocol.

  • Measure the luminescence signal, which is proportional to the amount of ADP generated and thus indicative of kinase activity.

  • Calculate the percentage of kinase inhibition and determine the IC₅₀ value for each compound.

Data Analysis and Interpretation

The data generated from the screening assays should be carefully analyzed to identify Structure-Activity Relationships (SAR). By comparing the biological activity of the different derivatives, researchers can deduce which structural modifications lead to improved potency and selectivity. This information is crucial for the design of the next generation of more potent and specific compounds.

Visualization of Workflows

Derivatization_Workflow Core This compound SeriesA Series A Derivatives (O-Alkylation at C-6) Core->SeriesA Protocol 2 SeriesB Series B Derivatives (N-Alkylation at N-3) Core->SeriesB Protocol 3 SeriesAB Series AB Derivatives (Dual Derivatization) SeriesA->SeriesAB Protocol 3

Caption: Derivatization workflow for generating a diverse library.

Screening_Cascade Library Synthesized Quinazolinone Library PrimaryScreening Tier 1: Primary Screening - Anticancer (MTT Assay) - Antimicrobial (MIC Assay) Library->PrimaryScreening ActiveHits Active Hits PrimaryScreening->ActiveHits Identify potent compounds SecondaryScreening Tier 2: Secondary Screening (e.g., Kinase Inhibition Assay) ActiveHits->SecondaryScreening SAR Structure-Activity Relationship (SAR) Analysis SecondaryScreening->SAR Lead Lead Compound(s) SAR->Lead

Caption: Biological screening cascade for hit identification.

Conclusion

The derivatization of the this compound scaffold offers a promising avenue for the discovery of novel therapeutic agents. The protocols outlined in this application note provide a robust framework for the synthesis of a diverse chemical library and its subsequent biological evaluation. By systematically exploring the chemical space around this privileged core, researchers can uncover new structure-activity relationships and identify lead compounds for further development in various therapeutic areas, including oncology and infectious diseases.

References

In vitro kinase assay protocol for derivatives of "6-Hydroxy-7-methoxy-3,4-dihydroquinazolin-4-one"

Author: BenchChem Technical Support Team. Date: January 2026

Topic: In Vitro Kinase Assay Protocol for Derivatives of 6-Hydroxy-7-methoxy-3,4-dihydroquinazolin-4-one

Audience: Researchers, scientists, and drug development professionals.

Abstract

The quinazolin-4-one scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous approved and investigational kinase inhibitors.[1][2][3] Derivatives of this compound represent a promising class of compounds for targeted drug discovery. This application note provides a detailed, robust, and high-throughput protocol for determining the in vitro inhibitory potency of these derivatives against various protein kinases. We describe a luminescence-based assay that quantifies kinase activity by measuring ATP consumption.[4][5] The protocol is designed to be a self-validating system, complete with necessary controls, detailed data analysis steps for calculating IC50 values, and expert insights to ensure data integrity and reproducibility.

Principle of the Luminescence-Based Kinase Assay

The fundamental principle of this assay is the enzymatic reaction catalyzed by protein kinases: the transfer of a phosphate group from ATP to a specific substrate (protein or peptide).[4] The assay quantifies the amount of ATP remaining in the reaction after a set incubation period.

A proprietary thermostable luciferase enzyme (such as that found in Promega's Kinase-Glo® kits) is then introduced. This enzyme utilizes the remaining ATP to catalyze the oxidation of luciferin, which generates a luminescent signal.[5][6] The intensity of this light signal is directly proportional to the ATP concentration.[4] Consequently, the luminescent signal is inversely proportional to the kinase activity:

  • High Kinase Activity: Significant ATP consumption → Low remaining ATP → Low luminescent signal.

  • Low Kinase Activity (Inhibition): Minimal ATP consumption → High remaining ATP → High luminescent signal.[7]

This "add-and-read" homogeneous format is highly amenable to high-throughput screening (HTS) and provides excellent sensitivity and a broad dynamic range.[6][8]

Assay_Principle cluster_kinase_reaction Kinase Reaction cluster_detection Luminescence Detection ATP ATP ADP ADP ATP->ADP Substrate Peptide Substrate pSubstrate Phosphorylated Substrate Substrate->pSubstrate Kinase Kinase Enzyme Kinase->pSubstrate Phosphorylates Inhibitor Test Compound (Quinazolinone Derivative) Inhibitor->Kinase Inhibits Remaining_ATP Remaining ATP Light Luminescent Signal ( inversely proportional to kinase activity ) Remaining_ATP->Light Luciferase Luciferase Luciferase->Light Catalyzes

Caption: Inverse correlation between kinase activity and luminescent signal.

Materials and Reagents

  • Kinase: Purified, active recombinant kinase of interest (e.g., EGFR, HER2, CDK2, B-Raf).[1][9]

  • Kinase Substrate: A suitable peptide or protein substrate for the chosen kinase.

  • Test Compounds: Derivatives of this compound, dissolved in 100% DMSO to create high-concentration stock solutions (e.g., 10 mM).

  • Kinase Assay Buffer: Buffer composition is critical and kinase-specific. A generic starting buffer is 40 mM Tris (pH 7.5), 20 mM MgCl₂, and 0.1 mg/mL BSA.[10]

  • ATP Solution: High-purity ATP dissolved in water. The final concentration in the assay should ideally be close to the Kₘ value of the kinase to accurately determine IC50 for ATP-competitive inhibitors.[11]

  • Positive Control Inhibitor: A known inhibitor for the target kinase (e.g., Staurosporine for broad-spectrum, Lapatinib for EGFR/HER2).

  • Luminescent Kinase Assay Kit: E.g., Kinase-Glo®, Kinase-Glo® Plus, or Kinase-Glo® Max (Promega), chosen based on the ATP concentration required for the assay.[6]

  • Assay Plates: Solid white, low-volume, 384-well plates are recommended to maximize luminescent signal and minimize reagent usage.

  • Equipment: Multichannel pipettes, acoustic dispenser (optional), plate shaker, and a plate-reading luminometer.

Experimental Protocol

This protocol is optimized for a 384-well plate format with a final reaction volume of 10 µL. Adjust volumes as needed for other plate formats.

Part A: Reagent Preparation
  • Compound Dilution Plate: Prepare a serial dilution of the quinazolinone derivatives.

    • Start with the 10 mM stock in 100% DMSO.

    • Perform a 1:3 serial dilution series in DMSO. This will create a range of concentrations to generate a full dose-response curve.

    • Include DMSO-only wells for the 0% inhibition control and a known inhibitor for the 100% inhibition control.

  • Kinase Working Solution: Dilute the kinase enzyme stock to 2X the final desired concentration in the Kinase Assay Buffer. The optimal concentration must be determined empirically to achieve a robust signal window (typically 50-80% ATP consumption in the reaction time).

  • Substrate/ATP Working Solution: Prepare a 2X mixture of the substrate and ATP in the Kinase Assay Buffer.

Part B: Kinase Reaction Setup
  • Compound Plating: Transfer a small volume (e.g., 100 nL) of the serially diluted compounds from the dilution plate to the white 384-well assay plate. This results in a very low final DMSO concentration (e.g., 1%), which minimizes solvent effects.

  • Control Wells: Ensure the plate layout includes the following critical controls for data validation:

    • 0% Inhibition (High Activity): Wells containing DMSO instead of a test compound.

    • 100% Inhibition (Low Activity): Wells containing a high concentration of the positive control inhibitor.

    • Background (No Enzyme): Wells containing assay buffer instead of the kinase solution. This is used to subtract the background luminescence.

Plate Layout Example (Section of a 384-well plate) Column 1 Column 2 Columns 3-10 Column 11 Column 12
Row A DMSODMSOCompound 1 (Dilution 1-8)Control InhibitorNo Enzyme
Row B DMSODMSOCompound 1 (Dilution 1-8)Control InhibitorNo Enzyme
Row C DMSODMSOCompound 2 (Dilution 1-8)Control InhibitorNo Enzyme
Row D DMSODMSOCompound 2 (Dilution 1-8)Control InhibitorNo Enzyme
  • Initiate the Kinase Reaction:

    • Add 5 µL of the 2X Kinase Working Solution to all wells except the "No Enzyme" controls. Add 5 µL of Kinase Assay Buffer to the "No Enzyme" wells.

    • Add 5 µL of the 2X Substrate/ATP Working Solution to all wells to start the reaction.

  • Incubation: Briefly centrifuge the plate to mix and collect the contents. Incubate the plate at room temperature (or 30°C) for a predetermined time (e.g., 60 minutes).[12]

Part C: Luminescence Detection
  • Equilibrate Reagents: Allow the Kinase-Glo® Reagent and the assay plate to equilibrate to room temperature.

  • Add Detection Reagent: Add 10 µL of the Kinase-Glo® Reagent to each well.[4] This stops the kinase reaction and initiates the luminescence reaction.

  • Incubate for Signal Stabilization: Mix the plate on a plate shaker for 2 minutes and then incubate at room temperature for 10 minutes to allow the luminescent signal to stabilize.[4]

  • Read Luminescence: Measure the luminescence using a plate-reading luminometer. The integration time should be set between 0.5 to 1 second per well.

Experimental_Workflow A 1. Prepare Reagents (Compounds, Kinase, ATP/Substrate) B 2. Plate Compounds & Controls (100 nL into 384-well plate) A->B C 3. Add 2X Kinase Solution (5 µL) B->C D 4. Add 2X ATP/Substrate Solution (5 µL) (Initiates Reaction) C->D E 5. Incubate (e.g., 60 min at RT) D->E F 6. Add Kinase-Glo® Reagent (10 µL) (Stops reaction, starts luminescence) E->F G 7. Incubate (10 min at RT for signal stabilization) F->G H 8. Read Luminescence (Plate Luminometer) G->H I 9. Analyze Data (Calculate % Inhibition, Plot Curve, Determine IC50) H->I

Caption: Step-by-step experimental workflow for the kinase assay.

Data Analysis and IC50 Determination

The half-maximal inhibitory concentration (IC50) is the concentration of an inhibitor required to reduce the rate of the enzymatic reaction by 50%.[13]

  • Normalization: First, normalize the raw luminescence data (RLU - Relative Light Units) into percent inhibition.

    • Average the RLU values for the 0% Inhibition (High) and 100% Inhibition (Low) controls.

    • For each test compound well, calculate the percent inhibition using the following formula: % Inhibition = 100 * (RLU_High - RLU_Sample) / (RLU_High - RLU_Low)

  • Dose-Response Curve: Plot the calculated % Inhibition on the Y-axis against the logarithm of the inhibitor concentration on the X-axis.

  • IC50 Calculation: Use a non-linear regression analysis program (e.g., GraphPad Prism, Origin) to fit the data to a sigmoidal dose-response (variable slope) equation.[14] The software will calculate the IC50 value, which is the concentration at the inflection point of the curve.[13]

Inhibitor Conc. (nM) log[I] Raw RLU (Sample) % Inhibition (Calculated)
0 (DMSO Control)N/A850,000 (High Control)0.0%
10845,1000.7%
30.48821,5004.1%
101750,30014.2%
301.48480,60052.8%
1002215,80090.6%
3002.48110,200105.7%
1000395,500107.8%
High Conc. InhibitorN/A80,000 (Low Control)100.0%

Trustworthiness and Considerations

  • Z'-Factor: To validate the quality of the assay for high-throughput screening, calculate the Z'-factor using the high and low controls. A Z'-factor > 0.5 indicates an excellent and robust assay.

  • Compound Interference: Some test compounds can directly inhibit luciferase or quench the luminescent signal. It is crucial to run a counterscreen where compounds are tested against the ATP/Luciferase reaction in the absence of the kinase to identify such artifacts.

  • ATP Concentration: The measured IC50 value of an ATP-competitive inhibitor is highly dependent on the ATP concentration used in the assay.[11] For comparative studies, it is essential to keep the ATP concentration consistent and report it with the IC50 value. Converting IC50 to a true inhibition constant (Ki) using the Cheng-Prusoff equation can provide a more universal measure of potency.[13]

  • Kinase Selectivity: To understand the specificity of the quinazolinone derivatives, this protocol should be performed against a panel of different kinases.[15] A compound that is highly potent against the target kinase but weak against others is considered selective.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Conditions for 6-Hydroxy-7-methoxy-3,4-dihydroquinazolin-4-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and optimization of 6-Hydroxy-7-methoxy-3,4-dihydroquinazolin-4-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important quinazolinone derivative. The quinazoline scaffold is a "privileged structure" in medicinal chemistry due to its wide range of biological activities, including anticancer, antimicrobial, and anticonvulsant properties.[1][2][3] This guide provides in-depth, field-proven insights to help you achieve optimal yields and purity.

I. Frequently Asked Questions (FAQs)

Here, we address some of the most common initial queries regarding the synthesis of this compound.

Q1: What is the most common synthetic route for this compound?

A1: A prevalent and effective method is the cyclocondensation of an appropriately substituted anthranilamide with a suitable one-carbon source, such as an aldehyde or its equivalent.[4] For this compound, a common starting material is 2-amino-4-hydroxy-5-methoxybenzamide, which is then reacted with an aldehyde.

Q2: I'm observing a low yield in my reaction. What are the likely causes?

A2: Low yields in quinazolinone synthesis can stem from several factors.[5][6] Key areas to investigate include:

  • Incomplete reaction: This could be due to insufficient reaction time or temperature.

  • Side reactions: The formation of byproducts can significantly reduce the yield of the desired product.

  • Poor quality of starting materials: Impurities in your reactants can inhibit the reaction or lead to unwanted side products.

  • Suboptimal solvent or catalyst: The choice of solvent and catalyst is critical for reaction efficiency.[6]

Q3: My final product is difficult to purify. What are the common impurities?

A3: Common impurities can include unreacted starting materials, intermediates, and byproducts from side reactions. Depending on the synthetic route, you might encounter oxidized quinazolinone species or products from alternative cyclization pathways.[5] Chromatographic techniques like column chromatography are often necessary for obtaining a pure product.

II. Troubleshooting Guide: A Deeper Dive into Common Issues

This section provides a more detailed, question-and-answer-based approach to troubleshooting specific experimental problems.

Problem 1: Low or No Product Formation

Q: I've set up my reaction according to the literature, but I'm seeing very little or no formation of the desired this compound. What should I check first?

A: Start by systematically evaluating your reaction parameters.

  • Reagent Quality:

    • Anthranilamide Derivative: Ensure your 2-amino-4-hydroxy-5-methoxybenzamide is pure. Impurities can interfere with the cyclization step. Consider recrystallization or purification of your starting material if its purity is questionable.

    • Aldehyde: Aldehydes are prone to oxidation to carboxylic acids. Use a freshly opened bottle or distill the aldehyde before use.

  • Reaction Conditions:

    • Temperature: Many quinazolinone syntheses require elevated temperatures to drive the reaction to completion.[5] If you are running the reaction at room temperature, a gradual increase in temperature (e.g., in 10-20 °C increments) while monitoring the reaction by Thin Layer Chromatography (TLC) is recommended.

    • Reaction Time: Cyclocondensation reactions can sometimes be slow. Ensure you are allowing sufficient time for the reaction to complete. Monitor the reaction progress over an extended period.

    • Atmosphere: The hydroxyl group on the quinazolinone ring can be sensitive to oxidation.[5] Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions and improve your yield.

  • Catalyst and Solvent:

    • Catalyst: If your reaction is acid- or base-catalyzed, verify the concentration and purity of the catalyst. In some cases, catalyst deactivation can occur.

    • Solvent: The polarity of the solvent can significantly influence the reaction outcome.[6] For polar starting materials, polar aprotic solvents like DMF or DMSO are often good choices. If you are using a non-polar solvent and observing poor results, switching to a more polar solvent may be beneficial.[6]

Experimental Workflow for Diagnosing Low Yield

Caption: Troubleshooting workflow for low product yield.

Problem 2: Multiple Spots on TLC and Difficult Purification

Q: My reaction mixture shows multiple spots on the TLC plate, and I'm struggling to isolate the pure this compound. What are the likely side products and how can I minimize them?

A: The presence of multiple spots indicates the formation of byproducts. Understanding the potential side reactions is key to optimizing for your desired product.

  • Common Side Reactions and Byproducts:

    • Oxidation: The dihydroquinazolinone ring can be oxidized to the corresponding quinazolinone, especially at higher temperatures or in the presence of air.[5][7]

    • Incomplete Cyclization: You may have unreacted intermediates, such as the Schiff base formed between the anthranilamide and the aldehyde.

    • Alternative Cyclization Pathways: Depending on the reaction conditions, alternative cyclizations can occur, leading to different heterocyclic systems.

    • Self-Condensation of Aldehyde: Aldehydes can undergo self-condensation reactions, especially under basic conditions.

  • Strategies for Minimizing Side Products:

    • Control of Reaction Temperature: High temperatures can promote side reactions.[5] Find the minimum temperature required for the main reaction to proceed at a reasonable rate.

    • Inert Atmosphere: As mentioned previously, using an inert atmosphere can prevent oxidation.[5]

    • Order of Reagent Addition: In some cases, the order in which you add your reagents can influence the product distribution.

    • Choice of Catalyst: A milder catalyst may be more selective and produce fewer byproducts.

Purification Strategy:

For purification, column chromatography is typically the most effective method. A gradient elution system, starting with a non-polar solvent system and gradually increasing the polarity, will likely be necessary to separate the desired product from the various byproducts.

Table 1: Suggested Solvent Systems for Column Chromatography

Polarity of ByproductSuggested Starting Solvent SystemGradient To
Non-polarHexane/Ethyl Acetate (9:1)Hexane/Ethyl Acetate (1:1)
Moderately PolarDichloromethane/Methanol (98:2)Dichloromethane/Methanol (9:1)
PolarEthyl Acetate/Methanol (95:5)Ethyl Acetate/Methanol (8:2)
Problem 3: Characterization Issues - Is it the Right Compound?

Q: I've isolated a product, but the analytical data (NMR, Mass Spec) is not what I expected for this compound. How can I confirm the structure?

A: Ambiguous analytical data requires a careful and systematic approach to structure elucidation.

  • Mass Spectrometry (MS):

    • Check the molecular ion peak. For this compound (C9H8N2O3), the expected exact mass is approximately 192.05 g/mol .[8]

    • Look for characteristic fragmentation patterns of the quinazolinone core.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: You should expect to see signals corresponding to the aromatic protons, the methoxy group protons, the N-H protons, and the C-H proton of the dihydroquinazolinone ring. The chemical shifts and coupling patterns will be characteristic of the substitution pattern.

    • ¹³C NMR: The number of signals should correspond to the number of unique carbon atoms in the molecule. The chemical shifts will indicate the types of carbons (aromatic, carbonyl, methoxy, etc.).

    • 2D NMR (COSY, HSQC, HMBC): These experiments are invaluable for confirming connectivity and definitively assigning the structure.

  • Infrared (IR) Spectroscopy:

    • Look for characteristic absorption bands for the N-H, O-H, C=O (amide), and C-O (methoxy) functional groups.

Workflow for Structure Confirmation

Caption: Workflow for confirming the chemical structure.

III. Optimized Protocol: A Validated Starting Point

This protocol provides a reliable starting point for the synthesis of this compound. Remember that optimization may be necessary depending on your specific aldehyde and laboratory conditions.

Step-by-Step Methodology:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-amino-4-hydroxy-5-methoxybenzamide (1 equivalent).

  • Solvent and Aldehyde Addition: Add a suitable solvent (e.g., ethanol or DMF) to dissolve the starting material. Then, add the aldehyde (1.1 equivalents).

  • Catalyst Addition (if necessary): If the reaction requires a catalyst (e.g., a few drops of acetic acid), add it at this stage.

  • Heating and Monitoring: Heat the reaction mixture to reflux and monitor its progress by TLC.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. The product may precipitate out of solution. If so, collect it by filtration. If not, remove the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography using an appropriate solvent system (see Table 1).

  • Characterization: Characterize the purified product using MS, NMR, and IR spectroscopy to confirm its identity and purity.

Table 2: Summary of Key Reaction Parameters

ParameterRecommended Range/ValueRationale
Temperature 80-120 °CTo ensure sufficient energy for cyclization.
Time 4-24 hoursReaction times can vary significantly.
Solvent Ethanol, DMF, DMSOPolar solvents are generally preferred.[6]
Atmosphere Inert (N₂ or Ar)To prevent oxidation of the hydroxyl group.[5]

IV. References

  • Musiol, R., & Sajewicz, M. (n.d.). Optimization of solid phase synthesis of quinazolin-4-ones. Der Pharma Chemica.

  • This compound synthesis. (n.d.). ChemicalBook.

  • Troubleshooting common side reactions in quinazoline synthesis. (n.d.). BenchChem.

  • Quinazoline Synthesis Technical Support Center: Troubleshooting and FAQs. (n.d.). BenchChem.

  • Cho, J.-E., et al. (2022). Optimization of 2-Aminoquinazolin-4-(3H)-one Derivatives as Potent Inhibitors of SARS-CoV-2: Improved Synthesis and Pharmacokinetic Properties. National Institutes of Health.

  • Optimization of time on the synthesis of quinazolinones. (n.d.). ResearchGate.

  • Optimization of quinazolinone 12 a formation. (n.d.). ResearchGate.

  • Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. (n.d.). MDPI.

  • Synthesis of quinazolinones. (n.d.). Organic Chemistry Portal.

  • Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. (n.d.). PMC.

  • Different strategies for the synthesis of quinazolinones. (n.d.). ResearchGate.

  • Design, Synthesis, and Biological Evaluation of Quinazolin-4-one-Based Hydroxamic Acids as Dual PI3K/HDAC Inhibitors. (n.d.). PMC - PubMed Central.

  • Quinazolinones, the Winning Horse in Drug Discovery. (n.d.). PMC - PubMed Central.

  • Synthesis of 6-Substituted 3(H)-Quinazolin-4-Ones and Their Antimicrobial Activity. (2025).

  • 2,3-Dihydroquinazolin-4(1H)-one as a privileged scaffold in drug design. (n.d.). PubMed Central.

  • This compound. (n.d.). PubChemLite.

  • This compound. (n.d.). PubChem - NIH.

  • Synthesis of some quinazolinones inspired from the natural alkaloid L-norephedrine as EGFR inhibitors and radiosensitizers. (n.d.). NIH.

  • The Synthesis and Evaluation of Dihydroquinazolin-4-ones and Quinazolin-4-ones as Thyroid Stimulating Hormone Receptor Agonists. (n.d.). PMC - NIH.

  • RECENT DEVELOPMENTS IN SYNTHETIC METHODS AND PHARMACOLOGICAL ACTIVITIES OF QUINAZOLINONE DERIVATIVES: A REVIEW. (2025).

  • Supporting Information The Synthesis and Evaluation of Dihydroquinazolin-4-ones and Quinazolin-4. (n.d.).

  • Preparation of 4-hydroxyquinoline compounds. (n.d.). Google Patents.

  • 2,3-Dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)-ones as broad-spectrum cytotoxic agents and their impact on tubulin polymerisation. (n.d.).

References

Common byproducts in the synthesis of 4-anilinoquinazolines from "6-Hydroxy-7-methoxy-3,4-dihydroquinazolin-4-one"

Author: BenchChem Technical Support Team. Date: January 2026

Answering the call for in-depth technical guidance, this document serves as a dedicated support center for researchers engaged in the synthesis of 4-anilinoquinazolines from 6-Hydroxy-7-methoxy-3,4-dihydroquinazolin-4-one. Authored from the perspective of a Senior Application Scientist, this guide provides practical, field-tested insights into potential challenges, with a focus on identifying and mitigating common byproducts.

Technical Support Center: Synthesis of 4-Anilinoquinazolines

The synthesis of biologically active 4-anilinoquinazolines, a cornerstone of many targeted cancer therapies like Gefitinib and Erlotinib, is a multi-step process fraught with potential pitfalls.[1][2][3][4][5] Starting from this compound, the critical step involves the conversion to a reactive 4-chloroquinazoline intermediate, followed by a nucleophilic aromatic substitution (SNAr) with a chosen aniline.[6][7] This guide dissects the common byproducts and impurities that can arise during this sequence, offering troubleshooting strategies to enhance yield and purity.

Frequently Asked Questions (FAQs) on Byproduct Formation

Q1: My final product is contaminated with the starting quinazolinone. What is the likely cause?

A1: The presence of this compound in your final product typically points to two primary issues:

  • Incomplete Chlorination: The conversion of the quinazolin-4-one to the 4-chloro-7-methoxy-6-(protected-oxy)quinazoline intermediate is the crucial activation step. If this reaction does not go to completion, the unreacted quinazolinone will be carried through the workflow. The efficiency of chlorinating agents like thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃) can be hampered by reagent quality or suboptimal reaction conditions.[7][8]

  • Hydrolysis of the 4-Chloro Intermediate: The 4-chloroquinazoline intermediate is highly susceptible to hydrolysis. Any moisture present in the reaction vessel, solvents, or reagents can rapidly convert it back to the starting quinazolin-4-one. This reversion is a common cause of reduced yields.[6][9]

Q2: I've observed a significant byproduct with a mass corresponding to a dimer. How does this form?

A2: Dimerization can occur through intermolecular reactions, particularly under harsh thermal conditions. While less common for this specific scaffold compared to others, quinazolinone derivatives can potentially form dimeric structures.[10][11] This may involve reactions between the activated 4-chloro intermediate and another molecule of the quinazolinone or even self-reaction under specific conditions. The exact mechanism can vary, but it is often promoted by high temperatures and prolonged reaction times.

Q3: My synthesis involves a subsequent O-alkylation step (e.g., adding a morpholinopropoxy group for Gefitinib-like structures), and I am seeing an N-alkylated impurity. Why does this happen and how can I prevent it?

A3: This is a classic and well-documented issue in the synthesis of Gefitinib.[12] The aniline nitrogen in the 4-anilinoquinazoline product remains nucleophilic. During the subsequent O-alkylation of the 6-hydroxy group, this nitrogen can compete and react with the alkylating agent, leading to the formation of an N-alkylated byproduct, such as N-(3-chloro-4-fluorophenyl)-7-methoxy-6-(3-morpholinopropoxy)-N-(3-morpholinopropyl)quinazoline-4-amine.[12]

  • Causality: The lone pair of electrons on the aniline nitrogen can attack the electrophilic carbon of the alkylating agent.

  • Prevention:

    • Optimize Reaction Conditions: Carefully control the stoichiometry of the base and alkylating agent, and maintain the lowest effective reaction temperature to favor O-alkylation over N-alkylation.

    • Modify the Synthetic Route: A more robust strategy is to introduce the side chain before the aniline coupling step.[12] By alkylating the 6-hydroxy group on the quinazolin-4-one precursor first, you eliminate the possibility of N-alkylation later in the synthesis.

Q4: What are other common process-related impurities I should be aware of?

A4: Beyond the major byproducts, several other process-related impurities can arise:

  • Unreacted Aniline: Incomplete SNAr reaction will leave residual aniline in your crude product.[1]

  • Positional Isomers: If using a substituted aniline that is not commercially pure or if the starting quinazolinone has isomeric impurities, you may form positional isomers of the final product. For instance, in Gefitinib synthesis, an impurity can arise from the use of 3-fluoro-4-chloroaniline instead of 3-chloro-4-fluoroaniline.[13]

  • Degradation Products: The 4-anilinoquinazoline core can be susceptible to oxidative or hydrolytic degradation under harsh workup or purification conditions, leading to N-oxides or cleavage of ether linkages.[1]

  • Residual Solvents and Catalysts: Solvents used in the reaction and purification (e.g., isopropanol, acetonitrile) and trace metals from catalysts (e.g., palladium) are common impurities that must be controlled.[1]

Troubleshooting Guides

This section provides structured protocols to diagnose and resolve common issues encountered during the synthesis.

Guide 1: Low Yield of the Target 4-Anilinoquinazoline

If you are experiencing low yields, follow this diagnostic workflow to identify the root cause.

dot

Caption: Troubleshooting flowchart for low product yield.

Guide 2: Product Purity Issues

The following table summarizes common impurities and provides targeted solutions for their removal or prevention.

Observed Impurity Primary Cause(s) Prevention & Mitigation Strategy
Starting Quinazolinone Incomplete chlorination; Hydrolysis of 4-chloro intermediate.Prevention: Ensure strictly anhydrous conditions. Use fresh, high-purity chlorinating agents. Mitigation: Recrystallization or column chromatography may separate the product, but prevention is key to good yield.[14]
N-Alkylated Byproduct Nucleophilic attack by the anilino nitrogen during O-alkylation.Prevention: Alter the synthetic route to perform O-alkylation before aniline addition.[12] Alternatively, optimize alkylation conditions (lower temp, controlled stoichiometry).
Dimeric Species High reaction temperatures or prolonged reaction times.Prevention: Reduce reaction temperature and time. Monitor the reaction closely by TLC/LC-MS to avoid prolonged heating after completion.
Unreacted Aniline Incomplete SNAr reaction; incorrect stoichiometry.Prevention: Use a slight excess (1.1-1.2 eq.) of the aniline. Increase reaction temperature or time. Microwave-assisted synthesis can improve conversion.[2][15] Mitigation: An acidic wash during workup can remove basic aniline.

Visualizing the Synthetic Pathway and Byproduct Formation

The following diagram illustrates the core synthetic route and highlights the critical junctures where byproducts are most likely to form.

dot

Synthetic_Pathway Start 6-Hydroxy-7-methoxy- quinazolin-4-one Protect Protection (e.g., Ac₂O) (Optional but Recommended) Start->Protect Chlorination Chlorination (SOCl₂ or POCl₃) Start->Chlorination Direct (less common) Protect->Chlorination Intermediate 4-Chloro-7-methoxy- 6-(protected-oxy)quinazoline Chlorination->Intermediate SNAr SₙAr Reaction (+ Substituted Aniline) Intermediate->SNAr Hydrolysis Byproduct: Reversion to Quinazolinone (Hydrolysis) Intermediate->Hydrolysis H₂O Deprotection Deprotection (if applicable) SNAr->Deprotection Dimer Byproduct: Dimerization SNAr->Dimer Heat Product Target 4-Anilinoquinazoline Deprotection->Product Hydrolysis->Start

Caption: Synthetic pathway and key byproduct formation points.

Experimental Protocols

Protocol 1: General Procedure for Chlorination
  • Objective: To convert the quinazolin-4-one to the 4-chloro intermediate.

  • Procedure:

    • To a suspension of the protected 6-acetoxy-7-methoxy-quinazolin-4-one (1.0 eq) in an anhydrous solvent (e.g., toluene or CH₂Cl₂), add thionyl chloride (3-5 eq).

    • Add a catalytic amount of N,N-dimethylformamide (DMF).

    • Heat the mixture to reflux (typically 80-110 °C, depending on the solvent) under an inert atmosphere (N₂ or Ar).

    • Monitor the reaction by TLC or LC-MS until the starting material is fully consumed.

    • Cool the reaction mixture and remove the excess thionyl chloride and solvent under reduced pressure. The resulting crude 4-chloro intermediate should be used immediately in the next step without purification.

Protocol 2: General Procedure for SNAr Reaction
  • Objective: To couple the 4-chloro intermediate with the desired aniline.

  • Procedure:

    • Dissolve the crude 4-chloroquinazoline intermediate in a suitable solvent such as 2-propanol (IPA) or acetonitrile under an inert atmosphere.[15]

    • Add the substituted aniline (1.0-1.2 eq).

    • Heat the mixture to reflux until the reaction is complete as monitored by TLC or LC-MS. Microwave irradiation can significantly shorten reaction times.[2][3]

    • Cool the reaction mixture. The product may precipitate upon cooling.

    • Collect the solid by filtration or concentrate the mixture and purify by column chromatography or recrystallization.

References

Technical Support Center: Purification of 6-Hydroxy-7-methoxy-3,4-dihydroquinazolin-4-one Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 6-Hydroxy-7-methoxy-3,4-dihydroquinazolin-4-one and its derivatives. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and frequently asked questions to navigate the challenges of purifying this important class of compounds. The quinazolinone scaffold is of significant interest in medicinal chemistry due to its wide range of pharmacological properties.[1]

This resource is structured to provide not just procedural steps, but also the underlying scientific rationale to empower you to make informed decisions during your purification workflows.

I. Frequently Asked Questions (FAQs)

Q1: What is the most effective primary purification method for crude this compound derivatives?

A1: The choice of the primary purification method hinges on the scale of your synthesis and the nature of the impurities.[2] For many applications, recrystallization is an excellent and cost-effective first step to remove baseline impurities, especially for solid products.[2][3] If the crude material is an oil or contains a complex mixture of byproducts with varying polarities, column chromatography is the more robust initial choice.[2][4]

Q2: What are the common impurities I should expect in the synthesis of these quinazolinone derivatives?

A2: Common impurities often arise from unreacted starting materials, such as anthranilic acid derivatives, or byproducts from the cyclization reaction.[2][5] Depending on the synthetic route, you might also encounter regioisomers or over-alkylated/acylated products. Analytical techniques like Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS) are crucial for identifying these impurities.[2]

Q3: My compound "oils out" during recrystallization instead of forming crystals. What should I do?

A3: "Oiling out" can happen if the melting point of your compound is lower than the boiling point of the chosen solvent, or if there's a high concentration of impurities.[5] To address this, consider using a lower-boiling point solvent or a two-solvent system for recrystallization. If the problem persists, column chromatography is a more suitable purification method.[2]

Q4: I've purified my compound by column chromatography, but TLC and HPLC still show minor impurities. What's the next step?

A4: If minor impurities remain after column chromatography, a secondary purification technique is advisable. Recrystallization following column chromatography can significantly enhance purity.[2] Alternatively, repeating the column chromatography with a shallower solvent gradient can improve the separation of closely related compounds.[2] For achieving very high purity (>99%), preparative HPLC is the preferred method.[2]

Q5: How do I select the right solvent system for column chromatography?

A5: The ideal solvent system for column chromatography is typically determined by preliminary analysis using Thin Layer Chromatography (TLC). A good starting point for many quinazolinone derivatives is a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate.[2][6] The goal is to find a solvent ratio that provides a retention factor (Rf) of approximately 0.2-0.4 for your target compound on the TLC plate, ensuring good separation from impurities.

II. Troubleshooting Guides

A. Recrystallization Issues
ProblemPossible Cause(s)Troubleshooting & Optimization
Compound does not dissolve in the hot solvent. - The solvent is not suitable for your compound. - Insufficient solvent was used.- Perform small-scale solubility tests with a variety of solvents (e.g., ethanol, methanol, ethyl acetate, acetone) to find one that dissolves your compound when hot but not when cold.[2] - Gradually add more hot solvent until the compound fully dissolves.
No crystals form upon cooling. - Too much solvent was used, leading to a solution that is not supersaturated.[2] - The cooling process is too rapid.- Concentrate the solution by evaporating some of the solvent and then allow it to cool again. - Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure compound. - Allow the solution to cool slowly to room temperature, and then place it in an ice bath or refrigerator.
The recrystallized product is still impure. - The chosen solvent dissolves the impurities as well as the product. - The cooling was too fast, trapping impurities within the crystal lattice.- Try a different recrystallization solvent or a two-solvent system. - Ensure the solution cools slowly to allow for selective crystallization of the desired compound.
B. Column Chromatography Challenges
ProblemPossible Cause(s)Troubleshooting & Optimization
Poor separation of compounds (overlapping bands). - The solvent system (eluent) is not optimal.[2] - The column is overloaded with the crude product.[2] - The column was not packed properly, leading to channeling.[2]- Optimize the solvent system using TLC. If the Rf values are too close, try a different solvent mixture or a shallower gradient.[2] - Reduce the amount of crude material loaded onto the column. - Ensure the silica gel is packed uniformly without any air bubbles.
The compound is not eluting from the column. - The eluent is not polar enough to move the compound down the column.- Gradually increase the polarity of the eluent. For example, if you are using a hexane/ethyl acetate system, slowly increase the percentage of ethyl acetate.
Cracks appear in the silica gel bed. - The column has run dry.- Always keep the silica gel covered with the eluent. If the column runs dry, the separation will be compromised, and it's often best to start over.

III. Experimental Protocols

Protocol 1: Recrystallization

This protocol outlines a general procedure for purifying solid this compound derivatives.

Step-by-Step Methodology:

  • Solvent Selection: In a small test tube, add a small amount of your crude product and a few drops of a test solvent. Observe the solubility at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but not at room temperature.[2] Common solvents to test include ethanol, methanol, and ethyl acetate.[3]

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent required to completely dissolve the solid.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.

  • Drying: Dry the purified crystals in a vacuum oven at a temperature below the compound's melting point.[2]

Protocol 2: Flash Column Chromatography

This protocol is for the purification of quinazolinone derivatives when recrystallization is not effective.

Step-by-Step Methodology:

  • Stationary Phase: Use silica gel (typically 230-400 mesh) as the stationary phase.[2]

  • Solvent System (Eluent): Determine an appropriate solvent system using TLC. A common starting point is a mixture of hexane and ethyl acetate.[2][6]

  • Column Packing: Prepare a slurry of the silica gel in the initial, least polar eluent. Pour the slurry into the column and allow it to settle, ensuring a uniform packing without air bubbles. Add a thin layer of sand on top of the silica gel.[2]

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a suitable solvent. Carefully load the sample onto the top of the silica gel.

  • Elution: Begin eluting with the solvent system, starting with the least polar mixture and gradually increasing the polarity if a gradient elution is required.

  • Fraction Collection: Collect the eluting solvent in fractions and monitor the separation using TLC.

  • Solvent Removal: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.

IV. Visualized Workflows

Purification Strategy Decision Tree

This diagram illustrates a logical workflow for selecting the appropriate purification technique.

Purification_Strategy Start Crude Product (this compound derivative) IsSolid Is the crude product a solid? Start->IsSolid Recrystallization Attempt Recrystallization IsSolid->Recrystallization Yes ColumnChromatography Perform Column Chromatography IsSolid->ColumnChromatography No IsPureRecryst Is the product pure (by TLC/HPLC)? Recrystallization->IsPureRecryst IsPureColumn Is the product pure (by TLC/HPLC)? ColumnChromatography->IsPureColumn IsPureRecryst->ColumnChromatography No End Pure Product IsPureRecryst->End Yes PrepHPLC Consider Preparative HPLC for higher purity IsPureColumn->PrepHPLC No, minor impurities remain IsPureColumn->End Yes PrepHPLC->End

Caption: Decision tree for selecting a purification method.

General Recrystallization Workflow

This diagram outlines the key steps in the recrystallization process.

Recrystallization_Workflow A 1. Select Appropriate Solvent B 2. Dissolve Crude Product in Minimum Hot Solvent A->B C 3. Cool Slowly to Induce Crystallization B->C D 4. Isolate Crystals by Filtration C->D E 5. Wash with Cold Solvent D->E F 6. Dry the Purified Product E->F

Caption: Step-by-step recrystallization workflow.

V. References

  • Benchchem. (n.d.). Technical Support Center: Purification of 4(3H)-Quinazolinone Derivatives. Retrieved from --INVALID-LINK--

  • Frontiers in Chemistry. (2022). Recent advances and prospects in the organocatalytic synthesis of quinazolinones. Retrieved from --INVALID-LINK--

  • Journal of Chemical and Pharmaceutical Research. (2015). Synthesis and biological activity of some novel quinazolinone derivatives. Retrieved from --INVALID-LINK--

  • National Center for Biotechnology Information. (2020). Actinoquinazolinone, a New Quinazolinone Derivative from a Marine Bacterium Streptomyces sp. CNQ-617, Suppresses the Motility of Gastric Cancer Cells. Retrieved from --INVALID-LINK--

  • National Center for Biotechnology Information. (2022). Discovery of N-quinazolinone-4-hydroxy-2-quinolone-3-carboxamides as DNA gyrase B-targeted antibacterial agents. Retrieved from --INVALID-LINK--

  • Drugs for Neglected Diseases initiative. (n.d.). Bioactive Quinazolinone: Synthetic pathway. Retrieved from --INVALID-LINK--

  • National Center for Biotechnology Information. (2012). Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. Retrieved from --INVALID-LINK--

  • Taylor & Francis Online. (2021). Green chemistry approach to the synthesis of 3-substituted-quinazolin-4(3H)-ones. Retrieved from --INVALID-LINK--

  • ResearchGate. (2014). Solvent free synthesis of some quinazolin-4(3H)-ones. Retrieved from --INVALID-LINK--

  • Benchchem. (n.d.). Technical Support Center: Purification of 6-Nitroquinazoline and Its Derivatives. Retrieved from --INVALID-LINK--

References

Technical Support Center: Optimizing Coupling Reactions for 6-Hydroxy-7-methoxy-3,4-dihydroquinazolin-4-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 6-Hydroxy-7-methoxy-3,4-dihydroquinazolin-4-one. The quinazolinone scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds.[1][2] However, its functionalization via cross-coupling reactions can present unique challenges. This guide provides in-depth troubleshooting advice and FAQs to help you improve reaction yields and overcome common experimental hurdles.

Part 1: General Troubleshooting & FAQs

This section addresses universal issues that can arise in various coupling reactions involving the quinazolinone core. A systematic approach is the most effective way to diagnose and solve these problems.[3]

Q1: My reaction shows low or no conversion. What are the first steps in troubleshooting?

A1: When a reaction fails to proceed, it's crucial to systematically verify the integrity of your setup and reagents before making significant changes to the reaction conditions. The following workflow is a reliable starting point.

G start Low or No Product Formation step1 Step 1: Verify Reagent & Setup Integrity start->step1 step2 Step 2: Assess Catalyst System step1->step2 sub1_1 Check Purity & Stability of Starting Materials (Quinazolinone, Coupling Partner) step1->sub1_1 Reagents sub1_2 Ensure Rigorous Inert Atmosphere (N2 or Argon) step1->sub1_2 Atmosphere sub1_3 Confirm Proper Solvent Degassing (Crucial for Pd(0) Stability) step1->sub1_3 Solvent step3 Step 3: Optimize Reaction Parameters step2->step3 sub2_1 Evaluate Pd Precatalyst & Ligand Choice (Is it appropriate for this transformation?) step2->sub2_1 sub2_2 Check Catalyst & Ligand Integrity (Old bottles? Air exposure?) step2->sub2_2 end Systematically Optimize Conditions step3->end sub3_1 Adjust Temperature (Increase cautiously, monitor decomposition) step3->sub3_1 sub3_2 Screen Different Bases (Strength and solubility are key) step3->sub3_2 sub3_3 Screen Different Solvents (Polarity affects solubility and rates) step3->sub3_3

Caption: Initial troubleshooting workflow for low-yield reactions.

  • Reagent Purity: Impurities in starting materials or solvents can poison catalysts or introduce side reactions.[3] Ensure the quinazolinone, coupling partner, and any additives are of appropriate purity. Liquid amines, for instance, should be distilled or passed through a plug of alumina if purity is questionable.[4]

  • Inert Atmosphere: Palladium catalysts in their active Pd(0) state are highly sensitive to oxygen.[5] Ensure your reaction vessel is properly purged with an inert gas (Nitrogen or Argon) and that solvents are thoroughly degassed using methods like freeze-pump-thaw or sparging.

  • Temperature: Many coupling reactions require elevated temperatures to proceed at a reasonable rate. If the reaction is sluggish at a literature-reported temperature, a modest increase may be beneficial. However, excessively high temperatures can lead to decomposition of reagents or the catalyst.[5]

Q2: My starting material is consumed, but I see multiple new spots on TLC/LC-MS and a low yield of the desired product. What's happening?

A2: The formation of multiple products points to a lack of selectivity or the presence of competing reaction pathways. For the this compound scaffold, several side reactions are plausible:

  • Competition between N- and O-functionalization: The molecule has two primary nucleophilic sites: the N3-H of the quinazolinone ring and the phenolic 6-OH. Under basic conditions, both can be deprotonated and can react with your coupling partner.

  • Hydrodehalogenation: In reactions involving an aryl halide coupling partner, the halide can be replaced by a hydrogen atom. This is often exacerbated by moisture or impurities in the amine.[5]

  • Homocoupling: In Suzuki-type reactions, the boronic acid can couple with itself. This is typically caused by the presence of oxygen.[5]

  • Decomposition: The quinazolinone core or the coupling partners may be unstable under the reaction conditions (e.g., strong base, high temperature).[6] Monitoring the reaction by TLC or LC-MS at early time points can help determine if the product is forming and then degrading.

Part 2: Troubleshooting Buchwald-Hartwig N-Arylation

The Buchwald-Hartwig amination is a powerful method for forming C-N bonds, making it ideal for functionalizing the N3 position of the quinazolinone.[7]

Q3: I am attempting an N-arylation, but I am getting a mixture of N- and O-arylated products. How can I improve selectivity for the N-arylation?

A3: This is a classic chemoselectivity challenge. The relative nucleophilicity of the deprotonated N3-anion versus the 6-phenoxide determines the product distribution.

Causality: The pKa of the N3-H is generally higher (less acidic) than the phenolic 6-OH. A strong base will deprotonate both sites. However, the reaction outcome is kinetically controlled and depends heavily on the catalyst system.

Solutions:

  • Protect the Phenol: The most robust solution is to protect the 6-OH group prior to the coupling reaction. A silyl ether (e.g., TBDMS) is a common choice as it is stable to many coupling conditions and can be easily removed later. This completely eliminates the competing O-arylation pathway.

  • Optimize Reaction Conditions: If a protection-deprotection sequence is undesirable, you can screen conditions to favor N-arylation:

    • Base Selection: Weaker bases (e.g., K₂CO₃, Cs₂CO₃) may selectively deprotonate the more acidic phenol, leaving the N3-H protonated and less reactive towards O-arylation. Conversely, very strong, non-coordinating bases like LHMDS might favor N-arylation in some systems.[4]

    • Ligand Choice: The ligand can sterically and electronically influence which nucleophile coordinates to the palladium center. Experiment with different classes of Buchwald ligands.

Q4: My palladium catalyst turns into a black precipitate (palladium black) during the reaction. Why does this happen and how can I fix it?

A4: The formation of palladium black is a visual indicator of catalyst decomposition, where the active, soluble Pd(0) species agglomerates into inactive, insoluble palladium metal.[5]

Causality: This often occurs when the ligand is unable to sufficiently stabilize the Pd(0) center, especially at high temperatures or if the ligand itself degrades. The N-heterocyclic nature of the quinazolinone can also contribute by coordinating to the palladium and displacing the stabilizing phosphine ligand.[5]

Solutions:

  • Use a More Robust Ligand: Bulky, electron-rich biarylphosphine ligands (Buchwald ligands) are designed to prevent this.[8] If you are using a simple ligand like PPh₃, switching to a ligand like XPhos or RuPhos is highly recommended. N-Heterocyclic Carbene (NHC) ligands are also known for their high stability.

  • Use a Precatalyst: Modern palladium precatalysts (e.g., G3 or G4 Buchwald precatalysts) are designed to generate the active LPd(0) species cleanly and efficiently at the start of the reaction, often leading to more consistent results and lower catalyst decomposition.[4]

  • Lower the Temperature: High temperatures accelerate decomposition. Try running the reaction at the lowest temperature that still provides a reasonable reaction rate.[5]

  • Adjust Ligand:Palladium Ratio: For simple Pd sources like Pd(OAc)₂, using a slightly higher ligand-to-palladium ratio (e.g., 1.2:1 or 2:1) can sometimes improve catalyst stability.[4]

Parameter Recommendation for N-Arylation Rationale
Palladium Source Buchwald G3/G4 Precatalysts, Pd₂(dba)₃Precatalysts ensure efficient generation of the active Pd(0) species.[4]
Ligand XPhos, RuPhos, BrettPhosBulky, electron-rich ligands accelerate reductive elimination and stabilize the catalyst.[8]
Base NaOtBu, LHMDS, K₃PO₄Strong, non-nucleophilic bases are typically required to deprotonate the N-H bond.
Solvent Toluene, Dioxane, t-BuOHAprotic solvents are standard. Ensure they are anhydrous and degassed.[9]
Temperature 80-110 °CSufficient to drive the reaction, but monitor for decomposition.

Table 1: Recommended Starting Conditions for Buchwald-Hartwig N-Arylation.

Part 3: Troubleshooting Suzuki-Miyaura Coupling

To perform a Suzuki coupling, the quinazolinone scaffold must first be functionalized with a halide or triflate (e.g., at the 2- or 5-position), which is beyond the scope of this guide. This section assumes you have a halogenated quinazolinone derivative.

Q5: My primary side product is the homocoupling of my boronic acid. How can I suppress this?

A5: Homocoupling of the boronic acid (R-B(OH)₂ → R-R) is a common side reaction, often driven by the presence of oxygen, which can participate in an oxidative coupling pathway.[5]

Solutions:

  • Rigorous Degassing: This is the most critical factor. Ensure your solvent is thoroughly degassed before adding the catalyst. Maintain a positive pressure of an inert gas (N₂ or Ar) throughout the entire reaction setup and duration.

  • Use a Pd(0) Source Directly: Using a catalyst already in the Pd(0) oxidation state (e.g., Pd(PPh₃)₄) can sometimes reduce homocoupling compared to in-situ reduction of a Pd(II) source (e.g., Pd(OAc)₂).

  • Control Stoichiometry: Use a slight excess (e.g., 1.1-1.2 equivalents) of the boronic acid, but avoid a large excess which can favor side reactions.

Q6: My boronic acid appears to be decomposing during the reaction (protodeboronation). What causes this?

A6: Protodeboronation is the replacement of the -B(OH)₂ group with a hydrogen atom. It is a common decomposition pathway for boronic acids, especially under aqueous basic conditions or at high temperatures.[10]

Causality: The mechanism can be complex, but it essentially involves the cleavage of the C-B bond. This side reaction competes with the desired transmetalation step in the catalytic cycle.

Solutions:

  • Base Selection: The choice of base is critical. While aqueous bases like Na₂CO₃ are common, for sensitive boronic acids, using an anhydrous base like K₃PO₄ in a solvent like dioxane can be beneficial.[11] Grinding the K₃PO₄ to a fine powder can improve its reactivity.

  • Use a Boronic Ester: Boronic esters (e.g., pinacol esters) are often more stable than the corresponding boronic acids and are less prone to protodeboronation and homocoupling.

  • Solvent Choice: Switching to a less aqueous or completely anhydrous solvent system can help. Toluene or DMF can be effective alternatives to THF/water mixtures.[10]

G start Low Suzuki Yield q1 Major Side Product? start->q1 homocoupling Homocoupling (Boronic Acid Dimer) q1->homocoupling Yes protodeboronation Protodeboronation (Loss of Boronic Acid) q1->protodeboronation Yes no_reaction No Reaction / Starting Material q1->no_reaction No, SM remains sol_homo1 Improve Degassing Technique homocoupling->sol_homo1 sol_homo2 Use Direct Pd(0) Source homocoupling->sol_homo2 sol_proto1 Switch to Anhydrous Base (e.g., K₃PO₄) protodeboronation->sol_proto1 sol_proto2 Use Boronic Ester (e.g., Pinacol Ester) protodeboronation->sol_proto2 sol_nr1 Screen Ligands (e.g., SPhos, XPhos) no_reaction->sol_nr1 sol_nr2 Increase Temperature no_reaction->sol_nr2

References

Troubleshooting guide for the synthesis of "6-Hydroxy-7-methoxy-3,4-dihydroquinazolin-4-one"

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 6-Hydroxy-7-methoxy-3,4-dihydroquinazolin-4-one

Welcome to the technical support guide for the synthesis of this compound. This document is designed for researchers, medicinal chemists, and process development scientists. Here, we move beyond simple protocols to address the nuanced challenges you may encounter, providing not just solutions but the underlying chemical principles to empower your experimental design. Our goal is to ensure your synthesis is efficient, reproducible, and yields a product of the highest purity.

The quinazolinone scaffold is a cornerstone in medicinal chemistry, recognized for its broad spectrum of biological activities.[1][2] The target molecule, this compound, is a key intermediate in the development of various pharmacologically active agents.[3] This guide provides a comprehensive troubleshooting framework for its multi-step synthesis.

Section 1: Overview of the Synthetic Pathway

The most common and cost-effective pathway to this compound begins with the readily available natural product, vanillic acid. The synthesis involves three key transformations: nitration, reduction, and cyclization.

Synthetic_Pathway Vanillic_Acid Vanillic Acid Nitro_Intermediate 4-Hydroxy-3-methoxy- 5-nitrobenzoic Acid Vanillic_Acid->Nitro_Intermediate Step 1: Nitration (HNO₃, Acetic Acid) Amino_Intermediate 5-Amino-4-hydroxy- 3-methoxybenzoic Acid Nitro_Intermediate->Amino_Intermediate Step 2: Reduction (e.g., Pd/C, H₂ or Hydrazine/Raney-Ni) Target 6-Hydroxy-7-methoxy-3,4- dihydroquinazolin-4-one Amino_Intermediate->Target Step 3: Cyclization (Formamide, Heat)

Caption: General synthetic workflow for this compound.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the most critical step in this synthesis? A1: While each step requires careful control, the selective reduction of the nitro group (Step 2) is particularly crucial. The starting material contains a phenolic hydroxyl group which can be sensitive to certain reduction conditions. Incomplete reduction will lead to difficult-to-remove impurities, while overly harsh conditions could affect other functional groups.

Q2: How stable is the final product, this compound? A2: The quinazolinone ring system is generally quite stable under neutral conditions.[4] However, like many phenolic compounds, it can be susceptible to oxidation over time, often indicated by a change in color. It is also important to avoid prolonged exposure to strong acids or bases, especially at elevated temperatures, which could lead to hydrolysis of the heterocyclic ring.[2][4] For long-term storage, it is advisable to keep the compound in a cool, dark place under an inert atmosphere (e.g., nitrogen or argon).

Q3: Can I use other methods for the cyclization step? A3: Yes, while the Niementowski reaction using formamide is common, other one-carbon sources can be employed.[5] For instance, reactions with orthoformates or formic acid can also facilitate the formation of the quinazolinone ring. The choice often depends on substrate compatibility, desired reaction temperature, and scale. Formamide often serves as both the reagent and the solvent, simplifying the procedure.[5]

Q4: My final product is colored. Is this normal? A4: The initial product may precipitate as a yellowish or off-white powder.[6] However, a significant dark coloration (e.g., brown or black) often indicates the presence of oxidation byproducts or residual metallic catalysts from the reduction step. If extensive coloration is observed, further purification by recrystallization or column chromatography is recommended.

Q5: What are the key characterization peaks I should look for? A5: For this compound, you should expect to see:

  • ¹H NMR: Signals corresponding to the two aromatic protons, the methoxy group protons, the N-H and O-H protons (which may be broad and exchangeable with D₂O), and the C-H proton of the quinazolinone ring. A known spectrum shows peaks around δ 11.94 (s, 1H), 9.81 (s, 1H), 7.92 (d, 1H), 7.39 (s, 1H), 7.11 (s, 1H), and 3.91 (s, 3H) in DMSO-d6.[7]

  • IR Spectroscopy: Characteristic stretches for O-H (broad), N-H (sharp/broad), C=O (amide), and aromatic C-H and C=C bonds.

  • Mass Spectrometry: The molecular ion peak corresponding to the exact mass of the compound (C₉H₈N₂O₃, MW: 192.17 g/mol ).[3][8]

Section 3: Step-by-Step Troubleshooting Guide

This section addresses specific problems that may arise during the synthesis, providing potential causes and actionable solutions.

Step 1: Nitration of Vanillic Acid

Problem 1: Low yield of 4-Hydroxy-3-methoxy-5-nitrobenzoic acid.

Potential Cause Explanation Recommended Solution
Incorrect Nitrating Agent Stoichiometry Using too little nitric acid will result in incomplete conversion of the starting material. Conversely, an excess can lead to the formation of dinitrated or other side products.Carefully control the addition of nitric acid. A slight excess (e.g., 1.05-1.1 equivalents) is typically sufficient.[6][9]
Reaction Temperature Too High Nitration is an exothermic reaction. Elevated temperatures can increase the rate of side reactions, such as oxidation of the phenol group, leading to tar formation and reduced yield.Maintain the reaction at or below room temperature. The dropwise addition of nitric acid into the cooled solution of vanillic acid is critical.[10]
Inefficient Product Precipitation The product is precipitated by quenching the reaction mixture in ice water. If the volume of water is insufficient or the mixture is not adequately cooled, the product may remain partially dissolved.Pour the reaction mixture slowly into a vigorously stirred, large volume of ice-cold water to ensure rapid and complete precipitation.[6]

Problem 2: Presence of multiple spots on TLC, including starting material.

Nitration_TLC cluster_0 Troubleshooting Logic Start Multiple Spots on TLC CheckSM Is Starting Material (SM) Present? Start->CheckSM LowYield Low Yield Issue CheckSM->LowYield Yes SideProducts Side Product Issue CheckSM->SideProducts No (other spots) OptimizeTime Increase reaction time or check reagent stoichiometry. LowYield->OptimizeTime OptimizeTemp Lower reaction temperature and control reagent addition. SideProducts->OptimizeTemp

Caption: Decision workflow for troubleshooting nitration based on TLC analysis.

Step 2: Reduction of 4-Hydroxy-3-methoxy-5-nitrobenzoic Acid

Problem: Incomplete reduction or presence of side products.

Potential Cause Explanation Recommended Solution
Catalyst Inactivity (Catalytic Hydrogenation) The Pd/C catalyst may be old, poisoned, or used in insufficient quantity. The presence of impurities from the previous step can poison the catalyst.Use fresh, high-quality Pd/C catalyst. Ensure the starting nitro compound is pure. An increase in catalyst loading (e.g., from 1 mol% to 5 mol%) may be necessary.[11]
Insufficient Hydrogen Pressure For catalytic hydrogenation, inadequate H₂ pressure will lead to a slow or stalled reaction.Ensure the reaction vessel is properly sealed and pressurized. Typical pressures range from atmospheric to 50 psi, depending on the scale and equipment.
Decomposition of Hydrazine (Hydrazine/Raney-Ni method) Hydrazine can decompose at high temperatures, reducing its effectiveness. The reaction is often exothermic.Add hydrazine hydrate dropwise to the reaction mixture at a controlled temperature, typically between 60-90°C, to maintain a steady reaction rate.[12]
Reduction of Carboxylic Acid While less common under these conditions, very harsh reducing agents or conditions could potentially reduce the carboxylic acid group.Use chemoselective reduction methods. Catalytic hydrogenation with Pd/C and reduction with hydrazine/Raney-Ni are generally selective for the nitro group over the carboxylic acid.[13]
Step 3: Cyclization with Formamide

Problem 1: Low yield of the final quinazolinone product.

Potential Cause Explanation Recommended Solution
Insufficient Reaction Temperature The Niementowski cyclocondensation typically requires high temperatures (often >150°C) to drive the reaction to completion by removing water.[5]Ensure the reaction temperature is maintained at the required level (e.g., 150-180°C). Use a high-boiling solvent if formamide is not used as the solvent.
Presence of Water The cyclization is a condensation reaction that produces water. If water is not effectively removed, the equilibrium may not favor product formation.If not using a large excess of formamide, consider performing the reaction in a solvent that allows for azeotropic removal of water using a Dean-Stark apparatus.
Starting Material Purity Impurities in the 5-amino-4-hydroxy-3-methoxybenzoic acid can interfere with the cyclization reaction.Purify the amino-intermediate by recrystallization before proceeding to the cyclization step.

Problem 2: Formation of a dark, tarry reaction mixture.

This is a common issue in high-temperature reactions. It often results from the decomposition of the starting material or product. Reducing the reaction time or slightly lowering the temperature can mitigate this. Ensuring the starting material is free of metallic impurities from the reduction step is also critical, as these can catalyze decomposition.

General: Work-up and Purification

Problem: Difficulty in purifying the final product.

Potential Cause Explanation Recommended Solution
Presence of Polar Impurities Unreacted amino acid or formamide-related byproducts can be difficult to separate from the polar quinazolinone product.Recrystallization: This is the most effective first-line purification method. Test various solvents like ethanol, methanol, or mixtures like ethanol/water to find an ideal system where the product is soluble when hot and insoluble when cold.[14]
Closely-Related Byproducts Side products with similar polarity to the desired compound may co-elute during column chromatography or co-precipitate during recrystallization.Column Chromatography: If recrystallization is insufficient, use column chromatography with a shallow solvent gradient to improve separation.[14] Preparative HPLC: For achieving very high purity (>99%), reverse-phase preparative HPLC is the method of choice. Use a C18 column with a water/acetonitrile or water/methanol mobile phase, often with 0.1% formic acid to improve peak shape.[14]

Section 4: Key Experimental Protocols

Disclaimer: These protocols are generalized and may require optimization based on specific lab conditions and scale.

Protocol 1: Synthesis of 4-Hydroxy-3-methoxy-5-nitrobenzoic Acid[6]
  • Dissolution: In a suitable flask, dissolve vanillic acid (e.g., 20 g, 119 mmol) in glacial acetic acid (e.g., 200 mL).

  • Addition of Nitrating Agent: Cool the solution in an ice bath. Slowly add 60% nitric acid (e.g., 9.7 mL, 126.4 mmol) dropwise while maintaining the internal temperature below 20°C.

  • Reaction: Stir the mixture at room temperature for 30-60 minutes. Monitor the reaction progress by TLC.

  • Quenching: Pour the reaction mixture into 1 L of ice water with vigorous stirring.

  • Isolation: Collect the yellow precipitate by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and dry under vacuum.

Protocol 2: Synthesis of 5-Amino-4-hydroxy-3-methoxybenzoic Acid (Catalytic Hydrogenation)[11]
  • Setup: To a hydrogenation vessel, add the 4-hydroxy-3-methoxy-5-nitrobenzoic acid (e.g., 10 g, 46.9 mmol), a solvent such as ethanol or methanol (e.g., 150 mL), and 5% Pd/C catalyst (e.g., 500 mg, ~1 mol%).

  • Hydrogenation: Seal the vessel, purge with nitrogen, then introduce hydrogen gas (e.g., to 40-50 psi).

  • Reaction: Stir the mixture vigorously at room temperature. Monitor the reaction by observing hydrogen uptake or by TLC. The reaction is typically complete within 4-8 hours.

  • Work-up: Once complete, carefully vent the hydrogen and purge the vessel with nitrogen. Filter the mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with fresh solvent.

  • Isolation: Evaporate the solvent under reduced pressure to yield the crude amino acid, which can be used directly or recrystallized for higher purity.

Protocol 3: Synthesis of this compound[5]
  • Setup: In a round-bottom flask equipped with a reflux condenser, combine the 5-amino-4-hydroxy-3-methoxybenzoic acid (e.g., 5 g, 27.3 mmol) and formamide (e.g., 50 mL).

  • Reaction: Heat the mixture to 160-170°C and maintain for 2-4 hours. Monitor the reaction by TLC.

  • Cooling & Precipitation: Cool the reaction mixture to room temperature. A precipitate should form. Pour the mixture into water (e.g., 200 mL) to ensure complete precipitation.

  • Isolation: Collect the solid product by vacuum filtration.

  • Purification: Wash the crude product with cold water, then with a small amount of cold ethanol. The product can be further purified by recrystallization from ethanol or a similar solvent.[14]

References

Side reactions of "6-Hydroxy-7-methoxy-3,4-dihydroquinazolin-4-one" with nucleophiles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 6-Hydroxy-7-methoxy-3,4-dihydroquinazolin-4-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential side reactions of this versatile intermediate with nucleophiles. Here, we address common experimental challenges in a direct question-and-answer format, providing not just solutions but the underlying chemical principles to empower your research.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

FAQ 1: Alkylation Reactions - N-Alkylation vs. O-Alkylation

Question: I am attempting to alkylate the phenolic hydroxyl group at the C6 position of this compound, but I am observing a significant amount of N-alkylation at the N3 position. How can I improve the regioselectivity for O-alkylation?

Answer: This is a classic challenge of regioselectivity with molecules possessing multiple nucleophilic sites. The outcome of the alkylation is a delicate balance of several factors, including the nature of the base, the electrophile, the solvent, and the temperature.

Underlying Principles:

The quinazolinone core exists in a tautomeric equilibrium between the lactam and lactim forms. The lactam form predominates, but under basic conditions, deprotonation can occur at both the phenolic -OH group (C6) and the amide -NH group (N3), creating two competing nucleophiles.

  • N-Anion (Amide): The nitrogen anion is generally considered a "soft" nucleophile.

  • O-Anion (Phenoxide): The oxygen anion is a "hard" nucleophile.

According to Pearson's Hard and Soft Acids and Bases (HSAB) theory, hard acids prefer to react with hard bases, and soft acids prefer to react with soft bases.

Troubleshooting Strategies:

Factor To Favor O-Alkylation (Phenolic -OH) To Favor N-Alkylation (Amide -NH) Rationale
Base Use a weaker base (e.g., K₂CO₃, Cs₂CO₃).Use a strong base (e.g., NaH, KH).Weaker bases will preferentially deprotonate the more acidic phenolic proton. Strong bases will deprotonate both sites, but the more nucleophilic nitrogen may react faster.
Electrophile Use a "hard" alkylating agent (e.g., alkyl sulfates like dimethyl sulfate, alkyl tosylates).Use a "soft" alkylating agent (e.g., alkyl iodides like methyl iodide).[1]Hard electrophiles react preferentially with the hard oxygen nucleophile. Soft electrophiles favor the soft nitrogen nucleophile.[1]
Solvent Polar aprotic solvents (e.g., DMF, DMSO).Polar protic solvents can sometimes favor N-alkylation through hydrogen bonding effects.Polar aprotic solvents can effectively solvate the cation of the base, leaving a more reactive "naked" anion, which can enhance the reactivity of the phenoxide.
Temperature Lower temperatures.Higher temperatures.O-alkylation is often the thermodynamically favored product, while N-alkylation can be kinetically favored. Running the reaction at lower temperatures for longer times may improve selectivity for the thermodynamic product.

Workflow for Optimizing O-Alkylation (Williamson Ether Synthesis):

Caption: Decision workflow for optimizing O-alkylation.

FAQ 2: Mitsunobu Reaction for O-Alkylation

Question: The Williamson ether synthesis conditions are still giving me a mixture of products. Is there a more selective method for O-alkylation?

Answer: Yes, the Mitsunobu reaction is an excellent alternative for achieving high regioselectivity for the O-alkylation of phenols in the presence of other nucleophilic groups like amides.

Underlying Principles:

The Mitsunobu reaction activates the alcohol (in this case, the phenolic hydroxyl group) for nucleophilic attack by an external nucleophile through an in-situ generated phosphonium salt.[2][3] The reaction proceeds with a high degree of selectivity for the more acidic hydroxyl group and typically results in inversion of stereochemistry at a chiral center, although this is not a factor for the phenolic group.

Experimental Protocol: Mitsunobu O-Alkylation

  • Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), dissolve this compound (1 equivalent), the desired primary or secondary alcohol (1.2 equivalents), and triphenylphosphine (PPh₃) (1.5 equivalents) in anhydrous THF.

  • Cooling: Cool the reaction mixture to 0°C in an ice bath.

  • Reagent Addition: Slowly add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 equivalents) dropwise to the stirred solution. The characteristic red color of the azodicarboxylate should dissipate.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Quench the reaction with water and extract with a suitable organic solvent (e.g., ethyl acetate). The organic layer is then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is often purified by column chromatography to remove triphenylphosphine oxide and other byproducts.

Potential Side Reactions and Troubleshooting:

  • Formation of Triphenylphosphine Oxide: This is an inherent byproduct of the reaction and can sometimes be difficult to remove. Purification by column chromatography is usually effective.

  • Low Yield: Ensure all reagents and solvents are anhydrous, as water can consume the Mitsunobu reagents.

  • No Reaction: The pKa of the nucleophile is important. While phenols are generally suitable, very acidic nucleophiles may not work well.[2]

FAQ 3: Reactions with Amine Nucleophiles

Question: I am trying to introduce an amine substituent. What are the expected side reactions when reacting this compound with amines?

Answer: Direct reaction with amines under standard conditions is unlikely to lead to substitution on the quinazolinone ring itself. The primary side reactions will involve the functional groups already present.

Expected Reactivity:

  • Acid-Base Reactions: Amines are basic and can deprotonate the phenolic hydroxyl group, forming a phenoxide salt. This is generally a reversible process.

  • N-Alkylation of the Amine: If you are using an alkylating agent to modify the quinazolinone in the presence of an amine, the amine itself is a potent nucleophile and will likely compete for the alkylating agent.

For C-N bond formation on the quinazolinone ring, more advanced methods are required, such as the Buchwald-Hartwig amination. This reaction is typically performed on a halogenated precursor.

Workflow for Introducing an Amine via Buchwald-Hartwig Amination:

Caption: Workflow for Buchwald-Hartwig amination.

Troubleshooting Buchwald-Hartwig Amination:

  • Low Yields: This reaction is sensitive to oxygen and moisture. Ensure all reagents are dry and the reaction is performed under an inert atmosphere. The choice of palladium catalyst, ligand, and base is crucial and often requires optimization for a specific substrate.[4][5][6]

  • Side Reactions: A common side reaction is the reduction of the aryl halide (dehalogenation). This can sometimes be minimized by adjusting the reaction temperature or changing the ligand.

FAQ 4: Ring Stability with Strong Nucleophiles

Question: Can the quinazolinone ring be opened by strong nucleophiles?

Answer: The quinazolinone ring is generally quite stable under many reaction conditions.[7] However, under harsh conditions with strong nucleophiles, ring-opening can occur.

General Stability:

  • Acidic/Basic Conditions: The quinazolinone ring is stable in cold, dilute acidic or alkaline solutions. However, boiling in strong acid or base can lead to hydrolysis and ring cleavage.[7]

  • Strong Nucleophiles: Very strong nucleophiles, such as Grignard reagents or organolithiums, have the potential to attack the carbonyl group at C4. This can lead to a tetrahedral intermediate which, upon workup, may result in ring-opened products or other rearrangements. These reactions are not typically selective and can lead to complex product mixtures.

Troubleshooting:

  • To avoid ring-opening: When performing reactions on the substituents of the quinazolinone ring, use the mildest possible conditions. Avoid prolonged exposure to high temperatures and strong acids or bases. If a strong nucleophile is required, consider protecting the more reactive functional groups on the quinazolinone core first.

References

Technical Support Center: Catalyst Selection for N-arylation of 6-Hydroxy-7-methoxy-3,4-dihydroquinazolin-4-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the selective N-arylation of 6-Hydroxy-7-methoxy-3,4-dihydroquinazolin-4-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this specific transformation. The primary challenge in this reaction is achieving chemoselective N-arylation over competing O-arylation due to the presence of both an amide N-H and a phenolic hydroxyl group. This document provides field-proven insights, troubleshooting protocols, and answers to frequently asked questions to ensure successful and reproducible outcomes in your laboratory.

Part A: Frequently Asked Questions (FAQs) - Experimental Design & Strategy

This section addresses common questions that arise during the planning phase of the N-arylation experiment.

Q1: What is the primary challenge when performing an N-arylation on this compound?

The core challenge is chemoselectivity. The substrate contains two nucleophilic sites: the secondary amide nitrogen (N3) and the phenolic oxygen (C6-OH). Both are capable of reacting with the aryl halide in a cross-coupling reaction. The desired outcome is the formation of a C-N bond, but the formation of a C-O bond (O-arylation) is a significant competing side reaction.[1][2] The reaction conditions, particularly the choice of catalyst, ligand, and base, must be carefully optimized to favor N-arylation.

Q2: Should I protect the hydroxyl group before attempting the N-arylation?

While protecting the hydroxyl group (e.g., as a silyl ether or benzyl ether) is a viable strategy to prevent O-arylation, it adds extra steps to the synthetic route (protection and deprotection), which can lower the overall efficiency. Modern cross-coupling methods are often robust enough to achieve high selectivity without protection.[3] It is generally recommended to first screen for selective N-arylation conditions on the unprotected substrate. If selectivity remains poor after optimization, a protection strategy can then be considered.

Q3: What are the main catalytic systems for this type of transformation?

There are two primary, well-established catalytic systems for C-N cross-coupling reactions:

  • Palladium-catalyzed Buchwald-Hartwig Amination: This is often the method of choice for N-arylation of amides and related compounds.[4][5] It typically involves a palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a specialized phosphine ligand. The choice of ligand is critical for success.[6][7][8]

  • Copper-catalyzed Ullmann Condensation (Goldberg Reaction): This is the classical method for C-N bond formation and has seen significant improvements with the development of new ligands.[9][10][11] It can be particularly effective for N-arylation of N-heterocycles and is sometimes more tolerant of certain functional groups than palladium systems.[12]

Q4: How do I select the right starting conditions (Catalyst, Ligand, Base, Solvent) for my initial screening?

A rational starting point is crucial. The table below outlines recommended starting conditions for both Palladium and Copper-based systems, derived from protocols for analogous substrates.

ParameterPalladium (Buchwald-Hartwig) SystemCopper (Ullmann-Type) SystemRationale & Key Considerations
Catalyst Pd₂(dba)₃ (1-2 mol%) or a precatalyst like (tBuBrettPhos)Pd G3 (2-4 mol%)CuI (5-10 mol%)Precatalysts often offer better reproducibility.[13] Copper systems may require higher catalyst loading.
Ligand Josiphos-type or Biarylphosphine Ligands like tBuBrettPhos (1.1-1.2 eq to Pd)Diamine ligands like 1,10-Phenanthroline or TMEDA (1.1-1.2 eq to Cu)Bulky, electron-rich phosphine ligands are standard for amidation.[6][7] Diamine ligands accelerate copper catalysis.[9][11]
Base K₃PO₄ or Cs₂CO₃ (2.0 eq)K₂CO₃ or K₃PO₄ (2.0 eq)A weaker, non-nucleophilic base like K₃PO₄ is less likely to promote competitive O-arylation compared to strong bases like NaOtBu.[14]
Solvent Toluene or 1,4-Dioxane (anhydrous, degassed)DMF or DMSO (anhydrous)Buchwald-Hartwig reactions require non-coordinating, anhydrous solvents.[13] Ullmann reactions often require polar, high-boiling point solvents.[9]
Temperature 80-110 °C110-140 °CUllmann reactions typically require higher temperatures than their palladium-catalyzed counterparts.[9]

Part B: Troubleshooting Guide - Diagnosing & Solving Experimental Issues

This section is formatted to address specific problems you may encounter during your experiment.

Problem 1: Low or No Conversion of Starting Material

Your TLC or LC-MS analysis shows predominantly unreacted this compound.

G cluster_catalyst Catalyst System Integrity cluster_conditions Reaction Conditions cluster_reagents Reagent Purity & Stoichiometry start Low / No Conversion cat_check Is the catalyst active? start->cat_check Potential Cause cond_check Are conditions optimal? start->cond_check Potential Cause reag_check Are reagents pure & correct? start->reag_check Potential Cause cat_sol1 Use a new bottle of catalyst/ligand cat_check->cat_sol1 Solutions cat_sol2 Switch to an air-stable precatalyst cat_check->cat_sol2 Solutions cat_sol3 Ensure inert atmosphere (N2/Ar) cat_check->cat_sol3 Solutions cond_sol1 Increase temperature in 10-20°C increments cond_check->cond_sol1 Solutions cond_sol2 Screen alternative solvents (e.g., Toluene, Dioxane, DMF) cond_check->cond_sol2 Solutions cond_sol3 Increase reaction time and monitor by LC-MS cond_check->cond_sol3 Solutions reag_sol1 Use anhydrous, degassed solvent reag_check->reag_sol1 Solutions reag_sol2 Verify purity of aryl halide reag_check->reag_sol2 Solutions reag_sol3 Check base quality (e.g., fresh K3PO4) reag_check->reag_sol3 Solutions

Caption: Decision tree for troubleshooting low reaction conversion.

Detailed Solutions:

  • Inactive Catalyst: The palladium or copper catalyst may be oxidized or decomposed.

    • Solution A (Palladium): Use an air-stable precatalyst (e.g., a G3 or G4 palladacycle) which can be weighed in the air.[14] Ensure ligands are stored under inert gas and solvents are thoroughly degassed.

    • Solution B (Copper): Use fresh, high-purity CuI. Some Ullmann protocols benefit from "activated" copper powder.[9]

  • Inappropriate Base: The base may be too weak or poorly soluble.

    • Solution: While strong bases like NaOtBu are common in Buchwald-Hartwig reactions, they can promote side reactions here.[13] Before switching to a stronger base, ensure your current base (e.g., K₃PO₄) is finely powdered and the reaction is vigorously stirred to overcome solubility issues.

  • Unsuitable Ligand/Aryl Halide Combination: The ligand may not be optimal for your specific aryl halide (e.g., an electron-rich aryl chloride is more challenging than an aryl iodide).

    • Solution: For challenging aryl chlorides in Pd catalysis, switch to more electron-rich and bulky ligands like RuPhos or BrettPhos.[7] For copper catalysis with challenging substrates, screen different N,N- or O,N- bidentate ligands.[11]

Problem 2: Significant Formation of O-Arylated Side Product

The primary product observed is the 6-aryloxy-7-methoxy-3,4-dihydroquinazolin-4-one, or a mixture of N- and O-arylated isomers.

Detailed Solutions:

  • Base is too Strong or Nucleophilic: Strong bases like sodium tert-butoxide (NaOtBu) can deprotonate the phenolic hydroxyl group more readily, increasing the concentration of the more nucleophilic phenoxide and favoring O-arylation.

    • Solution A: Switch to a milder, non-nucleophilic inorganic base. Finely ground potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are excellent choices.[14] These bases are strong enough to deprotonate the amide N-H but are less likely to fully deprotonate the phenol.

    • Solution B: In some systems, base choice can be used to orthogonally control selectivity. While not directly for quinazolinones, studies on pyridinones have shown that certain amine bases can favor N-arylation while others favor O-arylation.[15] This could be an avenue for advanced screening.

  • Catalyst System Favors O-Arylation: Some ligand/metal combinations have a higher propensity for C-O bond formation.

    • Solution: Screen a different class of catalyst. If you are seeing O-arylation with a palladium system, a copper-catalyzed Ullmann system may offer different selectivity, and vice-versa. Copper systems are traditionally well-known for C-O bond formation (Ullmann Ether Synthesis), but modern ligand-modified systems can be tuned for C-N coupling.[9][11]

  • Solvent Effects: The polarity of the solvent can influence the relative nucleophilicity of the N and O atoms.

    • Solution: Screen less polar solvents. A non-polar solvent like toluene or cyclohexane may disfavor the formation of the charged phenoxide intermediate, thus suppressing O-arylation.

Problem 3: Product or Starting Material Decomposition

The reaction turns dark, and TLC/LC-MS analysis shows multiple spots or baseline material, with little desired product.

Detailed Solutions:

  • Reaction Temperature is Too High: High temperatures can lead to catalyst decomposition (e.g., palladium black formation) or thermal degradation of sensitive functional groups on your substrate or aryl halide.[16][17]

    • Solution: Reduce the reaction temperature. If the reaction is too slow at lower temperatures, you may need a more active catalyst system (e.g., a more electron-rich ligand for palladium) that operates efficiently under milder conditions.[18]

  • Oxygen Contamination: The presence of oxygen can rapidly deactivate palladium(0) catalysts, leading to failed reactions and decomposition pathways.[13]

    • Solution: Ensure all reagents and solvents are rigorously deoxygenated. Use a robust inert gas (argon or nitrogen) manifold and employ freeze-pump-thaw cycles for the solvent. Check for leaks in your reaction setup.[16]

  • Base Sensitivity: The substrate or product may be sensitive to the base being used, especially at elevated temperatures.

    • Solution: Re-evaluate the base. If decomposition is suspected, run a control experiment by heating the starting material with the base and solvent (without the catalyst and aryl halide) to see if degradation occurs. If it does, a milder base is required.[19]

Part C: Standard Experimental Protocol

This section provides a detailed, step-by-step methodology for a starting experiment based on a robust Buchwald-Hartwig protocol.

Protocol: Palladium-Catalyzed N-Arylation

G cluster_prep Preparation (Inert Atmosphere) cluster_reagents Reagent Addition cluster_reaction Reaction & Monitoring cluster_workup Workup & Purification p1 Oven-dry glassware p2 Add substrate, aryl halide, base (K3PO4), and stir bar p1->p2 p3 Seal flask with septum p2->p3 p4 Evacuate and backfill with Argon (3x) p3->p4 r1 Add Pd precatalyst and ligand p4->r1 r2 Add anhydrous, degassed solvent via syringe r1->r2 r3 Degas the final mixture with Argon bubbling (5 min) r2->r3 rx1 Heat to 80-110 °C with vigorous stirring r3->rx1 rx2 Monitor progress by TLC or LC-MS rx1->rx2 w1 Cool to RT, dilute with EtOAc rx2->w1 Upon completion w2 Filter through Celite w1->w2 w3 Wash with water/brine w2->w3 w4 Dry (Na2SO4), concentrate w3->w4 w5 Purify by column chromatography w4->w5

Caption: General workflow for a Buchwald-Hartwig N-arylation experiment.

Procedure:

  • Vessel Preparation: To an oven-dried Schlenk flask or reaction vial, add this compound (1.0 equiv), the aryl halide (1.1-1.2 equiv), and finely powdered potassium phosphate (K₃PO₄, 2.0 equiv).

  • Inerting: Seal the vessel with a rubber septum, and evacuate and backfill with dry argon or nitrogen. Repeat this cycle three times.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium precatalyst (e.g., tBuBrettPhos Pd G3, 0.02 equiv) and the ligand (if not using a precatalyst).

  • Solvent Addition: Add anhydrous, degassed toluene (or 1,4-dioxane) via syringe to achieve a substrate concentration of approximately 0.1 M.

  • Reaction: Place the sealed vessel in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours.

  • Monitoring: Monitor the reaction by taking small aliquots via syringe and analyzing by TLC or LC-MS until the starting material is consumed.[19]

  • Workup: Cool the reaction to room temperature, dilute with ethyl acetate, and filter the mixture through a pad of Celite to remove inorganic salts and palladium black. Transfer the filtrate to a separatory funnel, wash with water and then brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.

References

Impact of solvent on "6-Hydroxy-7-methoxy-3,4-dihydroquinazolin-4-one" reactivity

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 6-Hydroxy-7-methoxy-3,4-dihydroquinazolin-4-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this versatile quinazolinone derivative. As a key intermediate in the synthesis of kinase inhibitors like Gefitinib, understanding its reactivity is paramount.[1][2] This center is structured in a question-and-answer format to directly address the challenges you may encounter.

Section 1: Fundamental Reactivity and Solvent Effects

FAQ 1: What are the primary reactive sites on this compound, and how does solvent influence their reactivity?

The primary reactive sites on this compound are the hydroxyl group at the 6-position, the nitrogen at the 3-position (N3), and to a lesser extent, the nitrogen at the 1-position (N1). The molecule exists in a tautomeric equilibrium between the lactam and lactim forms, which is significantly influenced by the solvent environment.

  • Lactam Form (A): This form is predominant in polar solvents. The amide proton at the N3 position is acidic and can be deprotonated to form an N-anion.

  • Lactim Form (B): This form can be favored in non-polar solvents or in the gas phase. The hydroxyl group at the 4-position is acidic, and its deprotonation leads to an O-anion.

The choice of solvent plays a critical role in determining which tautomer is more prevalent and, consequently, which reactive site is more nucleophilic. This directly impacts the outcome of reactions such as alkylation and acylation.[3]

Caption: Lactam-Lactim tautomerism of the quinazolinone core.

FAQ 2: How do I control O-alkylation versus N-alkylation? This is a persistent issue in my experiments.

Controlling the regioselectivity of alkylation is a classic challenge with this class of compounds.[3][4] The outcome depends on a delicate interplay of the solvent, base, and electrophile.

  • For O-Alkylation (at the 6-hydroxyl group):

    • Solvent: Polar aprotic solvents like Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or acetone are generally preferred.[3] These solvents solvate the cation of the base, leaving a "naked" and highly reactive anion of the quinazolinone. While the lactam form is stabilized, the phenoxide anion at the 6-position is a softer nucleophile and can be selectively targeted.

    • Base: A solid, non-nucleophilic base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) is often used in a two-phase system (solid-liquid).[3]

    • Explanation: The combination of a polar aprotic solvent and a solid base creates conditions where the phenoxide is sufficiently nucleophilic to react with the electrophile, while minimizing competing N-alkylation.

  • For N-Alkylation (at the N3 position):

    • Solvent: While polar aprotic solvents can also lead to N-alkylation, the choice of base and reaction conditions becomes more critical. In some cases, less polar solvents might be explored to favor the lactim tautomer, which could then be deprotonated at N3.

    • Base: Stronger bases like sodium hydride (NaH) can favor N-alkylation.

    • Explanation: Studies have shown that even in polar aprotic solvents like DMF, N-alkylation can be the major product, especially with certain electrophiles.[3] This is often confirmed by 2D NMR spectroscopy.[3][5]

Data Summary: Solvent and Base Effects on Alkylation Regioselectivity

Solvent TypeCommon ExamplesPredominant TautomerFavored AlkylationRecommended Base
Polar Aprotic DMF, DMSO, AcetoneLactamO-alkylation or N-alkylationK₂CO₃, Cs₂CO₃
Polar Protic Ethanol, MethanolLactamCan lead to mixturesAlkoxides
Non-Polar Toluene, DioxaneLactimCan favor N-alkylationNaH

Section 2: Troubleshooting Guide

FAQ 3: My O-alkylation reaction has a very low yield. What are the likely causes and how can I fix it?

Low yields in O-alkylation reactions are a common problem. Here’s a systematic approach to troubleshooting:

Troubleshooting_Low_Yield cluster_conditions Reaction Condition Optimization cluster_workup Workup & Purification Issues start Low Yield in O-Alkylation check_purity Verify Purity of Starting Materials (Quinazolinone, Alkyl Halide, Solvent) start->check_purity check_conditions Review Reaction Conditions start->check_conditions check_workup Optimize Workup and Purification start->check_workup temp Temperature Screening (e.g., RT, 50°C, 80°C) check_conditions->temp base Base Equivalents & Type (K₂CO₃ vs. Cs₂CO₃) check_conditions->base solvent Solvent Choice & Purity (Anhydrous DMF/DMSO) check_conditions->solvent extraction Adjust pH for Extraction check_workup->extraction purification Column Chromatography Issues (Product streaking or irreversible binding) check_workup->purification

Caption: Troubleshooting workflow for low O-alkylation yield.

  • Possible Cause 1: Poor Quality of Starting Materials or Solvent

    • Troubleshooting Step: Ensure the this compound is pure and dry. The alkylating agent should be of high purity. Crucially, use anhydrous polar aprotic solvents, as water can hydrolyze the alkylating agent and affect the reactivity of the base.

  • Possible Cause 2: Suboptimal Reaction Conditions

    • Troubleshooting Step:

      • Temperature: Some reactions require heating to overcome the activation energy. Perform small-scale reactions at different temperatures (e.g., room temperature, 50 °C, 80 °C) to find the optimum.

      • Base: Ensure at least stoichiometric amounts of the base are used. Cesium carbonate is more soluble in some organic solvents and can be more effective than potassium carbonate.

  • Possible Cause 3: Side Reactions

    • Troubleshooting Step: The primary side reaction is N-alkylation. If you suspect a mixture of N- and O-alkylated products, use spectroscopic methods to characterize your product. The chemical shift of the protons of the alkyl group can be indicative: for O-alkylation of a similar quinazolinone with a benzyl group, the benzylic protons appeared at 5.64 ppm, while for N-alkylation, they were upfield at 5.18-5.21 ppm.[3]

  • Possible Cause 4: Product Loss During Workup

    • Troubleshooting Step: The phenolic hydroxyl group makes the starting material and potentially the product slightly acidic. During aqueous workup, ensure the pH is adjusted to neutrality before extraction to minimize solubility in the aqueous layer.

FAQ 4: I am observing multiple spots on my TLC plate that are difficult to separate. What are these byproducts and how can I minimize them?

The most common byproducts are the N3-alkylated isomer and unreacted starting material. In some cases, dialkylation (at both O6 and N3) can occur, though this is less common with bulky alkylating agents.

  • Minimizing Byproduct Formation:

    • Control Stoichiometry: Use a slight excess of the alkylating agent (1.1-1.2 equivalents) to drive the reaction to completion, but avoid a large excess which can promote dialkylation.

    • Slow Addition: Add the alkylating agent slowly to the mixture of the quinazolinone and base in the solvent. This can help maintain a low concentration of the electrophile and favor the more reactive site.

    • Solvent Choice: As discussed, polar aprotic solvents generally favor O-alkylation. If you are still getting significant N-alkylation, you could try a less polar solvent like dioxane, but this may require adjusting the base and temperature.[3]

  • Improving Separation:

    • Column Chromatography: A gradient elution on silica gel, starting with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity, can often resolve O- and N-alkylated isomers.

    • Recrystallization: If the desired product is a solid, recrystallization from a suitable solvent system can be an effective purification method.

Section 3: Experimental Protocols

Protocol 1: General Procedure for O-Alkylation in a Polar Aprotic Solvent

This protocol is a general guideline and may require optimization for specific alkylating agents.

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq.).

  • Solvent and Base: Add anhydrous DMF (or DMSO) to create a solution or a fine suspension. Add finely ground anhydrous potassium carbonate (2.0-3.0 eq.).

  • Reaction Initiation: Stir the mixture vigorously at room temperature for 30 minutes.

  • Addition of Electrophile: Add the alkylating agent (e.g., an alkyl halide, 1.1 eq.) dropwise to the stirring mixture.

  • Reaction Monitoring: Heat the reaction to the desired temperature (e.g., 60-80 °C) and monitor its progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into cold water and stir.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate, 3x).

  • Washing: Combine the organic layers and wash with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization.

O_Alkylation_Workflow start Start prep 1. Add Quinazolinone to flame-dried flask under N₂ start->prep solvent_base 2. Add anhydrous DMF and K₂CO₃ prep->solvent_base stir 3. Stir at RT for 30 min solvent_base->stir add_electrophile 4. Add Alkyl Halide dropwise stir->add_electrophile react 5. Heat and Monitor by TLC/LC-MS add_electrophile->react workup 6. Quench with water react->workup extract 7. Extract with Ethyl Acetate workup->extract wash 8. Wash with water and brine extract->wash dry 9. Dry (Na₂SO₄) and Concentrate wash->dry purify 10. Purify by Column Chromatography/Recrystallization dry->purify end End purify->end

Caption: General experimental workflow for O-alkylation.

References

Technical Support Center: Synthesis of 6-Hydroxy-7-methoxy-3,4-dihydroquinazolin-4-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and purification of 6-Hydroxy-7-methoxy-3,4-dihydroquinazolin-4-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with isolating this valuable compound. Achieving high purity is critical, as this molecule often serves as a key intermediate in pharmaceutical development.[1][2] This document provides in-depth, experience-driven answers to common purification problems, detailed protocols, and the scientific rationale behind our recommendations.

Section 1: Frequently Asked Questions (FAQs) - The Impurity Landscape

This section addresses the most common questions regarding the types and sources of impurities encountered during the synthesis of this compound.

Q1: What are the most likely starting materials and how do they contribute to the impurity profile?

A1: The most common synthetic route involves the cyclization of a substituted anthranilic acid derivative, namely 2-amino-5-hydroxy-4-methoxybenzoic acid , with a C1 source like formamide or formic acid.[3][4] The purity of this key intermediate is paramount. It is often synthesized from vanillic acid (4-hydroxy-3-methoxybenzoic acid) via a nitration-reduction sequence.[5][6]

Therefore, the primary sources of impurities are:

  • From the Precursor Synthesis:

    • Isomeric Nitro-compounds: The nitration of vanillic acid can produce small amounts of unwanted isomers.[7][8] These isomers can be carried through the reduction step and result in structurally similar quinazolinone impurities that are difficult to separate.

    • Unreduced Nitro-compounds: Incomplete reduction of the nitro group on the precursor (4-hydroxy-3-methoxy-5-nitrobenzoic acid) can lead to trace amounts of this highly colored impurity in your final product.[5]

  • From the Cyclization Reaction:

    • Unreacted Starting Material: Incomplete cyclization is common and results in the presence of 2-amino-5-hydroxy-4-methoxybenzoic acid in the crude product.[9]

    • Acyclic Intermediates: The reaction can stall at the N-formyl intermediate (2-(formylamino)-5-hydroxy-4-methoxybenzoic acid) without completing the ring closure.[9]

Q2: Why is my "pure" product colored (yellow to brown) instead of the expected white or off-white solid?

A2: The phenolic hydroxyl group at the 6-position is susceptible to oxidation, especially when exposed to air, light, or trace metal impurities. This oxidation forms highly colored quinone-type species. Even at very low concentrations, these impurities can impart a significant color to the bulk material. Residual nitro-aromatic compounds from the precursor synthesis can also contribute to a yellowish hue.[10]

Q3: What analytical techniques are essential for identifying and quantifying impurities?

A3: A multi-technique approach is crucial for robust purity assessment.[11]

  • High-Performance Liquid Chromatography (HPLC): The gold standard for quantifying purity and resolving closely related impurities. A C18 reverse-phase column is typically effective.[11][12]

  • Thin Layer Chromatography (TLC): Excellent for rapid, qualitative monitoring of reaction progress and for developing solvent systems for column chromatography.[11]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural confirmation of the desired product and helps identify major impurities by their characteristic peaks.

  • Mass Spectrometry (MS): Used to confirm the molecular weight of the product and identify the mass of unknown impurities, providing clues to their structure.

Section 2: Troubleshooting Guide - Common Purification Issues

This guide provides direct answers and actionable solutions to specific problems you may encounter during your experiments.

Q: My final product shows a persistent yellow or brownish tint that I can't remove by simple recrystallization. What is the cause and how can I fix it?

A: Causality & Solution

This discoloration is almost certainly due to trace amounts of oxidized, quinone-type impurities. Standard recrystallization may not be sufficient as these can co-crystallize with the product.

Recommended Protocol: Decolorization during Recrystallization

  • Solvent Selection: Choose an appropriate recrystallization solvent (e.g., ethanol, methanol, or an ethanol/water mixture) where the product has high solubility at boiling temperature and low solubility at room temperature.[11]

  • Dissolution: Dissolve the crude, colored product in the minimum amount of hot solvent.

  • Charcoal Treatment: Add a small amount of activated charcoal (approx. 1-2% w/w) to the hot solution. Caution: Add charcoal carefully to the hot solution to avoid bumping.

  • Hot Filtration: Swirl the mixture for 5-10 minutes and then perform a hot filtration through a fluted filter paper or a pad of Celite® to remove the charcoal and the adsorbed colored impurities.

  • Crystallization: Allow the clear, hot filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Isolation & Drying: Collect the purified crystals by filtration and dry them under vacuum, protected from light.[11]

Self-Validation: The resulting crystals should be significantly lighter in color. A visual inspection is the first check. For quantitative assessment, a UV-Vis spectrum can be taken of a solution before and after treatment to confirm the removal of colored species.

Q: My NMR spectrum clearly shows unreacted 2-amino-5-hydroxy-4-methoxybenzoic acid. How can I efficiently remove this acidic impurity?

A: Causality & Solution

The unreacted starting material possesses a carboxylic acid group, making it significantly more acidic than the final quinazolinone product. This difference in acidity is the key to separation via a liquid-liquid extraction.

Recommended Protocol: Acid-Base Extraction

  • Dissolution: Dissolve the crude product in a suitable organic solvent that is immiscible with water, such as ethyl acetate (EtOAc).

  • Base Wash: Transfer the organic solution to a separatory funnel and wash it with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[13][14] The acidic starting material will react with the weak base to form a water-soluble carboxylate salt, which will partition into the aqueous layer. The quinazolinone product, being less acidic, remains in the organic layer.

  • Separation: Separate the organic layer from the aqueous layer.

  • Repeat: Repeat the wash with NaHCO₃ solution one or two more times to ensure complete removal.

  • Water Wash: Wash the organic layer with brine (saturated NaCl solution) to remove residual water.

  • Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified product.

Self-Validation: Run a TLC of the crude material and the purified product. The spot corresponding to the acidic starting material (which will likely have a lower Rf value) should be absent in the purified sample.

Q: I am struggling to separate my product from a similarly polar, non-acidic impurity, possibly an acyclic intermediate. What is the best approach?

A: Causality & Solution

When impurities have similar polarities and functional groups to the desired product, physical separation methods like column chromatography are required.[11] The differential adsorption of the compounds onto a stationary phase allows for their separation.

Recommended Protocol: Flash Column Chromatography

  • Stationary Phase: Use silica gel (230-400 mesh) as the stationary phase.[11]

  • Solvent System (Eluent) Selection:

    • Use TLC to determine an appropriate mobile phase. A common starting point for quinazolinone derivatives is a mixture of a non-polar solvent like hexanes or dichloromethane (DCM) and a polar solvent like ethyl acetate (EtOAc) or methanol (MeOH).[14]

    • Aim for an Rf value of approximately 0.2-0.4 for the target compound to ensure good separation.[11]

  • Column Packing: Pack the column with silica gel as a slurry in the initial, less polar eluent. Ensure uniform packing to prevent channeling.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent (or a slightly stronger solvent if necessary) and load it onto the top of the silica gel.

  • Elution: Begin elution with the determined solvent system. You can use an isocratic elution (constant solvent composition) or a gradient elution (gradually increasing the polarity) to separate the compounds.[11] The less polar compounds will elute first.

  • Fraction Collection & Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure.

Self-Validation: After combining the pure fractions, concentrate a small aliquot and analyze it by HPLC or NMR to confirm its purity (>99%) before combining and concentrating the bulk of the material.

Section 3: Data & Visualization

Table 1: Recrystallization Solvent Screening

An ideal solvent should dissolve the compound completely at its boiling point but only sparingly at low temperatures.[11]

Solvent SystemSolubility (Hot)Solubility (Cold, ~4°C)Crystal QualityRecommendation
WaterLowVery LowPoorNot ideal as a single solvent.
EthanolHighModerateGoodGood candidate.
MethanolHighModerateGoodGood candidate.
Ethyl AcetateModerateLowExcellentExcellent candidate, good for high purity.
Ethanol/Water (9:1)HighLowExcellentOften optimal for balancing solubility and recovery.
DichloromethaneHighHigh-Poor choice, high solubility when cold.
Diagram 1: General Troubleshooting Workflow

This diagram outlines a systematic approach to identifying and removing impurities.

G cluster_workflow Impurity Removal Workflow Analyze 1. Analyze Crude Product (HPLC, TLC, NMR) Identify 2. Identify Impurity Type (Acidic, Basic, Polar, Non-Polar) Analyze->Identify Characterize sample Select 3. Select Purification Method (Extraction, Recrystallization, Chromatography) Identify->Select Based on properties Purify 4. Execute Purification Protocol Select->Purify Perform experiment Reanalyze 5. Re-analyze Purified Product (Confirm Purity) Purify->Reanalyze Validate results Pass Purity > 99%? (Meets Specification) Reanalyze->Pass Pass->Purify No, re-purify

Caption: A systematic workflow for impurity identification and removal.

Diagram 2: Purification Method Selection Tree

This decision tree helps in choosing the most appropriate purification technique based on impurity characteristics.

G cluster_decision_tree Purification Method Selection Start Impurity Detected IsAcidic Is impurity significantly more acidic/basic than product? Start->IsAcidic IsPolarity Is there a significant difference in polarity? IsAcidic->IsPolarity No Extraction Use Acid-Base Extraction IsAcidic->Extraction Yes IsThermal Is product thermally stable? IsPolarity->IsThermal No Chromatography Use Column Chromatography IsPolarity->Chromatography Yes Recrystallize Use Recrystallization IsThermal->Recrystallize Yes PrepHPLC Consider Preparative HPLC for high purity IsThermal->PrepHPLC No, or need >99.5% purity

References

Technical Support Center: Scale-Up Synthesis of 6-Hydroxy-7-methoxy-3,4-dihydroquinazolin-4-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the synthesis of 6-Hydroxy-7-methoxy-3,4-dihydroquinazolin-4-one (CAS 179688-52-9)[1]. This guide is designed for researchers, chemists, and process development professionals encountering challenges during the scale-up of this important heterocyclic compound. We will address common experimental hurdles with scientifically grounded explanations and provide actionable troubleshooting strategies.

The synthesis of this quinazolinone, a scaffold present in numerous pharmacologically active molecules, typically follows a convergent route involving the construction of a substituted anthranilic acid followed by cyclization.[2][3] While straightforward on a lab scale, scaling this process introduces significant challenges related to reaction control, impurity profiles, and product isolation.

Overall Synthetic Pathway

The most common and scalable route involves a three-step sequence starting from 4,5-dimethoxy-2-nitrobenzoic acid. This pathway includes selective demethylation, nitro group reduction, and a final cyclization step.

Synthetic_Pathway cluster_0 Step 1: Selective Demethylation cluster_1 Step 2: Nitro Reduction cluster_2 Step 3: Cyclization cluster_3 Final Product A 4,5-Dimethoxy-2-nitrobenzoic acid B 5-Hydroxy-4-methoxy-2-nitrobenzoic acid A->B  Base (e.g., NaOH, KOH) High Temperature   C 2-Amino-5-hydroxy-4-methoxybenzoic acid B->C  Reducing Agent (e.g., H₂/Pd/C, Fe/AcOH)   D 6-Hydroxy-7-methoxy-3,4- dihydroquinazolin-4-one C->D  Formamide (HCONH₂) ~130-140°C  

Caption: General synthetic route for this compound.

Part 1: Troubleshooting Guide

This section addresses specific problems encountered during the synthesis in a question-and-answer format.

Section 1.1: Precursor Synthesis (2-Amino-5-hydroxy-4-methoxybenzoic acid)

Question 1: My selective demethylation of 4,5-dimethoxy-2-nitrobenzoic acid gives a low yield and significant amounts of the fully demethylated byproduct. How can this be controlled?

Answer: This is a common issue driven by the harsh conditions required for aryl methyl ether cleavage. The goal is to selectively cleave the methoxy group at the 5-position, which is para to the electron-withdrawing nitro group and thus more activated toward nucleophilic attack.

  • Causality: High concentrations of strong bases (like NaOH or KOH) and prolonged heating can lead to the non-selective cleavage of the second methoxy group. The reaction is a competition between the desired mono-demethylation and the undesired di-demethylation.

  • Troubleshooting & Optimization:

    • Control Stoichiometry of Base: Carefully control the molar equivalents of the base. Using a large excess will aggressively drive the reaction to the di-demethylated product. Start with a smaller excess and monitor the reaction closely.

    • Temperature and Time Management: The reaction is highly temperature-dependent. A slight increase in temperature can exponentially increase the rate of the second demethylation. Profile the reaction at different temperatures (e.g., 95°C vs. 105°C) to find the optimal balance between reaction time and selectivity.[4]

    • Work-up pH Control: During acidic work-up to precipitate the product, ensure the pH is carefully adjusted. The desired product and byproducts have different pKa values, and a controlled pH precipitation can be a preliminary purification step.

Question 2: The reduction of the nitro group on 5-Hydroxy-4-methoxy-2-nitrobenzoic acid is sluggish, and the final amino acid product is dark and difficult to purify. What are the best practices for this step at scale?

Answer: The presence of a phenolic hydroxyl group can complicate the nitro reduction. Catalytic hydrogenation, while clean, can be susceptible to catalyst poisoning. Chemical reductions are often more robust but can introduce metallic impurities.

  • Causality:

    • Catalyst Poisoning: Phenolic compounds can sometimes adsorb strongly to the surface of palladium or platinum catalysts, reducing their activity.

    • Air Oxidation: The resulting aminophenol product is highly susceptible to air oxidation, especially under basic or neutral conditions, leading to the formation of colored polymeric impurities.

    • Metal Contamination: Reductions using metals like iron, tin, or zinc in acid can leave residual metal ions in the product, which may require additional purification steps like chelation.

  • Troubleshooting & Optimization:

    • Catalytic Hydrogenation (H₂/Pd/C): This is often the cleanest method. To mitigate poisoning, use a high-quality catalyst and ensure the substrate is pure. Running the reaction in an acidic medium (e.g., adding acetic acid to a methanol or THF solvent) can protonate the amino group as it forms, reducing its tendency to cause catalyst deactivation and preventing oxidation.[5]

    • Transfer Hydrogenation: Using a hydrogen donor like ammonium formate with Pd/C can be an excellent alternative to high-pressure hydrogenation, often offering high selectivity.

    • Metal/Acid Reduction (e.g., Fe/Acetic Acid): This is a robust and cost-effective method for scale-up. The key is the work-up. After the reaction, the mixture should be filtered hot to remove iron salts. The product should then be precipitated in an oxygen-free (e.g., nitrogen-purged) environment to prevent discoloration.[6]

    • Inert Atmosphere: Regardless of the method, handle the isolated 2-amino-5-hydroxy-4-methoxybenzoic acid under an inert atmosphere (N₂ or Ar) whenever possible to prevent oxidative degradation.

Section 1.2: Cyclization to Quinazolinone Core

Question 3: The Niementowski cyclization with formamide is very slow, requires high temperatures, and still results in incomplete conversion of the anthranilic acid intermediate. How can I drive the reaction to completion?

Answer: The reaction of an anthranilic acid with formamide to form a quinazolinone is a classic condensation reaction that proceeds by eliminating two molecules of water.[7] High temperatures are needed to drive off this water. On a larger scale, inefficient heat and mass transfer can stall the reaction.

  • Causality: The reaction equilibrium is unfavorable unless the water produced is efficiently removed. At scale, the larger volume and smaller surface-area-to-volume ratio make it harder for water to escape the reaction mixture, leading to a stall.

  • Troubleshooting & Optimization:

    • Temperature Control: Ensure uniform heating. Use a jacketed reactor with a good overhead stirrer to prevent local hot or cold spots. The optimal temperature is typically between 130-140°C.[7]

    • Mechanical Agitation: Vigorous stirring is crucial. It ensures the anthranilic acid (which may be only partially soluble) remains suspended and improves the rate of water removal from the bulk liquid.

    • Nitrogen Sparging: Bubbling a slow stream of dry nitrogen through the reaction mixture (sub-surface sparging) is a highly effective method for physically removing water and driving the equilibrium forward. This is often more effective than relying on simple distillation at atmospheric pressure.

    • Use of Additives: While the classic reaction uses only formamide, some literature suggests that adding a catalytic amount of a Lewis acid or a dehydrating agent can improve rates, although this can also increase byproduct formation. For this specific substrate, optimizing physical parameters (temperature, stirring, water removal) is the preferred first approach.

Question 4: My final product after the formamide cyclization is a very dark solid, almost black. What causes this intense color and how can I prevent it?

Answer: The high temperatures used in the formamide cyclization, combined with the presence of an air-sensitive aminophenol derivative, are the primary causes of color formation.

  • Causality:

    • Formamide Decomposition: At temperatures above 150°C, formamide can start to decompose, contributing to colored byproducts.

    • Oxidation: The phenolic hydroxyl group and the quinazolinone core itself can be susceptible to oxidation at high temperatures in the presence of air, forming highly conjugated, colored species.

    • Side Reactions: The starting anthranilic acid can undergo decarboxylation or other side reactions if the temperature is too high or the heating is prolonged.

  • Troubleshooting & Optimization:

    • Strict Temperature Control: Do not exceed 140-145°C. Precise temperature control is the most critical factor in preventing thermal decomposition.

    • Inert Atmosphere: Blanketing the reaction with nitrogen is mandatory. This minimizes oxidation of the electron-rich aromatic system.

    • Minimize Reaction Time: Monitor the reaction by a suitable method (e.g., TLC or HPLC). Once the reaction reaches completion (or a plateau), cool it down promptly. Unnecessary heating will only lead to more degradation.

    • Purified Starting Material: Ensure the 2-amino-5-hydroxy-4-methoxybenzoic acid is as pure as possible. Impurities from the previous step can act as catalysts for decomposition.

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the most reliable and scalable synthetic route to this compound? A1: The three-step route outlined above (selective demethylation -> nitro reduction -> formamide cyclization) is generally considered the most robust for scale-up. The starting materials are accessible, and the reactions, while requiring careful control, do not typically require chromatography for intermediates, which is a major advantage in process chemistry.[4][7][8]

Q2: Are there alternative, lower-temperature methods for the final cyclization step? A2: Yes, several methods have been developed to avoid the high temperatures of the Niementowski reaction. One promising approach involves a two-step process: first, acylate the amino group with formic acid (or a derivative like formamidine acetate) to form a formamido intermediate. Then, effect cyclization under milder dehydrating conditions. For example, using formamidine acetate in a solvent like 2-methoxyethanol has been shown to improve yields and purity for similar systems.[9] However, this adds a step to the process, so a cost-benefit analysis is necessary.

Q3: What are the key safety considerations for this synthesis at scale? A3:

  • Demethylation: The reaction with strong bases at high temperatures is corrosive and exothermic. Ensure proper pressure relief and material compatibility in the reactor.

  • Nitro Reduction: If using catalytic hydrogenation, handling hydrogen gas under pressure requires specialized equipment and safety protocols to prevent explosions. For metal/acid reductions, the reactions are often exothermic and produce flammable hydrogen gas as a byproduct. Ensure adequate ventilation and cooling capacity.

  • Formamide Cyclization: Formamide is a teratogen and should be handled with appropriate personal protective equipment (PPE). The reaction is run at high temperatures, posing a risk of thermal burns.

Q4: Which analytical techniques are most suitable for monitoring reaction progress and final product purity? A4:

  • Thin Layer Chromatography (TLC): Excellent for quick, qualitative monitoring of all steps. Use a moderately polar mobile phase (e.g., Dichloromethane/Methanol or Ethyl Acetate/Hexane mixtures).

  • High-Performance Liquid Chromatography (HPLC): The gold standard for quantitative analysis. A reverse-phase C18 column with a water/acetonitrile or water/methanol gradient containing a modifier like 0.1% formic or trifluoroacetic acid is ideal for monitoring reaction completion, purity analysis, and identifying byproducts.

  • Nuclear Magnetic Resonance (NMR): ¹H NMR is essential for confirming the structure of intermediates and the final product.

  • Mass Spectrometry (MS): Useful for confirming the molecular weight of the product and identifying unknown impurities.

Part 3: Experimental Protocols

These protocols are generalized for process understanding and must be optimized for specific equipment and scale.

Protocol 1: Synthesis of 5-Hydroxy-4-methoxy-2-nitrobenzoic acid
  • Setup: In a suitable reactor, charge 4,5-dimethoxy-2-nitrobenzoic acid (1.0 eq).

  • Reaction: Add a 4 mol/L aqueous solution of sodium hydroxide (4.5 eq) and heat the mixture to 95-105°C.[4]

  • Monitoring: Stir vigorously for 6-8 hours, monitoring the reaction by HPLC for the disappearance of the starting material.

  • Quench: Once complete, cool the reaction mixture to room temperature. Add an organic solvent like ethyl acetate to prepare for extraction.

  • Acidification & Extraction: Slowly add concentrated HCl or a similar strong acid with cooling to adjust the pH to ~2-3. The product will precipitate. Extract the aqueous slurry with ethyl acetate.

  • Isolation: Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product, which can be purified by recrystallization.

Protocol 2: Reduction to 2-Amino-5-hydroxy-4-methoxybenzoic acid (Catalytic Hydrogenation)
  • Setup: Charge a hydrogenation-rated vessel with 5-Hydroxy-4-methoxy-2-nitrobenzoic acid (1.0 eq), 10% Palladium on Carbon (Pd/C, ~2-5 wt%), and a solvent such as methanol or THF.

  • Reaction: Seal the vessel, purge several times with nitrogen, then with hydrogen. Pressurize the vessel with hydrogen gas (e.g., 50 psi or 3.5 bar) and stir vigorously at a controlled temperature (e.g., 50°C).[8]

  • Monitoring: Monitor the reaction by hydrogen uptake or by HPLC analysis of sampled aliquots.

  • Isolation: Once complete, carefully vent the hydrogen and purge the vessel with nitrogen. Filter the mixture through a pad of Celite® to remove the catalyst.

  • Precipitation: Concentrate the filtrate under reduced pressure. The product can be precipitated by adjusting the pH or by adding an anti-solvent. Filter the solid, wash with a minimal amount of cold solvent, and dry under vacuum with a nitrogen bleed.

Protocol 3: Cyclization to this compound
  • Setup: In a reactor equipped with an overhead stirrer, thermometer, and a condenser set for distillation (or a nitrogen sparge tube), charge 2-Amino-5-hydroxy-4-methoxybenzoic acid (1.0 eq) and formamide (at least 4-5 eq, acting as reagent and solvent).[7]

  • Reaction: Begin vigorous stirring and heat the mixture to 130-135°C under a nitrogen atmosphere. Water will begin to distill off.

  • Monitoring: Maintain the temperature and stirring for 2-4 hours. Monitor the reaction's progress by TLC or HPLC until the starting material is consumed.

  • Quench & Isolation: Cool the reaction mixture to below 80°C and slowly add water with stirring. The product will precipitate.

  • Purification: Filter the crude solid, wash thoroughly with water to remove residual formamide, and then with a solvent like ethanol or isopropanol. The product can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water or DMF/water).[10]

Part 4: Data Summary

Table 1: Comparison of Common Nitro Group Reduction Methods
MethodReagents & ConditionsProsCons on Scale-Up
Catalytic Hydrogenation H₂, Pd/C, 3-5 bar, 50°C, MeOH/THF[5][8]High purity product; No metal waste; Atmospheric pressure is possible.Requires specialized high-pressure equipment; Catalyst can be expensive and pyrophoric; Potential for catalyst poisoning.
Metal/Acid Reduction Fe powder, Acetic Acid, 80-100°C[6]Low cost of reagents; Robust and less sensitive to functional groups.Generates large amounts of metal waste; Product can be contaminated with metal ions; Exothermic and produces H₂ gas.
Transfer Hydrogenation Ammonium Formate, Pd/C, RefluxAvoids handling of H₂ gas; Generally clean and high-yielding.Higher cost of hydrogen donor; Can be vigorous (gas evolution); Requires catalyst filtration.

Decision Logic for Cyclization Step

The following diagram illustrates the key decision points for troubleshooting the critical cyclization step.

Troubleshooting_Cyclization start Cyclization Reaction Start check_conversion Monitor Conversion by HPLC/TLC start->check_conversion incomplete Problem: Incomplete Conversion check_conversion->incomplete Low dark_product Problem: Dark/Tarry Product check_conversion->dark_product OK, but color bad complete Reaction Complete & Product Quality OK check_conversion->complete High & Clean solution_incomplete1 Increase N₂ Sparging Rate to Enhance H₂O Removal incomplete->solution_incomplete1 solution_incomplete2 Ensure Uniform Heating (130-140°C) incomplete->solution_incomplete2 solution_dark1 Strictly Control Temp (Do NOT exceed 145°C) dark_product->solution_dark1 solution_dark2 Ensure Inert N₂ Atmosphere to Prevent Oxidation dark_product->solution_dark2 solution_dark3 Minimize Reaction Time (Cool promptly after completion) dark_product->solution_dark3

Caption: Troubleshooting flowchart for the Niementowski cyclization step.

References

Validation & Comparative

"6-Hydroxy-7-methoxy-3,4-dihydroquinazolin-4-one" vs other quinazoline precursors in synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Comparing 6-Hydroxy-7-methoxy-3,4-dihydroquinazolin-4-one with Fundamental Precursors in Drug Discovery

Introduction: The Quinazoline Core and the Precursor Dilemma

The quinazoline scaffold is a cornerstone in medicinal chemistry, forming the nucleus of numerous therapeutic agents with a vast spectrum of biological activities, including anticancer, anti-inflammatory, antibacterial, and antiviral properties.[1][2][3][4][5] The synthesis of these "privileged structures" is a central focus for drug development professionals.[6][7] The efficiency, versatility, and ultimate success of a synthetic campaign often hinge on a critical initial decision: the choice of the starting precursor.

This guide provides an in-depth comparison between utilizing a highly functionalized, strategic intermediate, This compound , and building the quinazoline core from more fundamental, classical precursors. We will explore the causality behind experimental choices, present comparative data, and provide validated protocols to guide researchers in making the most logical and efficient decision for their specific synthetic goals.

The Strategic Intermediate: A Profile of this compound

This compound (CID 135446413) is not merely a starting material; it is a sophisticated intermediate that offers a significant strategic advantage.[8] Its structure incorporates the 6,7-dioxygenated substitution pattern, a key pharmacophore found in several approved therapeutics and clinical candidates, particularly tyrosine kinase inhibitors.[9]

  • Chemical Structure: C₉H₈N₂O₃[8]

  • Key Features:

    • Pre-formed Quinazolinone Core: Eliminates the need for foundational cyclization reactions.

    • Orthogonal Functional Handles: The C6-hydroxyl and N3-proton provide distinct sites for selective derivatization (alkylation, acylation, etc.), allowing for late-stage diversification.

    • Bio-relevant Substitution: The 6-hydroxy-7-methoxy pattern is a known feature in bioactive molecules, making this a valuable scaffold for fragment-based drug design.[9]

The primary utility of this compound is not as a precursor to build the quinazoline ring, but as a robust platform from which to elaborate, making it a "modify-the-core" strategy. This contrasts sharply with classical "build-the-core" approaches that start from simpler aromatic amines.

The Classical "Build-the-Core" Precursors: A Comparative Analysis

The decision to use a strategic intermediate like this compound is best understood by comparing it to the foundational precursors used to construct the quinazolinone ring from the ground up.

Isatoic Anhydride

Isatoic anhydride is a highly versatile and reactive precursor for quinazolinone synthesis.[10] Its primary reaction pathway involves a nucleophilic attack by an amine at the carbonyl, followed by decarboxylation to generate a 2-aminobenzamide intermediate in situ, which then undergoes cyclocondensation.[1]

  • Advantages:

    • Multi-Component Reactions (MCRs): Excellent for one-pot, three-component syntheses involving an amine and an aldehyde (or other electrophile), offering high atom economy and procedural simplicity.[1][6]

    • High Reactivity: Readily participates in reactions under mild conditions.[11]

    • Structural Diversity: Allows for wide variation at the C2 and N3 positions by simply changing the aldehyde and amine components.[12]

  • Disadvantages:

    • Moisture Sensitivity: As an anhydride, it can be susceptible to hydrolysis.

    • Limited A-Ring Substitution: The substitution pattern on the benzene ring is dictated by the availability of the corresponding substituted isatoic anhydride, which can be limited.

Causality: Choose isatoic anhydride when the primary goal is to rapidly generate a diverse library of compounds with variations at the C2 and N3 positions and when the required benzene ring substitution is simple or readily available. It is a tool for discovery and broad exploration.

Anthranilic Acids (2-Aminobenzoic Acids)

This is perhaps the most traditional route, often involving the Niementowski quinazoline synthesis, where anthranilic acid is condensed with amides at high temperatures.[13] Modern variations use orthoesters, acyl chlorides, or other reagents.[14]

  • Advantages:

    • Availability: A wide variety of substituted anthranilic acids are commercially available and relatively inexpensive.

    • Directness: Provides a straightforward conceptual path to the quinazolinone core.

  • Disadvantages:

    • Harsh Conditions: The classical Niementowski synthesis often requires high temperatures (>180 °C) and long reaction times, which can limit functional group tolerance.[13]

    • Moderate Yields: Yields can be variable depending on the substrates.

Causality: Anthranilic acids are workhorse precursors suitable for large-scale synthesis of simpler quinazolinones. The choice is logical when the target molecule is robust enough to withstand high temperatures and when cost is a primary driver.

2-Aminobenzamides

As the direct precursor to the quinazolinone ring via cyclization with a C1 source (e.g., aldehydes, alcohols, orthoesters), 2-aminobenzamides offer a more direct approach than anthranilic acids.[15]

  • Advantages:

    • Milder Conditions: Cyclization reactions often proceed under milder conditions compared to the Niementowski synthesis.

    • Green Chemistry Potential: Recent methods utilize reagents like methanol as both a C1 source and a green solvent, often with copper catalysis.[16]

    • Direct Cyclization: The amide is already in place, simplifying the final ring-closing step.

  • Disadvantages:

    • Availability: Substituted 2-aminobenzamides can be less commercially available or more expensive than the corresponding anthranilic acids, sometimes requiring an extra synthetic step.

Causality: This precursor is ideal when a specific, pre-functionalized A-ring is required and the cyclization partner is sensitive. It represents a balance between building from scratch and using a fully formed heterocyclic intermediate.

2-Aminobenzonitriles

This class of precursors is highly versatile, particularly for the synthesis of quinazolines, and can also be adapted for quinazolinones. Syntheses often involve metal-catalyzed reactions.

  • Advantages:

    • Versatility: Can be used to synthesize 2-aminoquinazolines, 4-aminoquinazolines, and other variants beyond the typical quinazolin-4-one core.[2][17]

    • Modern Methodologies: Frequently employed in advanced, catalyst-driven multi-component reactions, such as Pd-catalyzed tandem reactions with aldehydes and arylboronic acids.[18][19]

  • Disadvantages:

    • Catalyst Requirement: Often requires transition metal catalysts (e.g., Pd, Cu, Ru), which adds cost and necessitates purification steps to remove metal residues.[18][20]

    • Less Direct for Quinazolinones: While adaptable, it is not the most direct route to the quinazolin-4-one oxygenated scaffold.

Causality: Select 2-aminobenzonitriles when the target is not a standard quinazolin-4-one or when a complex, one-pot, metal-catalyzed assembly is the most convergent strategy to build significant molecular complexity quickly.

Data Summary: Head-to-Head Precursor Comparison

Precursor TypeTypical ReactionKey Reagents / CatalystsAdvantagesDisadvantagesStrategic Application
6-Hydroxy-7-methoxy-quinazolin-4-one N/O-Alkylation, AcylationBases (K₂CO₃, NaH), Alkyl/Acyl HalidesPre-formed core, bio-relevant scaffold, orthogonal handles for late-stage diversification.Limited initial diversity, higher initial cost/effort.Modify-the-Core: Lead optimization, SAR studies.
Isatoic Anhydride Multi-component CondensationAmines, Aldehydes, Catalysts (Lewis/Brønsted acids)High atom economy, rapid library synthesis, mild conditions.[1][6]Moisture sensitive, A-ring diversity is limited by starting material.Build-the-Core: High-throughput screening, initial hit discovery.
Anthranilic Acid Niementowski CondensationAmides, Orthoesters, Acetic AnhydrideWidely available, low cost.[14]High temperatures, long reaction times, moderate yields.[13]Build-the-Core: Large-scale synthesis of robust quinazolinones.
2-Aminobenzamide CyclocondensationAldehydes, Alcohols, (Boc)₂O, Metal CatalystsDirect cyclization, milder conditions, green chemistry options.[16][21]Starting material availability can be limited.Build-the-Core: Focused synthesis with sensitive functionalities.
2-Aminobenzonitrile Metal-Catalyzed AnnulationAldehydes, Boronic Acids, Grignard Reagents, Pd/Cu/Ru catalystsHigh versatility for diverse quinazoline scaffolds.[2][18]Requires metal catalysts, less direct for quinazolin-4-ones.Build-the-Core: Accessing non-classical quinazolines, complex MCRs.

Visualizing the Synthetic Strategies

The choice of precursor fundamentally alters the synthetic workflow and strategic approach.

Synthetic_Pathways cluster_1 Core Formation Isatoic Anhydride Isatoic Anhydride Quinazolinone Core Quinazolinone Core Isatoic Anhydride->Quinazolinone Core  MCR, Decarboxylation [1] Anthranilic Acid Anthranilic Acid Anthranilic Acid->Quinazolinone Core  High Temp Condensation [21] 2-Aminobenzamide 2-Aminobenzamide 2-Aminobenzamide->Quinazolinone Core  Cyclocondensation [24] 2-Aminobenzonitrile 2-Aminobenzonitrile 2-Aminobenzonitrile->Quinazolinone Core  Metal-Catalyzed Annulation [4]

Caption: Foundational "Build-the-Core" Synthetic Pathways.

Strategic_Decision start Project Goal q1 Need to explore broad C2/N3 diversity? start->q1 q2 Is the 6,7-dioxygenated scaffold essential? q1->q2 No build_strategy Strategy: Build-the-Core (e.g., Isatoic Anhydride, Anthranilic Acid) q1->build_strategy Yes q2->build_strategy No modify_strategy Strategy: Modify-the-Core (Use 6-OH-7-MeO-Quinazolinone) q2->modify_strategy Yes

Caption: Decision workflow for choosing a synthetic strategy.

Experimental Protocols: A Self-Validating System

Trustworthiness in synthesis relies on robust and reproducible protocols. Below are representative procedures for both the "build" and "modify" strategies.

Protocol 1: One-Pot Synthesis of a 2,3-Dihydroquinazolin-4(1H)-one from Isatoic Anhydride (Build-the-Core)

This protocol is adapted from multi-component reaction methodologies.[1][6]

  • Reagent Preparation: To a 50 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add isatoic anhydride (1.0 eq), an aromatic aldehyde (1.0 eq), and an amine or ammonium acetate (1.1 eq).

  • Solvent and Catalyst: Add ethanol (15 mL) as the solvent. If required by the specific substrates, add a catalytic amount of a Lewis or Brønsted acid (e.g., 10 mol% Amberlyst-15).

  • Reaction: Stir the mixture at reflux (approx. 80 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC). Typical reaction times range from 2-6 hours.

  • Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. The product often precipitates from the solution.

  • Purification: Collect the solid product by vacuum filtration, wash with cold ethanol (2 x 5 mL), and dry under vacuum. If necessary, the crude product can be further purified by recrystallization from a suitable solvent like ethanol or ethyl acetate to yield the pure 2,3-disubstituted-2,3-dihydroquinazolin-4(1H)-one.

Self-Validation: The success of this one-pot procedure is validated by the efficient conversion of three simple components into a more complex heterocyclic product in a single, atom-economical step, minimizing waste and intermediate handling.

Protocol 2: N3-Alkylation of this compound (Modify-the-Core)

This hypothetical protocol illustrates the targeted derivatization of the strategic intermediate.

  • Reagent Preparation: To a flame-dried 50 mL round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq) and anhydrous N,N-Dimethylformamide (DMF, 10 mL).

  • Deprotonation: Add a suitable base, such as potassium carbonate (K₂CO₃, 1.5 eq) or sodium hydride (NaH, 1.1 eq, use with extreme caution), to the suspension. Stir at room temperature for 30 minutes. Note: A stronger base like NaH may deprotonate both the N3 and O6 positions. K₂CO₃ is often milder and may provide better selectivity for N-alkylation.

  • Alkylation: Add the desired alkyl halide (e.g., benzyl bromide, 1.1 eq) dropwise to the mixture.

  • Reaction: Allow the reaction to stir at room temperature (or with gentle heating to 50 °C if necessary) until TLC indicates the consumption of the starting material.

  • Work-up and Isolation: Quench the reaction by carefully adding ice-cold water. Extract the aqueous layer with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by column chromatography on silica gel using an appropriate eluent system (e.g., hexane:ethyl acetate gradient) to isolate the N3-alkylated product.

Self-Validation: This protocol's validity lies in its ability to selectively modify a pre-existing, complex core. Characterization by ¹H NMR would confirm the addition of the alkyl group, with a characteristic shift of the methylene protons adjacent to the nitrogen, and the disappearance of the N-H proton signal.

Conclusion and Authoritative Recommendation

The choice between this compound and fundamental precursors is not a matter of which is "better," but which is strategically superior for the task at hand.

  • For exploratory chemistry, high-throughput screening, and initial hit-finding , where broad structural diversity at the C2 and N3 positions is paramount, a "build-the-core" strategy using precursors like isatoic anhydride or 2-aminobenzamides in multi-component reactions is the most efficient and logical choice.

  • For lead optimization, structure-activity relationship (SAR) studies, and fragment-based drug design where a specific, biologically relevant A-ring substitution pattern is required, the "modify-the-core" strategy is vastly superior. Utilizing This compound as a strategic intermediate de-risks the synthesis, shortens the overall route to complex analogs, and allows chemists to focus on fine-tuning the molecule's properties through late-stage functionalization.

By understanding the causality behind these synthetic choices, researchers can design more elegant, efficient, and ultimately more successful routes to novel quinazolinone-based therapeutics.

References

A Senior Application Scientist's Guide to the Biological Activity of 6-Hydroxy-7-methoxy-3,4-dihydroquinazolin-4-one Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and drug development professionals, the quinazolinone scaffold represents a privileged structure in the quest for novel therapeutics. Its versatile nature allows for substitutions at various positions, leading to a diverse array of biological activities. This guide focuses on derivatives of a specific, yet representative, core: 6-Hydroxy-7-methoxy-3,4-dihydroquinazolin-4-one . While this molecule itself is often a key synthetic intermediate, its derivatives have shown significant promise across multiple therapeutic areas, including oncology, inflammation, and infectious diseases.

This document provides an in-depth comparison of the biological activities of these derivatives, supported by experimental data and detailed protocols. We will delve into the causality behind experimental choices and provide a framework for evaluating the potential of these compounds.

The Quinazolinone Core: A Platform for Diverse Biological Functions

The quinazolinone nucleus, a fusion of benzene and pyrimidine rings, is a structural motif found in numerous bioactive compounds.[1] Its planarity and ability to participate in hydrogen bonding and π-π stacking interactions make it an ideal scaffold for interacting with various biological targets. The substitutions at the 6- and 7-positions, in this case, a hydroxyl and a methoxy group, respectively, significantly influence the electronic properties and steric profile of the molecule, thereby modulating its biological activity.[2]

Comparative Analysis of Biological Activities

Derivatives of the this compound scaffold have demonstrated a broad spectrum of pharmacological effects. Here, we compare their performance in three key areas: anticancer, anti-inflammatory, and antimicrobial activities.

Anticancer Activity: Targeting Uncontrolled Cell Proliferation

Quinazolinone derivatives have emerged as a prominent class of anticancer agents, with several compounds approved for clinical use.[1] Their mechanisms of action are often centered on the inhibition of key enzymes involved in cell signaling pathways, particularly protein kinases.

One of the most successful classes of quinazolinone derivatives is the 4-anilinoquinazolines , which are known to be potent inhibitors of the epidermal growth factor receptor (EGFR) tyrosine kinase.[3] The aniline group at the 4-position projects into a hydrophobic pocket of the ATP-binding site of the kinase, enhancing inhibitory activity.[4]

Derivative ClassTargetKey FindingsRepresentative IC50 Values
4-Anilinoquinazolines EGFR Tyrosine KinasePotent and selective inhibition of EGFR, leading to the blockade of EGF-stimulated tumor cell growth. Small, non-polar meta substituents on the aniline ring enhance potency.[3]~20 nM for potent derivatives against EGFR-RTK.[3]
6-Arylureido-4-anilinoquinazolines EGFRExcellent antitumor activity against various cancer cell lines (A549, HT-29, and MCF-7).[4][5]Compound 7i : 2.25 µM (A549), 1.72 µM (HT-29), 2.81 µM (MCF-7).[5]
2-Substituted Quinazolinones Multiple (e.g., Tubulin, AKT)Induction of apoptosis through intrinsic and extrinsic pathways.[6]IC50 values in the low micromolar range against various cancer cell lines.[6][7]

Expert Insight: The rationale for focusing on EGFR inhibition stems from its frequent overexpression and mutation in a variety of solid tumors. By competitively binding to the ATP site of the EGFR tyrosine kinase, these quinazolinone derivatives prevent the autophosphorylation and activation of the receptor, thereby inhibiting downstream signaling pathways that promote cell proliferation and survival. The 6-methoxy and 7-hydroxy/alkoxy substitutions on the quinazoline ring have been shown to be favorable for EGFR inhibition.[8]

Experimental Workflow: Evaluating Anticancer Activity

cluster_0 In Vitro Anticancer Evaluation start Synthesized Quinazolinone Derivative cell_culture Cancer Cell Line Culture (e.g., A549, MCF-7) start->cell_culture Treat cells mtt_assay MTT Assay for Cytotoxicity cell_culture->mtt_assay ic50 Determine IC50 Value mtt_assay->ic50 mechanism Mechanism of Action Studies (e.g., Western Blot for Kinase Inhibition) ic50->mechanism Select potent compounds data_analysis Data Analysis & Comparison mechanism->data_analysis

Caption: Workflow for in vitro anticancer evaluation of quinazolinone derivatives.

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is a hallmark of many diseases. Quinazolinone derivatives have shown potential in mitigating the inflammatory response, often by inhibiting pro-inflammatory enzymes and cytokines.

The anti-inflammatory properties of quinazolinone derivatives are often evaluated using the carrageenan-induced paw edema model in rodents, a classic test for acute inflammation.

Derivative TypeKey FindingsEfficacy (Inhibition of Edema)
2,3-Disubstituted Quinazolinones Significant reduction in paw edema, comparable to standard NSAIDs.[9]Good dose-dependent activity.[9]
Thioxoquinazolinones Excellent anti-inflammatory activity, with some derivatives outperforming diclofenac sodium.[10]Significant inhibition at a dose of 20 mg/kg.[10]

Expert Insight: The carrageenan-induced paw edema model is a reliable and reproducible method for screening potential anti-inflammatory agents. The inflammatory response in this model is biphasic. The early phase is mediated by histamine and serotonin, while the later phase is associated with the production of prostaglandins and other inflammatory mediators. The ability of quinazolinone derivatives to inhibit this edema suggests their interference with these inflammatory pathways.

Experimental Workflow: Assessing Anti-inflammatory Potential

cluster_1 In Vivo Anti-inflammatory Assessment animal_model Rodent Model (e.g., Wistar rats) drug_admin Administer Quinazolinone Derivative or Vehicle animal_model->drug_admin carrageenan Induce Inflammation (Carrageenan Injection) drug_admin->carrageenan measure_edema Measure Paw Volume at Time Intervals carrageenan->measure_edema data_analysis Calculate Percentage Inhibition of Edema measure_edema->data_analysis comparison Compare with Standard Drug (e.g., Indomethacin) data_analysis->comparison cluster_2 Antimicrobial Screening prep_plates Prepare Agar Plates with Microbial Culture create_wells Create Wells in Agar prep_plates->create_wells add_compounds Add Quinazolinone Derivatives to Wells create_wells->add_compounds incubate Incubate Plates add_compounds->incubate measure_zones Measure Zones of Inhibition incubate->measure_zones determine_mic Determine Minimum Inhibitory Concentration (MIC) measure_zones->determine_mic

References

A Comparative Guide to the Structure-Activity Relationship of 4-Anilinoquinazolines Derived from 6-Hydroxy-7-methoxy-3,4-dihydroquinazolin-4-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The 4-anilinoquinazoline scaffold is a cornerstone in the development of targeted cancer therapies, particularly as inhibitors of receptor tyrosine kinases (RTKs) like the epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor-2 (VEGFR-2).[1][2] These kinases are critical regulators of cell proliferation, survival, and angiogenesis, and their dysregulation is a hallmark of many cancers.[3][4] This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 4-anilinoquinazolines originating from the versatile starting material, 6-hydroxy-7-methoxy-3,4-dihydroquinazolin-4-one. We will explore how subtle modifications to this core structure influence inhibitory potency, selectivity, and overall pharmacological profiles, offering a comparative framework for the rational design of next-generation kinase inhibitors.

The Privileged Scaffold: 6-Hydroxy-7-methoxy-quinazoline Core

The 6,7-disubstituted quinazoline core is a well-established pharmacophore for potent kinase inhibition.[5][6] The methoxy group at the 7-position and the hydroxy group at the 6-position provide key electronic and steric properties that contribute to high-affinity binding within the ATP-binding pocket of kinases like EGFR and VEGFR-2.[5][7] The 4-anilino moiety extends into a hydrophobic region of the kinase domain, and substitutions on this aniline ring are crucial for modulating potency and selectivity.[8]

The general structure of the 4-anilinoquinazolines discussed in this guide is depicted below:

Caption: Core structure of 6,7-disubstituted 4-anilinoquinazolines.

Structure-Activity Relationship (SAR) Analysis

The biological activity of 4-anilinoquinazolines is highly dependent on the nature and position of substituents on both the quinazoline ring and the 4-anilino moiety.

Substitutions on the Quinazoline Ring (Positions 6 and 7)

The 6- and 7-positions of the quinazoline ring are critical for interaction with the hinge region of the kinase domain. Electron-donating groups are generally favored at these positions.[5]

  • 6-Position: The hydroxyl group at the 6-position can act as a hydrogen bond donor, potentially forming interactions with the kinase backbone. Modifications at this position often involve ether linkages to introduce larger side chains, which can extend into other regions of the ATP-binding site or solvent-exposed areas.[9]

  • 7-Position: The 7-methoxy group is a common feature in many potent EGFR and VEGFR-2 inhibitors.[7] This group contributes to the overall electron density of the quinazoline ring system, which is believed to enhance binding affinity.[5] Further extension of the 7-alkoxy chain can lead to improved potency, as seen in derivatives with morpholinoalkoxy groups.[6]

Substitutions on the 4-Anilino Ring

The 4-anilino ring projects into a hydrophobic pocket of the kinase domain, and substitutions on this ring are a primary driver of potency and selectivity.[8]

  • 3-Position: Small, lipophilic groups at the 3-position of the anilino ring are generally preferred for potent EGFR inhibition.[5] Examples include chloro, bromo, and ethynyl groups, which are features of approved drugs like gefitinib and erlotinib.

  • 4-Position: Substitutions at the 4-position can be exploited to achieve dual inhibition of EGFR and VEGFR-2 or to introduce functionalities that improve pharmacokinetic properties.[3]

  • Other Substitutions: The incorporation of larger, more complex moieties, such as arylureido groups, can lead to compounds with excellent anti-proliferative activities.[1][10]

Comparative Analysis of 4-Anilinoquinazoline Derivatives

The following table summarizes the SAR of key 4-anilinoquinazoline derivatives, highlighting the impact of structural modifications on their inhibitory activity against EGFR and VEGFR-2.

Compound IDQuinazoline C6-SubstitutionQuinazoline C7-Substitution4-Anilino SubstitutionTarget Kinase(s)IC₅₀ (nM)Reference
Gefitinib -Methoxy3-Chloro-4-fluoroEGFR2-37[11]
Erlotinib -Methoxy3-EthynylEGFR2[11]
Compound 20 MethoxyMethoxy3-BromoEGFR0.029[5]
Compound 19h -Methoxy3-Ethynyl, with 2-nitroimidazole moietyEGFR0.47[12]
Compound 14b MethoxyMethoxyDiarylamide moietyVEGFR-216[7][13]
Compound SQ2 MethoxyMethoxyN-phenyl cyclopropane-1,1-dicarboxamideVEGFR-214[14]
Compound 9m 1H-1,2,3-triazol-4-yl-3-Hydroxy, 4',6'-difluoroB-Raf, EGFR, VEGFR-257 (B-Raf), 73 (EGFR), 7 (VEGFR-2)[15]

Dual EGFR/VEGFR-2 Inhibition: A Promising Strategy

Simultaneously targeting both EGFR and VEGFR-2 is an attractive therapeutic strategy to combat tumor growth and angiogenesis.[2][3] Several 4-anilinoquinazoline derivatives have been developed as dual inhibitors. The key to achieving dual activity often lies in the careful selection of substituents on the 4-anilino ring that can accommodate the subtle differences in the ATP-binding pockets of the two kinases.[3]

Dual_Inhibition_Pathway cluster_EGFR EGFR Signaling cluster_VEGFR VEGFR-2 Signaling 4-Anilinoquinazoline 4-Anilinoquinazoline EGFR EGFR 4-Anilinoquinazoline->EGFR Inhibition VEGFR2 VEGFR2 4-Anilinoquinazoline->VEGFR2 Inhibition Proliferation Proliferation EGFR->Proliferation Survival Survival EGFR->Survival Angiogenesis Angiogenesis VEGFR2->Angiogenesis Vascular_Permeability Vascular Permeability VEGFR2->Vascular_Permeability

Caption: Dual inhibition of EGFR and VEGFR-2 signaling pathways.

Experimental Protocols

General Synthesis of 4-Anilino-6-hydroxy-7-methoxyquinazolines

The synthesis of the target compounds typically starts from this compound.[16][17]

Synthesis_Workflow Start 6-Hydroxy-7-methoxy-3,4- dihydroquinazolin-4-one Chlorination Chlorination (e.g., SOCl₂) Start->Chlorination Intermediate 4-Chloro-6-hydroxy-7- methoxyquinazoline Chlorination->Intermediate Coupling Nucleophilic Substitution with Substituted Aniline Intermediate->Coupling Product 4-Anilino-6-hydroxy-7- methoxyquinazoline Derivative Coupling->Product

References

A Comparative Analysis of Synthetic Routes to 4-Anilinoquinazoline Kinase Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

The 4-anilinoquinazoline scaffold is a cornerstone in modern medicinal chemistry, forming the structural basis of numerous approved kinase inhibitors targeting signaling pathways implicated in cancer and other diseases.[1] The strategic synthesis of these molecules is paramount for drug discovery and development, influencing factors from initial library generation to large-scale manufacturing. This guide provides a comparative analysis of the primary synthetic routes to 4-anilinoquinazoline derivatives, offering insights into the underlying chemical principles, practical considerations, and the evolution toward more efficient and sustainable methodologies.

The Classical Approach: Building from the Quinazoline Core

The most traditional and widely practiced approach to 4-anilinoquinazolines involves a two-stage process: the synthesis of a 4-haloquinazoline intermediate, followed by a nucleophilic aromatic substitution (SNAr) with a desired aniline.

Synthesis of the 4-Chloroquinazoline Intermediate

The synthesis of the key 4-chloroquinazoline intermediate typically begins with a substituted anthranilic acid. A common method is the Niementowski quinazoline synthesis, which involves the condensation of an anthranilic acid with formamide or other amides at high temperatures to form a quinazolin-4(3H)-one.[2] This intermediate is then chlorinated, most commonly with thionyl chloride (SOCl₂) or phosphoryl chloride (POCl₃), to yield the reactive 4-chloroquinazoline.[3][4]

Experimental Protocol: Synthesis of 4-Chloro-6,7-dimethoxyquinazoline

  • Step 1: Synthesis of 6,7-dimethoxyquinazolin-4(3H)-one. A mixture of 2-amino-4,5-dimethoxybenzoic acid (1.0 eq) and formamide (10 eq) is heated at 160°C for 4 hours. Upon cooling, the product precipitates and can be collected by filtration.[4]

  • Step 2: Chlorination. The 6,7-dimethoxyquinazolin-4(3H)-one (1.0 eq) is suspended in thionyl chloride (5-10 eq) with a catalytic amount of dimethylformamide (DMF). The mixture is refluxed for 4 hours. After the reaction, excess thionyl chloride is removed under reduced pressure to yield the crude 4-chloro-6,7-dimethoxyquinazoline.[5]

Nucleophilic Aromatic Substitution (SNAr)

The final step in this classical sequence is the reaction of the 4-chloroquinazoline with a substituted aniline. This SNAr reaction is typically carried out in a polar solvent, such as isopropanol or ethanol, at elevated temperatures.

Experimental Protocol: Synthesis of a Gefitinib Precursor

  • To a solution of 4-chloro-6,7-dimethoxyquinazoline (1.0 eq) in isopropanol, 3-chloro-4-fluoroaniline (1.05 eq) is added.

  • The reaction mixture is heated to reflux for 4-6 hours.

  • Upon cooling, the product, N-(3-chloro-4-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine, precipitates as the hydrochloride salt and can be collected by filtration.

Modern Catalytic Approaches: Efficiency and Versatility

While the classical approach is robust, modern organic synthesis has introduced more sophisticated and often more efficient methods, primarily centered around transition metal-catalyzed cross-coupling reactions. These methods offer milder reaction conditions and a broader substrate scope.

Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination has become a powerful tool for the formation of C-N bonds.[6] In the context of 4-anilinoquinazoline synthesis, it can be employed to directly couple an aniline with a 4-haloquinazoline. This reaction is particularly advantageous when dealing with less nucleophilic anilines or when milder conditions are required to preserve sensitive functional groups. The choice of palladium precursor and, critically, the phosphine ligand is key to a successful transformation.[7]

Copper-Catalyzed Ullmann Condensation

The Ullmann condensation is a classical copper-catalyzed C-N bond-forming reaction that has seen a resurgence with the development of improved ligand systems.[8] It offers a more cost-effective alternative to palladium-catalyzed methods, although it often requires higher reaction temperatures.[9]

Comparative Overview: Buchwald-Hartwig vs. Ullmann Amination

FeatureBuchwald-Hartwig AminationUllmann Condensation
Catalyst Palladium-based (e.g., Pd(OAc)₂, Pd₂(dba)₃)Copper-based (e.g., CuI, Cu₂O)
Ligands Bulky, electron-rich phosphines (e.g., XPhos, SPhos)Diamines, amino acids, phenanthrolines
Reaction Temp. Generally milder (can be room temp. to 120°C)Typically higher (100-200°C)
Substrate Scope Very broad, high functional group toleranceCan be more limited, especially with unactivated aryl halides
Cost Higher catalyst and ligand costLower catalyst cost
Toxicity Palladium is a heavy metal with toxicity concernsCopper is generally less toxic than palladium

Green and Sustainable Synthetic Strategies

In line with the principles of green chemistry, recent research has focused on developing more environmentally benign and efficient syntheses of 4-anilinoquinazolines.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique to accelerate chemical reactions.[10][11] By utilizing microwave irradiation, reaction times can be dramatically reduced from hours to minutes, often with improved yields and cleaner reaction profiles.[12][13] This is due to efficient and uniform heating of the reaction mixture.

Experimental Protocol: Microwave-Assisted Niementowski Reaction

  • A mixture of anthranilic acid (1.0 eq) and formamide (5 eq) is placed in a microwave-safe vessel.

  • The vessel is sealed and subjected to microwave irradiation at 150°C for 10-20 minutes.

  • After cooling, the product is precipitated by the addition of water and collected by filtration.[2]

Synthesis in Deep Eutectic Solvents (DES)

Deep eutectic solvents (DES) are a class of ionic liquids that are biodegradable, have low toxicity, and are prepared from inexpensive and readily available components.[14] They have been successfully employed as both the solvent and catalyst in the synthesis of quinazoline derivatives, offering a greener alternative to traditional volatile organic solvents.[15] Reactions in DES often proceed with high efficiency and the solvent can potentially be recycled.[16]

One-Pot and Tandem Approaches

To improve overall efficiency and reduce waste, one-pot and tandem reaction strategies have been developed. These methods combine multiple synthetic steps into a single operation without the isolation of intermediates. For example, 2-aminobenzonitriles can be reacted with aldehydes in the presence of a base to form 2,3-dihydroquinazolin-4(1H)-ones, which can then be oxidized in the same pot to yield the aromatic quinazolinone.[17]

Comparative Summary of Synthetic Routes

Synthetic RouteKey Starting MaterialsKey Reagents/CatalystsAdvantagesDisadvantages
Classical SNAr Anthranilic acid, anilineSOCl₂ or POCl₃Well-established, reliable, scalableHarsh reagents (SOCl₂, POCl₃), high temperatures
Buchwald-Hartwig 4-Haloquinazoline, anilinePalladium catalyst, phosphine ligand, baseMild conditions, broad scope, high yieldsExpensive and air-sensitive catalysts/ligands
Ullmann Condensation 4-Haloquinazoline, anilineCopper catalyst, ligand, baseLower cost catalyst, good for certain substratesOften requires high temperatures, narrower scope
Microwave-Assisted VariousMicrowave irradiationDramatically reduced reaction times, high yieldsSpecialized equipment required, scalability can be an issue
Deep Eutectic Solvents VariousCholine chloride/urea, etc.Green, recyclable solvent, often catalyticCan require higher temperatures, product isolation can be challenging
One-Pot Synthesis 2-Aminobenzonitrile, aldehydeBase, oxidantHigh efficiency, reduced waste and work-upOptimization can be complex, potential for side reactions

Visualizing the Synthetic Pathways

Classical Route

G A Anthranilic Acid B Quinazolin-4(3H)-one A->B Formamide, High Temp. C 4-Chloroquinazoline B->C SOCl₂ or POCl₃ E 4-Anilinoquinazoline C->E SₙAr D Aniline D->E

Caption: The classical synthetic route to 4-anilinoquinazolines.

Modern Catalytic Routes

G cluster_0 Buchwald-Hartwig cluster_1 Ullmann Condensation A 4-Haloquinazoline C 4-Anilinoquinazoline A->C Pd Catalyst, Ligand, Base B Aniline B->C D 4-Haloquinazoline F 4-Anilinoquinazoline D->F Cu Catalyst, Ligand, Base E Aniline E->F

Caption: Palladium and Copper-catalyzed routes to 4-anilinoquinazolines.

Conclusion

The synthesis of 4-anilinoquinazoline kinase inhibitors has evolved significantly from classical, high-temperature condensations to sophisticated, mild, and highly efficient catalytic methods. For routine synthesis and large-scale production, the classical SNAr approach remains a viable and cost-effective option. However, for the rapid generation of diverse compound libraries and the synthesis of complex molecules with sensitive functional groups, modern catalytic methods like the Buchwald-Hartwig amination offer unparalleled advantages. The increasing emphasis on sustainable chemistry is driving the adoption of greener technologies such as microwave-assisted synthesis and the use of deep eutectic solvents, which promise to reduce the environmental impact of drug discovery and development. The choice of synthetic route will ultimately depend on a careful consideration of factors including substrate scope, cost, scalability, and environmental impact.

References

In vitro evaluation of antitumor properties of compounds derived from "6-Hydroxy-7-methoxy-3,4-dihydroquinazolin-4-one"

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Assessing Next-Generation Kinase Inhibitors

Introduction: The Quinazolinone Scaffold as a Privileged Structure in Oncology

The quinazolinone core is a bicyclic heterocyclic system widely recognized in medicinal chemistry for its versatile pharmacological activities.[1][2] Its structural flexibility allows for targeted chemical modifications, making it a "privileged scaffold" in modern drug discovery.[1][2] This is evidenced by the number of quinazolinone-based drugs approved by the Food and Drug Administration (FDA) for cancer therapy, many of which function as potent kinase inhibitors.[1][3][4] These agents, such as Gefitinib and Erlotinib, have revolutionized the treatment of specific cancer subtypes by targeting key signaling pathways that drive tumor growth and survival.[5][6]

The specific starting scaffold, 6-Hydroxy-7-methoxy-3,4-dihydroquinazolin-4-one, serves as a crucial intermediate in the synthesis of such targeted therapies.[7][8] Its structure provides key anchor points for chemical derivatization to enhance binding affinity and selectivity for specific enzyme targets. This guide presents a comprehensive framework for the in vitro evaluation and comparison of novel antitumor compounds derived from this promising core. We will explore a logical, multi-assay approach to characterize their cytotoxic potential, elucidate their mechanisms of action, and benchmark their performance against established alternatives.

Strategic Rationale: Targeting Deregulated Kinase Signaling in Cancer

A hallmark of many cancers is the aberrant activation of signaling pathways that control cell proliferation, survival, and differentiation.[5][9] The Epidermal Growth Factor Receptor (EGFR) and the Phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR pathways are two of the most frequently deregulated cascades in human malignancies.[9][10]

  • EGFR Signaling: Overexpression or mutation of EGFR leads to uncontrolled cell division and is a key driver in non-small-cell lung cancer, among others.[5][11] Quinazolinone derivatives have been extensively developed as EGFR tyrosine kinase inhibitors (TKIs), competing with ATP at the enzyme's catalytic site.[6][12]

  • PI3K/Akt/mTOR Pathway: This pathway is a central regulator of cell metabolism, growth, and survival.[9][13] Its hyperactivation, often due to mutations in PIK3CA or loss of the tumor suppressor PTEN, is implicated in a wide range of cancers.[9] Several quinazoline-based molecules have been identified as potent inhibitors of PI3K or its downstream effectors.[10][13][14]

Therefore, the rational design of derivatives from the this compound scaffold is strategically focused on creating potent inhibitors of these critical oncogenic pathways.

Comparative In Vitro Antitumor Profiling

To objectively assess the potential of newly synthesized compounds, a tiered approach is employed. We hypothesize the synthesis of three novel derivatives, designated Compound HQ-1 , Compound HQ-2 , and Compound HQ-3 , and compare their performance to Gefitinib , a well-established EGFR inhibitor.

Tier 1: Primary Cytotoxicity Screening

The initial step is to determine the concentration-dependent cytotoxic effect of the compounds across a panel of human cancer cell lines and a non-cancerous control line to assess potency and selectivity. The MTT assay, a colorimetric method that measures cellular metabolic activity, is a robust and widely used technique for this purpose.[15][16] Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product, whereas dead cells do not.

Table 1: Comparative Cytotoxicity (IC₅₀ Values in µM) of Quinazolinone Derivatives after 72h Treatment

CompoundA549 (Lung Carcinoma, EGFR-WT)H1975 (Lung Carcinoma, EGFR-L858R/T790M)MCF-7 (Breast Carcinoma)HEK293 (Non-cancerous Kidney)Selectivity Index (HEK293 / H1975)
Compound HQ-1 15.88.212.5> 50> 6.1
Compound HQ-2 9.50.9 4.3> 50> 55.6
Compound HQ-3 22.114.619.8> 50> 3.4
Gefitinib (Control) 12.31.57.8> 50> 33.3

IC₅₀ (Half-maximal inhibitory concentration) is the concentration of a drug that causes a 50% reduction in cell viability. Data are hypothetical means from three independent experiments.

Interpretation: Based on this hypothetical data, Compound HQ-2 emerges as the most promising candidate. It exhibits potent cytotoxicity against the H1975 cell line, which harbors a resistance mutation (T790M) often found in patients who have developed resistance to first-generation EGFR inhibitors like Gefitinib.[11] Furthermore, its high Selectivity Index suggests a favorable therapeutic window, with minimal toxicity to non-cancerous cells at effective concentrations.

Experimental Protocol: MTT Cytotoxicity Assay
  • Cell Seeding: Plate cancer cells (e.g., A549, H1975, MCF-7) and non-cancerous cells (HEK293) in 96-well plates at a density of 5,000-10,000 cells per well. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds (Compounds HQ-1, HQ-2, HQ-3) and the positive control (Gefitinib) in complete culture medium. Replace the existing medium with 100 µL of the compound-containing medium. Include vehicle control wells (e.g., 0.1% DMSO).

  • Incubation: Incubate the plates for 72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Tier 2: Elucidating the Mechanism of Cell Death

Having identified a lead candidate (Compound HQ-2), the next step is to determine how it kills cancer cells. The two primary mechanisms are apoptosis (programmed cell death) and cell cycle arrest. Flow cytometry is a powerful technique for these analyses.[17][18]

Apoptosis is a desirable mechanism of action for anticancer drugs. The Annexin V-FITC and Propidium Iodide (PI) assay distinguishes between different stages of cell death.[19][20]

  • Annexin V-FITC: Binds to phosphatidylserine, which translocates to the outer cell membrane during early apoptosis.

  • Propidium Iodide (PI): A fluorescent nucleic acid stain that can only enter cells with compromised membranes, indicative of late apoptosis or necrosis.

Table 2: Apoptosis Induction in H1975 Cells by Compound HQ-2 (24h Treatment)

Treatment (Concentration)Viable Cells (Annexin V-/PI-)Early Apoptotic (Annexin V+/PI-)Late Apoptotic/Necrotic (Annexin V+/PI+)
Vehicle Control (0.1% DMSO) 94.5%3.1%2.4%
Compound HQ-2 (1 µM) 55.2%28.7% 16.1%

Data are hypothetical percentages of total cell population.

Interpretation: The significant increase in both early and late apoptotic cell populations following treatment with Compound HQ-2 strongly suggests that it induces cell death primarily through apoptosis.

Many anticancer agents function by disrupting the cell cycle, preventing cancer cells from progressing through the phases required for division.[3][21] Propidium Iodide staining of DNA allows for the quantification of cells in each phase (G0/G1, S, G2/M) based on DNA content.

Table 3: Cell Cycle Distribution in H1975 Cells after Compound HQ-2 Treatment (24h)

Treatment (Concentration)G0/G1 PhaseS PhaseG2/M Phase
Vehicle Control (0.1% DMSO) 58.1%25.3%16.6%
Compound HQ-2 (1 µM) 22.4%15.5%62.1%

Data are hypothetical percentages of total cell population.

Interpretation: Treatment with Compound HQ-2 leads to a dramatic accumulation of cells in the G2/M phase, with a corresponding decrease in the G0/G1 and S phases. This indicates that the compound causes a G2/M cell cycle arrest, preventing mitotic division and ultimately leading to cell death.[22]

Experimental Protocol: Flow Cytometry for Apoptosis and Cell Cycle
  • Cell Treatment: Seed H1975 cells in 6-well plates and treat with the IC₅₀ concentration of the test compound (e.g., Compound HQ-2 at 1 µM) or vehicle control for 24 hours.

  • Cell Harvesting: Harvest both adherent and floating cells. Wash with cold PBS.

  • For Apoptosis Analysis:

    • Resuspend cells in 1X Annexin V Binding Buffer.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI solution.

    • Incubate for 15 minutes in the dark at room temperature.

    • Add 400 µL of Binding Buffer and analyze immediately on a flow cytometer.[17]

  • For Cell Cycle Analysis:

    • Fix cells in ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.

    • Wash the fixed cells with PBS.

    • Resuspend in a PI/RNase A staining solution.

    • Incubate for 30 minutes in the dark at room temperature.

    • Analyze on a flow cytometer.[17][21]

Visualizing Experimental Design and Biological Pathways

To clarify the relationships between the assays and the targeted biological processes, diagrams are essential.

G cluster_0 Tier 1: Cytotoxicity cluster_1 Tier 2: Mechanism of Action cluster_2 Tier 3: Pathway Analysis a Cell Line Panel (A549, H1975, MCF-7, HEK293) b Compound Treatment (HQ-1, HQ-2, HQ-3, Gefitinib) a->b c MTT Assay (72h) b->c d Calculate IC50 Values & Selectivity Index c->d e Flow Cytometry: Apoptosis Assay (Annexin V / PI) d->e Select Lead (HQ-2) f Flow Cytometry: Cell Cycle Analysis (PI Staining) d->f Select Lead (HQ-2) g Western Blot (p-EGFR, p-Akt) e->g f->g

Caption: In Vitro Antitumor Evaluation Workflow.

This workflow illustrates the logical progression from broad cytotoxicity screening to focused mechanistic studies for the lead compound.

Tier 3: Mechanistic Insight into Pathway Inhibition

The final step is to confirm if the observed cellular effects (apoptosis, cell cycle arrest) are due to the inhibition of the intended molecular target. Western blotting can be used to measure the phosphorylation levels of key proteins within the EGFR and PI3K/Akt signaling pathways. A potent inhibitor would decrease the levels of the phosphorylated (active) forms of these proteins.

G EGF Growth Factor (e.g., EGF) EGFR EGFR EGF->EGFR PI3K PI3K EGFR->PI3K PIP3 PIP3 PI3K->PIP3 ATP->ADP PIP2 PIP2 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation, Survival, Growth mTOR->Proliferation HQ2 Compound HQ-2 HQ2->EGFR HQ2->PI3K

Caption: PI3K/Akt/mTOR Pathway and Potential Inhibition Sites.

This diagram shows that Compound HQ-2 is hypothesized to inhibit key kinases like EGFR and/or PI3K, thereby blocking downstream signals that lead to cell proliferation and survival. Western blot analysis showing reduced phosphorylation of Akt (at Ser473) and mTOR would provide strong evidence for on-target activity.[10][23]

Conclusion and Future Directions

This comparative guide outlines a systematic and robust methodology for the in vitro evaluation of novel antitumor compounds derived from the this compound scaffold. Through a tiered approach combining cytotoxicity screening, apoptosis and cell cycle analysis, and mechanistic pathway investigation, it is possible to build a comprehensive profile of a compound's potential.

Based on our hypothetical data, Compound HQ-2 stands out as a superior candidate compared to both its structural analogs and the established drug Gefitinib. Its high potency against a drug-resistant cell line and excellent selectivity warrant its advancement in the drug discovery pipeline. The logical next steps would include:

  • Kinase Profiling: Screen Compound HQ-2 against a broad panel of kinases to confirm its primary targets and assess off-target effects.

  • In Vivo Efficacy: Evaluate the antitumor activity of Compound HQ-2 in preclinical animal models (e.g., xenograft studies) to determine its efficacy and safety in a living system.

  • ADME/Tox Studies: Profile the absorption, distribution, metabolism, excretion, and toxicity properties of the compound.

By following this rigorous, evidence-based evaluation process, researchers can confidently identify and prioritize novel quinazolinone derivatives with the greatest potential to become next-generation cancer therapeutics.

References

A Comparative Guide to the Kinase Selectivity Profiles of 6-Hydroxy-7-methoxy-3,4-dihydroquinazolin-4-one Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The quinazolinone scaffold is a cornerstone in the development of kinase inhibitors, with several approved drugs targeting key signaling pathways in oncology and beyond.[1] The 6-hydroxy-7-methoxy-3,4-dihydroquinazolin-4-one core, in particular, offers a versatile platform for medicinal chemists to modulate potency and selectivity through targeted substitutions. This guide provides a comparative analysis of the kinase selectivity profiles of derivatives based on this scaffold, supported by a synthesis of publicly available experimental data. Our objective is to offer an in-depth technical resource that elucidates the structure-activity relationships (SAR) governing their interactions with the human kinome.

The Quinazolinone Core: A Privileged Scaffold in Kinase Inhibition

The planarity and hydrogen bonding capabilities of the quinazolinone ring system allow for favorable interactions within the ATP-binding pocket of a wide range of kinases.[1] Substitutions at various positions on this core structure can dramatically alter the inhibitor's affinity and selectivity. The 6- and 7-positions, in particular, are often directed towards the solvent-exposed region of the kinase active site, providing an opportunity to introduce moieties that can fine-tune the inhibitor's properties without disrupting the core binding interactions.[2]

Comparative Kinase Selectivity Profiles

The following table summarizes the kinase inhibition data for a selection of 6,7-disubstituted quinazolinone derivatives. It is important to note that this data has been compiled from various studies, and as such, direct comparison of absolute IC50 values should be approached with caution due to potential variations in experimental conditions. The focus should be on the relative selectivity profiles and the trends observed with different substitutions.

Compound IDR6 SubstituentR7 SubstituentPrimary Kinase Target(s)IC50 (nM)Secondary/Off-Target Kinase(s)IC50 (nM) / % InhibitionSelectivity Fold (approx.)Source(s)
Derivative A -OH-OCH3EGFR15HER225017[1][3]
Derivative B -OCH3-OCH3EGFR9.2VEGFR215016[1][3]
Derivative C -F-OCH3CDK9115GSK3β>1000>8[4][5]
Derivative D -Cl-OCH3CDK9131ROCK1>1000>7[4][5]
Derivative E -OH-OCH3PI3Kα78mTOR5507[6][7]
Derivative F -OCH3-O(CH2)2N(CH3)2EGFR5Src12024[8]
Derivative G -NH2-OCH3RIPK250RIPK380016[2]

Structure-Activity Relationship (SAR) Analysis: Decoding Selectivity

The data presented above, though compiled from different sources, allows for the extraction of key structure-activity relationships that govern the kinase selectivity of 6,7-disubstituted quinazolinone derivatives.

The Role of the 6-Position Substituent

Substitutions at the 6-position appear to play a significant role in directing the selectivity of these compounds. For instance, the presence of a hydroxyl or methoxy group, as seen in Derivatives A and B, confers potent activity against EGFR.[1][3] In contrast, the introduction of halogens like fluorine or chlorine (Derivatives C and D) shifts the selectivity profile towards CDK9.[4][5] This suggests that the electronic properties and size of the substituent at this position are critical for interacting with specific residues within the ATP-binding pocket of different kinases.

The Influence of the 7-Position Methoxy Group

The constant presence of a methoxy group at the 7-position across this series of derivatives provides a stable anchor for binding. This group can participate in hydrogen bonding and hydrophobic interactions, contributing to the overall affinity of the compounds. The combination of the 7-methoxy group with various substituents at the 6-position allows for the fine-tuning of selectivity.

Achieving Dual or Multi-Kinase Inhibition

Interestingly, some derivatives exhibit potent activity against multiple kinases. For example, Derivative E shows activity against both PI3Kα and mTOR, which could be advantageous in targeting the PI3K/AKT/mTOR signaling pathway.[6][7] This "polypharmacology" can be a desirable trait in certain therapeutic contexts, such as cancer, where targeting multiple nodes in a signaling network can lead to a more robust and durable response.

Signaling Pathways and Experimental Workflows

The kinases targeted by these quinazolinone derivatives are integral components of critical cellular signaling pathways that regulate cell proliferation, survival, and differentiation. Understanding these pathways is essential for predicting the biological consequences of kinase inhibition.

EGFR_Signaling_Pathway EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Quinazolinone 6,7-Disubstituted Quinazolinone Quinazolinone->EGFR Inhibition Quinazolinone->PI3K Inhibition

Figure 1: Simplified EGFR and PI3K signaling pathways targeted by 6,7-disubstituted quinazolinone derivatives.

The determination of kinase selectivity is a critical step in the characterization of these inhibitors. A common experimental workflow involves screening the compounds against a large panel of kinases.

Kinase_Profiling_Workflow cluster_0 Compound Preparation cluster_1 Kinase Assay cluster_2 Data Analysis Compound Quinazolinone Derivative Synthesis Dilution Serial Dilution Compound->Dilution Assay In Vitro Kinase Assay (e.g., ADP-Glo, LanthaScreen) Dilution->Assay Detection Signal Detection (Luminescence/Fluorescence) Assay->Detection KinasePanel Panel of Purified Kinases KinasePanel->Assay IC50 IC50 Determination Detection->IC50 Selectivity Selectivity Profile IC50->Selectivity

Figure 2: General experimental workflow for determining the kinase selectivity profile of an inhibitor.

Experimental Protocols

To ensure the reproducibility and validity of the kinase inhibition data, standardized and well-characterized assay methodologies are essential. Below are detailed protocols for commonly employed in vitro kinase assays.

Protocol 1: ADP-Glo™ Kinase Assay

This luminescent assay quantifies the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.[4][9]

Materials:

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Purified kinase of interest

  • Kinase-specific substrate

  • ATP

  • Test compounds (this compound derivatives)

  • 384-well white assay plates

  • Plate-reading luminometer

Procedure:

  • Kinase Reaction Setup (5 µL volume):

    • Prepare a 2X kinase/substrate solution in kinase reaction buffer.

    • Prepare a 2X ATP/test compound solution in kinase reaction buffer.

    • Add 2.5 µL of the 2X kinase/substrate solution to the wells of a 384-well plate.

    • Add 2.5 µL of the 2X ATP/test compound solution to initiate the reaction.

    • Incubate at room temperature for the optimized reaction time (e.g., 60 minutes).

  • Reaction Termination and ATP Depletion:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

  • ADP to ATP Conversion and Signal Detection:

    • Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated in the kinase reaction to ATP and provides the luciferase and luciferin necessary for the luminescent signal.

    • Incubate at room temperature for 30-60 minutes.

  • Data Acquisition:

    • Measure the luminescence using a plate-reading luminometer.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to a DMSO control.

    • Determine the IC50 value by fitting the data to a dose-response curve.

Protocol 2: LanthaScreen™ Eu Kinase Binding Assay

This is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay that measures the binding of a fluorescently labeled tracer to the kinase active site.[5][10]

Materials:

  • LanthaScreen™ Eu Kinase Binding Assay Kit (Thermo Fisher Scientific)

  • Europium-labeled anti-tag antibody

  • Alexa Fluor™ 647-labeled tracer

  • Purified, tagged kinase of interest

  • Test compounds

  • 384-well black assay plates

  • TR-FRET-compatible plate reader

Procedure:

  • Assay Setup (15 µL volume):

    • Prepare a 3X solution of the test compound in the assay buffer.

    • Prepare a 3X solution of the kinase and Eu-labeled antibody mixture in the assay buffer.

    • Prepare a 3X solution of the Alexa Fluor™ 647-labeled tracer in the assay buffer.

  • Assay Plate Preparation:

    • Add 5 µL of the 3X test compound solution to the wells of a 384-well plate.

    • Add 5 µL of the 3X kinase/antibody mixture to all wells.

    • Add 5 µL of the 3X tracer solution to all wells.

  • Incubation:

    • Incubate the plate at room temperature for 60 minutes, protected from light.

  • Data Acquisition:

    • Read the plate on a TR-FRET-compatible plate reader, measuring the emission at both the donor (europium) and acceptor (Alexa Fluor™ 647) wavelengths.

  • Data Analysis:

    • Calculate the emission ratio (acceptor/donor).

    • Determine the percentage of inhibition based on the displacement of the tracer by the test compound.

    • Calculate the IC50 value from the dose-response curve.

Protocol 3: Radiometric Kinase Assay

This classic "gold standard" assay directly measures the transfer of a radiolabeled phosphate from [γ-³²P]ATP to a substrate by the kinase.[1][11]

Materials:

  • [γ-³²P]ATP

  • Purified kinase of interest

  • Kinase-specific peptide or protein substrate

  • Non-radiolabeled ATP

  • Test compounds

  • P81 phosphocellulose paper

  • Phosphoric acid (0.5%)

  • Scintillation vials and scintillation fluid

  • Scintillation counter

Procedure:

  • Kinase Reaction Setup:

    • Prepare a reaction mixture containing kinase buffer, MgCl₂, the kinase, the substrate, and the test compound.

    • Initiate the reaction by adding a mixture of non-radiolabeled ATP and [γ-³²P]ATP.

    • Incubate at the optimal temperature (e.g., 30°C) for a specific time.

  • Reaction Termination and Substrate Capture:

    • Spot a portion of the reaction mixture onto a P81 phosphocellulose paper square.

    • Immediately immerse the paper in a beaker of 0.5% phosphoric acid to stop the reaction and wash away unincorporated [γ-³²P]ATP.

  • Washing:

    • Wash the P81 papers several times with 0.5% phosphoric acid.

    • Perform a final wash with acetone to facilitate drying.

  • Quantification:

    • Place the dried P81 paper squares into scintillation vials containing scintillation fluid.

    • Measure the radioactivity (counts per minute, CPM) using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of kinase activity inhibition for each compound concentration.

    • Determine the IC50 value from the dose-response curve.

Conclusion

The this compound scaffold represents a highly adaptable platform for the design of potent and selective kinase inhibitors. The strategic modification of the 6-position, in concert with the 7-methoxy group, allows for the modulation of the selectivity profile to target specific kinases or kinase families. The comparative analysis presented in this guide, while synthesized from diverse sources, provides valuable insights into the structure-activity relationships that can guide future drug discovery efforts. The detailed experimental protocols offer a foundation for the robust and reproducible evaluation of novel derivatives, ensuring the generation of high-quality data to advance the development of next-generation kinase inhibitors.

References

Head-to-head comparison of different substituted anilines in reaction with "6-Hydroxy-7-methoxy-3,4-dihydroquinazolin-4-one"

Author: BenchChem Technical Support Team. Date: January 2026

A Comprehensive Guide for Researchers in Medicinal Chemistry and Drug Development

In the landscape of targeted cancer therapy, the 4-anilinoquinazoline scaffold stands as a cornerstone, forming the core of several clinically approved epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors. The synthesis of these potent molecules often hinges on a crucial nucleophilic aromatic substitution (SNAr) reaction between a 4-chloroquinazoline intermediate and a substituted aniline. The nature of the substituent on the aniline ring not only profoundly influences the biological activity of the final product but also dictates the efficiency of this key synthetic step.

This guide provides a detailed head-to-head comparison of the reactivity of various substituted anilines with 6-hydroxy-7-methoxy-3,4-dihydroquinazolin-4-one, a common precursor to potent EGFR inhibitors like Gefitinib. By synthesizing data from established synthetic routes, we offer field-proven insights into how different electronic and steric factors on the aniline nucleophile impact reaction outcomes, thereby enabling more informed decisions in the design and synthesis of novel drug candidates.

The Strategic Importance of the 4-Anilinoquinazoline Core

The 4-anilinoquinazoline moiety is a privileged structure in medicinal chemistry due to its ability to competitively bind to the ATP-binding site of EGFR.[1] The quinazoline core acts as a scaffold, while the aniline substituent projects into a hydrophobic pocket, with its substitution pattern being critical for potency and selectivity. Modifications on the aniline ring are a common strategy to optimize the pharmacological profile of these inhibitors.

The general synthetic approach involves the conversion of this compound to its more reactive 4-chloro derivative, which then undergoes nucleophilic substitution by a chosen aniline.

G cluster_0 Activation of Quinazolinone cluster_1 Nucleophilic Aromatic Substitution (SNAr) Quinazolinone This compound Chloroquinazoline 4-Chloro-6-hydroxy-7-methoxyquinazoline Quinazolinone->Chloroquinazoline Chlorinating Agent (e.g., SOCl₂, POCl₃) Product 4-(Substituted anilino)-6-hydroxy-7-methoxyquinazoline Chloroquinazoline->Product Aniline Substituted Aniline (Ar-NH₂) Aniline->Product Base (optional), Solvent (e.g., Isopropanol) caption General synthetic scheme for 4-anilinoquinazolines.

Figure 1. General synthetic scheme for 4-anilinoquinazolines.

Head-to-Head Comparison of Substituted Anilines: A Data-Driven Analysis

The success of the SNAr reaction is heavily dependent on the nucleophilicity of the aniline, which is modulated by its substituents. Generally, electron-donating groups (EDGs) on the aniline ring increase its nucleophilicity and facilitate the reaction, while electron-withdrawing groups (EWGs) have the opposite effect.[2][3] Steric hindrance, particularly from ortho-substituents, can also significantly impact the reaction rate and yield.

The following table summarizes experimental data compiled from various sources on the reaction of 4-chloro-6,7-disubstituted quinazolines with a range of substituted anilines. While the quinazoline core in some examples is not precisely 6-hydroxy-7-methoxy, the principles of reactivity are transferable and provide valuable insights.

Aniline Substituent(s) Aniline Classification Typical Reaction Conditions Reported Yield (%) Key Observations & References
3-Chloro-4-fluoro Electron-withdrawingIsopropanol, refluxHigh (e.g., 98%)A commonly used aniline in the synthesis of Gefitinib. The fluorine group enhances biological activity.[4]
3-Ethynyl Electron-withdrawing (mild)Isopropanol or water, acidic conditionsGood (e.g., 83%)Key nucleophile for the synthesis of Erlotinib. The reaction proceeds efficiently.[5]
4-Methoxy Electron-donatingMicrowave, THF/H₂O, 10 min90%The strong electron-donating methoxy group significantly enhances nucleophilicity, leading to high yields in short reaction times.[2]
3-Methoxy Electron-donatingMicrowave, THF/H₂O, 10 min63-88%Similar to the 4-methoxy aniline, the meta-substituted analogue also reacts efficiently.[2]
2-Methoxy Electron-donating, Sterically hinderedMicrowave, THF/H₂O, 20 min84-87%Despite the ortho-substituent, microwave-assisted synthesis can overcome steric hindrance to a large extent, affording good yields.[2]
4-Fluoro Electron-withdrawing (mild)Microwave, THF/H₂O, 2 h78%The mildly deactivating fluorine substituent requires longer reaction times compared to EDG-substituted anilines.[2]
3-Bromo Electron-withdrawingNot specifiedHighUsed in the synthesis of various potent 4-anilinoquinazoline derivatives.[6]
Unsubstituted NeutralNot specifiedModerate to GoodServes as a baseline for comparison.[2]

Key Insights from the Comparison:

  • Electron-Donating Groups (EDGs): Anilines bearing EDGs such as methoxy groups are highly reactive, leading to excellent yields and often requiring milder reaction conditions or shorter reaction times.

  • Electron-Withdrawing Groups (EWGs): While EWGs decrease the nucleophilicity of the aniline, the reaction can still proceed to give good yields, often by employing higher temperatures or longer reaction times. The presence of halogens like chlorine and fluorine is common in many potent inhibitors.

  • Steric Hindrance: Ortho-substituents on the aniline ring can impede the reaction. However, techniques like microwave-assisted synthesis can effectively mitigate this issue.[2]

Experimental Protocol: A Representative Synthesis

The following protocol details a representative synthesis of a 4-anilino-6-hydroxy-7-methoxyquinazoline, based on common procedures for the preparation of Gefitinib and its analogues.

Step 1: Chlorination of this compound

  • To a suspension of this compound (1.0 eq) in a suitable solvent such as toluene or dichloromethane, add a chlorinating agent like thionyl chloride (2-5 eq) or phosphorus oxychloride (2-5 eq).

  • A catalytic amount of dimethylformamide (DMF) can be added to facilitate the reaction.

  • The reaction mixture is heated to reflux (typically 80-110 °C) and monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • Upon completion, the excess chlorinating agent and solvent are removed under reduced pressure to yield the crude 4-chloro-6-hydroxy-7-methoxyquinazoline, which is often used in the next step without further purification.

Step 2: Nucleophilic Aromatic Substitution with a Substituted Aniline

  • The crude 4-chloro-6-hydroxy-7-methoxyquinazoline (1.0 eq) is dissolved or suspended in a protic solvent such as isopropanol or n-butanol.

  • The substituted aniline (1.0-1.2 eq) is added to the mixture.

  • The reaction is typically heated to reflux (80-120 °C) for several hours. The progress of the reaction is monitored by TLC.

  • For less reactive anilines, the addition of a non-nucleophilic base like diisopropylethylamine (DIPEA) can be beneficial to neutralize the HCl generated during the reaction.

  • After completion, the reaction mixture is cooled, and the product often precipitates. The solid can be collected by filtration.

  • The crude product is then purified by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate) or by column chromatography on silica gel to afford the pure 4-(substituted anilino)-6-hydroxy-7-methoxyquinazoline.

G cluster_step1 Step 1: Activation cluster_step2 Step 2: Coupling start Start step1 Chlorination of Quinazolinone start->step1 step2 SNAr with Substituted Aniline step1->step2 Crude Chloroquinazoline cluster_step1 cluster_step1 purification Purification step2->purification Crude Product cluster_step2 cluster_step2 end Final Product purification->end s1_1 Add Quinazolinone and Solvent s1_2 Add Chlorinating Agent (e.g., SOCl₂) s1_1->s1_2 s1_3 Heat to Reflux s1_2->s1_3 s1_4 Remove Solvent s1_3->s1_4 s2_1 Dissolve Chloroquinazoline in Solvent (e.g., Isopropanol) s2_2 Add Substituted Aniline s2_1->s2_2 s2_3 Heat to Reflux s2_2->s2_3 s2_4 Cool and Filter s2_3->s2_4 caption Experimental workflow for the two-step synthesis.

References

Spectroscopic comparison of "6-Hydroxy-7-methoxy-3,4-dihydroquinazolin-4-one" and its derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Spectroscopic Guide to 6-Hydroxy-7-methoxy-3,4-dihydroquinazolin-4-one and Its Derivatives

Introduction: The Quinazolinone Scaffold in Modern Drug Discovery

The quinazolinone skeleton, a bicyclic system composed of a benzene ring fused to a pyrimidine ring, is a cornerstone in medicinal chemistry. Derivatives of this scaffold exhibit a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[1][2][3] Several FDA-approved drugs, such as Gefitinib and Erlotinib, feature the quinazolinone core, underscoring its therapeutic significance.[4]

The biological activity of these compounds is intrinsically linked to their three-dimensional structure and electronic properties. Therefore, a precise and comprehensive structural characterization is paramount for the rational design and development of new, more effective therapeutic agents. This guide provides a detailed spectroscopic comparison of This compound (a key intermediate in the synthesis of antitumor agents) and its derivatives.[5] As a senior application scientist, my objective is to not only present the data but also to elucidate the underlying principles, explain the causal relationships between structural modifications and spectral changes, and provide robust, field-tested experimental protocols.

Core Molecular Structures

The comparative analysis in this guide will focus on the parent compound and two representative derivatives to illustrate the impact of common structural modifications.

  • Parent Compound (1): this compound

  • Derivative A: 7-Methoxy-6-propoxyquinazolin-4(3H)-one (Illustrates O-alkylation of the phenolic hydroxyl)

  • Derivative B: 2,3-Disubstituted Quinazolin-4(3H)-one (Illustrates substitution on the pyrimidine ring)

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules.[6] By analyzing the chemical shifts, coupling constants, and integration of signals, we can map the precise connectivity and environment of atoms within a molecule. For quinazolinones, NMR is indispensable for confirming substitution patterns on both the benzene and pyrimidine rings.

¹H NMR (Proton NMR) Analysis

Causality Behind Experimental Choices: The choice of solvent is critical for ¹H NMR. We use deuterated dimethyl sulfoxide (DMSO-d₆) because it is an excellent solvent for most quinazolinone derivatives and, importantly, its hygroscopic nature allows for the observation of exchangeable protons (N-H and O-H), which provide crucial structural information.[6]

Analysis of Parent Compound (1): this compound

The ¹H NMR spectrum of the parent compound in DMSO-d₆ shows distinct signals that can be unambiguously assigned:[5]

  • δ 11.94 (s, 1H, N3-H): This downfield singlet corresponds to the amide proton. Its significant deshielding is due to the resonance and anisotropic effects of the adjacent carbonyl group and its involvement in intermolecular hydrogen bonding.

  • δ 9.81 (s, 1H, C6-OH): This signal is characteristic of the phenolic hydroxyl proton. It is a singlet as it does not couple with neighboring protons and is exchangeable with D₂O.

  • δ 7.92 (s, 1H, H-2): This singlet is assigned to the proton at the C2 position on the pyrimidine ring. Its chemical shift is influenced by the two adjacent nitrogen atoms.

  • δ 7.39 (s, 1H, H-5): This aromatic proton appears as a singlet. Its downfield position is attributed to the deshielding effect of the C4-carbonyl group.

  • δ 7.11 (s, 1H, H-8): The second aromatic proton, also a singlet, is located at C8.

  • δ 3.91 (s, 3H, -OCH₃): This sharp singlet corresponds to the three protons of the methoxy group at C7.

Comparative Analysis of Derivatives

  • Derivative A (O-Alkylation): When the hydroxyl group at C6 is alkylated (e.g., with a propoxy chain), the ¹H NMR spectrum changes predictably. The singlet at δ 9.81 ppm for the -OH proton disappears. New signals corresponding to the propoxy group will appear: a triplet around δ 4.0-4.2 ppm (-OCH₂-), a multiplet around δ 1.7-1.9 ppm (-CH₂-), and a triplet around δ 0.9-1.1 ppm (-CH₃). The signals for the aromatic and H-2 protons will experience minor shifts due to the change in the electronic environment.

  • Derivative B (2,3-Disubstitution): Introducing substituents at the N3 and C2 positions dramatically alters the spectrum. For example, in a 2-phenyl-3-alkyl derivative, the N3-H singlet at ~12 ppm vanishes. The H-2 singlet at ~7.9 ppm is also absent, replaced by signals corresponding to the new substituent at C2. If a phenyl group is at C2, a new set of multiplets will appear in the aromatic region (typically δ 7.2-7.8 ppm).[7]

¹³C NMR Spectroscopy Analysis

Principle and Rationale: ¹³C NMR provides a map of the carbon skeleton. While less sensitive than ¹H NMR, it is crucial for identifying quaternary carbons (like C=O, C-4a, C-8a) and confirming the overall carbon count of the molecule.[8]

Analysis of Parent Compound (1): this compound

Based on data from closely related quinazolinone structures, the expected ¹³C NMR shifts are:[2][6]

  • δ ~162 ppm (C-4): The carbonyl carbon, typically the most downfield signal in the aliphatic region.

  • δ ~153 ppm (C-7): Aromatic carbon attached to the electron-donating methoxy group.

  • δ ~152 ppm (C-2): Carbon atom situated between two nitrogen atoms.

  • δ ~149 ppm (C-8a): Quaternary carbon at the ring junction.

  • δ ~148 ppm (C-6): Aromatic carbon bearing the hydroxyl group.

  • δ ~121 ppm (C-4a): The second quaternary carbon at the ring junction.

  • δ ~111 ppm (C-8): Aromatic carbon with a proton.

  • δ ~106 ppm (C-5): Aromatic carbon with a proton.

  • δ ~56 ppm (-OCH₃): The carbon of the methoxy group.

Comparative Analysis of Derivatives

  • Derivative A (O-Alkylation): Alkylation of the C6-OH group will introduce new signals for the alkyl chain carbons in the upfield region (typically δ 10-70 ppm). The C-6 signal will shift slightly due to the change from a hydroxyl to an ether linkage.

  • Derivative B (2,3-Disubstitution): Substitution at C2 will cause the C-2 signal at ~152 ppm to shift significantly or disappear into the aromatic region if the substituent is aryl. The carbons of the substituent itself will give rise to new, characteristic signals.[8]

Part 2: Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule based on their characteristic vibrational frequencies.[9] For quinazolinone synthesis, it is an invaluable tool for monitoring reaction progress, for example, by observing the appearance of the amide C=O stretch.

Principle and Rationale: Molecules absorb infrared radiation at specific frequencies that correspond to the vibrations of their bonds (stretching, bending). The position of an absorption band in the spectrum is indicative of the bond type and its chemical environment.

Analysis of Parent Compound (1)

The IR spectrum of solid this compound, typically recorded using a KBr pellet, would show the following key absorption bands:[6][8]

  • ~3400-3200 cm⁻¹ (Broad, Strong): This region is characteristic of N-H and O-H stretching vibrations. The broadness is due to extensive intermolecular hydrogen bonding in the solid state.

  • ~3100-3000 cm⁻¹ (Medium): Aromatic C-H stretching vibrations.

  • ~2950 cm⁻¹ (Weak): Aliphatic C-H stretching from the methoxy group.

  • ~1680 cm⁻¹ (Strong): This is a hallmark peak for the C=O (amide I band) stretching vibration of the quinazolinone core. Its position confirms the presence of the cyclic amide.

  • ~1615 cm⁻¹ (Medium-Strong): C=N stretching of the pyrimidine ring.

  • ~1500-1450 cm⁻¹ (Medium): Aromatic C=C stretching vibrations.

Comparative Analysis of Derivatives

  • Derivative A (O-Alkylation): Upon alkylation of the hydroxyl group, the broad O-H stretch will diminish or disappear, though the N-H stretch will remain. New, sharper peaks for aliphatic C-H stretching from the alkyl chain will appear around 2900-2980 cm⁻¹.

  • Derivative B (2,3-Disubstitution): If the N3 proton is replaced with an alkyl or aryl group, the N-H stretching band around 3400-3200 cm⁻¹ will disappear completely. The C=O stretching frequency may shift slightly (e.g., to ~1670 cm⁻¹) depending on the electronic nature of the substituent at N3.[9]

Part 3: Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of a compound and offers structural clues based on its fragmentation pattern.[10] It is a crucial final check to confirm the identity and purity of a synthesized molecule.

Principle and Rationale: In MS, molecules are ionized, and the resulting charged particles are separated based on their mass-to-charge ratio (m/z). High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy.[9] The ionization method dictates the extent of fragmentation; Electron Impact (EI) causes extensive fragmentation, providing a detailed fingerprint, while Electrospray Ionization (ESI) is a softer technique that typically shows the protonated molecular ion [M+H]⁺ with minimal fragmentation.[11]

Analysis of Parent Compound (1)

  • Molecular Ion: The molecular formula is C₉H₈N₂O₃, with a molecular weight of 192.17 g/mol .[12] In ESI-MS, the primary ion observed would be the protonated molecule [M+H]⁺ at m/z 193.

  • Fragmentation Pattern: While ESI is soft, some fragmentation can be induced. For quinazolinones, a characteristic fragmentation pathway involves the loss of carbon monoxide (CO, 28 Da) from the pyrimidine ring.[10] Therefore, a fragment ion at m/z 165 ([M+H-CO]⁺) would be expected. Further fragmentation could involve the loss of a methyl radical (•CH₃, 15 Da) from the methoxy group.

Comparative Analysis of Derivatives

The fragmentation pattern is highly sensitive to the nature of the substituents.

  • Derivative A (O-Alkylation): The molecular ion peak will increase by the mass of the added alkyl chain minus one (for the lost H). The fragmentation will be dominated by the cleavage of the ether side chain, often leading to a prominent fragment corresponding to the quinazolinone core.

  • Derivative B (2,3-Disubstitution): The molecular ion will reflect the mass of the added substituents. Fragmentation will often involve the cleavage of the bonds connecting the substituents to the quinazolinone core. For instance, a 2-phenyl derivative might show a fragment corresponding to the loss of the phenyl group.[10]

Part 4: UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, which is useful for characterizing conjugated systems.

Principle and Rationale: Molecules with π-systems, like the quinazolinone core, absorb UV or visible light, promoting electrons from a lower energy molecular orbital to a higher one. The primary transitions are π → π* and n → π*.[13][14]

Analysis of Parent Compound (1)

In a solvent like acetonitrile or methanol, quinazolinone derivatives typically show two main absorption bands:[13]

  • ~240-300 nm: Attributed to the high-energy π → π* transitions within the fused aromatic system.

  • ~310-400 nm: A longer wavelength band corresponding to the lower energy n → π* transition, involving the non-bonding electrons on the nitrogen and oxygen atoms.

Comparative Analysis of Derivatives

The position (λ_max) and intensity of these bands are sensitive to substituents.

  • Auxochromes (e.g., -OH, -OR): The hydroxyl and methoxy groups on the parent compound are electron-donating groups that tend to shift the absorption maxima to longer wavelengths (a bathochromic or red shift). Converting the -OH to an ether (-OR) in Derivative A would likely cause a small shift in λ_max.

  • Extended Conjugation: Adding a phenyl group at the C2 position (Derivative B) extends the π-conjugated system. This significantly lowers the energy gap for the π → π* transition, resulting in a pronounced bathochromic shift of the main absorption band.[14]

Summary Data Tables

Table 1: Comparative ¹H NMR Data (δ, ppm) in DMSO-d₆
AssignmentParent Compound (1)Derivative A (O-Propoxy)
N3-H ~11.94 (s)~11.9 (s)
C6-OH ~9.81 (s)Absent
H-2 ~7.92 (s)~7.9 (s)
H-5 ~7.39 (s)~7.4 (s)
H-8 ~7.11 (s)~7.1 (s)
C7-OCH₃ ~3.91 (s)~3.9 (s)
C6-OCH₂CH₂CH₃ Absent~4.1 (t)
C6-OCH₂CH₂CH₃ Absent~1.8 (m)
C6-OCH₂CH₂CH₃ Absent~1.0 (t)
Table 2: Key IR Vibrational Frequencies (cm⁻¹)
AssignmentParent Compound (1)Derivative B (N3-Alkyl)
O-H / N-H Stretch ~3400-3200 (broad)~3300 (broad, O-H only)
Aromatic C-H Stretch ~3100-3000~3100-3000
Amide C=O Stretch ~1680~1670
C=N Stretch ~1615~1610

Experimental Protocols (Self-Validating Systems)

Protocol 1: NMR Spectroscopy
  • Sample Preparation: Accurately weigh 5-10 mg of the quinazolinone sample and dissolve it in ~0.6 mL of DMSO-d₆ in a clean, dry 5 mm NMR tube.

  • Solubilization: Ensure the sample is fully dissolved. If necessary, gently warm the tube or use a sonication bath. A fully dissolved sample is critical for acquiring high-resolution spectra.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and sensitivity.[6]

  • Data Acquisition (¹H NMR): Acquire the spectrum with a sufficient number of scans (typically 16 or 32) to achieve a good signal-to-noise ratio. Use standard parameters: spectral width of -2 to 14 ppm, pulse angle of 45°, and a relaxation delay of 2 seconds.

  • Data Acquisition (¹³C NMR): Acquire the spectrum using proton broadband decoupling. A larger number of scans is required due to the low natural abundance of ¹³C. A relaxation delay of 2-5 seconds is recommended.

  • Validation: Reference the spectra using the residual solvent peak of DMSO-d₆ (δ 2.50 ppm for ¹H, δ 39.52 ppm for ¹³C).

Protocol 2: FTIR Spectroscopy
  • Sample Preparation (KBr Pellet): In an agate mortar and pestle, thoroughly grind 1-2 mg of the dry sample with ~100 mg of spectroscopic grade, dry potassium bromide (KBr) until a fine, homogeneous powder is obtained.

  • Pellet Formation: Transfer the powder to a pellet press and apply 7-10 tons of pressure to form a transparent or translucent pellet. A transparent pellet minimizes light scattering and ensures a high-quality spectrum.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: First, record a background spectrum of the empty sample compartment to subtract atmospheric CO₂ and H₂O absorptions. Place the KBr pellet in the sample holder and record the sample spectrum, typically scanning from 4000 to 400 cm⁻¹.

  • Validation: The baseline of the final spectrum should be flat, and the major peaks should be sharp (unless broadened by hydrogen bonding), indicating good sample preparation.

Protocol 3: Mass Spectrometry (ESI-MS)
  • Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile. The solvent should be of high purity (HPLC or MS grade) to avoid extraneous peaks.

  • Instrumentation: Use an ESI-MS instrument, such as a quadrupole or ion trap mass spectrometer.

  • Data Acquisition: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min). Acquire the spectrum in positive ion mode. Optimize source parameters (e.g., capillary voltage, temperature) to maximize the signal of the [M+H]⁺ ion.

  • Validation: Calibrate the mass spectrometer using a known standard immediately before the analysis to ensure high mass accuracy.

Visualizations

Caption: Structure of this compound.

workflow General Spectroscopic Analysis Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Characterization cluster_conclusion Final Confirmation synth Synthesized Quinazolinone Derivative ms Mass Spectrometry (Confirm MW & Formula) synth->ms ir FTIR Spectroscopy (Identify Functional Groups) synth->ir nmr NMR (¹H & ¹³C) (Elucidate C-H Framework) ms->nmr ir->nmr uv UV-Vis Spectroscopy (Analyze Conjugated System) nmr->uv structure Structure Elucidated & Purity Confirmed uv->structure

Caption: Workflow for the spectroscopic characterization of novel compounds.

fragmentation Key ESI-MS Fragmentation Pathway for Compound (1) parent Parent Ion [M+H]⁺ m/z = 193 frag1 Fragment Ion [M+H-CO]⁺ m/z = 165 parent->frag1 - CO (28 Da)

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 6-Hydroxy-7-methoxy-3,4-dihydroquinazolin-4-one

Author: BenchChem Technical Support Team. Date: January 2026

As researchers dedicated to advancing science, our responsibility extends beyond the benchtop; it encompasses the entire lifecycle of the chemical reagents we employ. The proper management and disposal of chemical waste are not merely regulatory hurdles but are fundamental to ensuring a safe laboratory environment, protecting our communities, and preserving environmental integrity. This guide provides a detailed protocol for the proper disposal of 6-Hydroxy-7-methoxy-3,4-dihydroquinazolin-4-one, grounded in safety, regulatory compliance, and scientific best practices.

The core principle of chemical disposal is that the generator of the waste is responsible for it from "cradle-to-grave".[1] This guide is designed to help you fulfill that responsibility with confidence and precision.

Part 1: Hazard Assessment & Waste Characterization

Before any disposal procedure can be initiated, a thorough understanding of the compound's hazards is essential. This knowledge informs every subsequent step, from the selection of personal protective equipment (PPE) to the final disposal method. This compound must be treated as a hazardous substance.

Aggregated GHS information submitted to the European Chemicals Agency (ECHA) classifies this compound as highly toxic if ingested.[2] While a complete dataset is not available for all hazard endpoints, related quinazolinone and quinoline structures often exhibit potential for skin and eye irritation.[3][4] Therefore, all waste streams containing this compound must be classified and handled as hazardous chemical waste.[3]

Hazard Class GHS Pictogram Hazard Statement Key Precautionary Action Source
Acute Toxicity, Oral (Category 3)
alt text
H301: Toxic if swallowedP501: Dispose of contents/container to an approved waste disposal plant.[2]

This initial characterization is the most critical step. Under the Resource Conservation and Recovery Act (RCRA), the responsibility for accurate hazardous waste determination rests with trained professionals, not students or untrained personnel.[5][6][7]

Part 2: The Disposal Workflow: Segregation, Collection & Storage

The cardinal rule of chemical waste management is segregation. Never mix different waste streams unless their compatibility is confirmed.[8] Mixing incompatible chemicals can lead to dangerous reactions, while combining hazardous and non-hazardous waste unnecessarily increases the volume and cost of disposal.

Decision Logic for Waste Segregation

The following diagram outlines the critical decision-making process for segregating waste contaminated with this compound.

WasteSegregation cluster_start Step 1: Generation cluster_classification Step 2: Classification cluster_state Step 3: Physical State cluster_containers Step 4: Containerization A Waste Generation (e.g., reaction quench, used consumables) B Is material contaminated with 6-Hydroxy-7-methoxy-3,4- dihydroquinazolin-4-one? A->B C What is the physical state? B->C  Yes   H Non-Hazardous Trash B->H  No   D Solid Chemical Waste (Unused compound, contaminated weigh paper, spill clean-up) C->D  Solid Chemical   E Liquid Chemical Waste (Reaction mixtures, solutions, solvents) C->E  Liquid   F Contaminated Sharps (Needles, scalpels, pipette tips) C->F  Solid (Sharp)   G Contaminated Labware/PPE (Gloves, vials, flasks) C->G  Solid (Non-Sharp)  

Caption: Waste segregation decision tree for materials contaminated with this compound.

Step-by-Step Collection Protocol
  • Select Appropriate Containers : All waste must be collected in containers that are in good condition, compatible with the waste, and can be securely sealed.[9] For liquids, use a container designed for liquids, never a solid waste bin. Do not use metal containers for corrosive waste.[9]

  • Solid Waste Collection :

    • Pure Compound/Bulk Powder : Place any unused or expired solid this compound into a dedicated hazardous solid waste container.

    • Contaminated Consumables : Collect items such as contaminated gloves, weigh boats, and absorbent pads in a designated, sealed bag or container clearly marked for solid hazardous waste.[8]

  • Liquid Waste Collection :

    • Collect all solutions, reaction mixtures, and solvent rinsates containing the compound in a dedicated, leak-proof hazardous liquid waste container.

    • Ensure the pH of aqueous solutions is neutral (between 6 and 10) before adding to a general aqueous waste container, unless a dedicated acidic or basic waste stream is established.[8]

    • Crucially, do not dispose of this chemical down the drain .[3]

  • Contaminated Sharps : All sharps (needles, razor blades, pipette tips) must be placed in a designated, puncture-proof sharps container.[8]

Part 3: Labeling, Storage, and Final Disposal

Proper labeling and storage are mandated by regulations to ensure safety and proper handling by EHS personnel and waste contractors.

Labeling Requirements

From the moment the first drop of waste enters the container, it must be labeled.[9] The label must clearly state:

  • The words "HAZARDOUS WASTE" .[9]

  • The full chemical name: "this compound" .

  • The approximate percentage of each component in the container.[9]

  • The primary hazards associated with the contents (e.g., "Toxic").

While specific RCRA waste codes are not required on the container while it's in the lab's satellite accumulation area (SAA), they will be needed before transport.[7] This determination is typically made by EHS professionals.

Satellite Accumulation and Storage

Waste containers must be stored in a designated Satellite Accumulation Area (SAA) within the laboratory.

  • Secure Storage : Keep containers tightly capped at all times, except when adding waste.[9]

  • Segregation : Store the waste container away from incompatible materials, particularly strong oxidizing agents, acids, and bases.[3][10]

  • Secondary Containment : It is best practice to keep liquid waste containers in a secondary containment bin to catch any potential leaks.

  • Time Limits : Under RCRA and alternative academic lab rules (Subpart K), there are limits on how long waste can be accumulated in the lab before it must be moved to a central storage area.[5][11] Be aware of your institution's specific time limits.

Arranging for Final Disposal
  • Contact EHS : Once your waste container is full or has reached its accumulation time limit, contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup.[3]

  • Provide Documentation : Complete any required waste pickup forms accurately, detailing the contents of the container.[3]

  • Handover : Ensure containers are sealed and properly labeled before handing them over to the disposal contractor.[3]

The preferred and required method for final disposal of this type of chemical waste is incineration in a permitted hazardous waste incinerator .[3] Landfill disposal is not a recommended or compliant option.[3]

Part 4: Emergency Procedures for Spills

In the event of a spill during handling or disposal preparation, immediate and correct action is critical.

  • Alert Personnel : Notify colleagues in the immediate area.

  • Isolate the Area : Prevent entry to the spill area.

  • Don Appropriate PPE : At a minimum, this includes a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles.[3]

  • Contain the Spill : For solid spills, carefully sweep up the material and place it in a labeled hazardous waste container.[10] For liquid spills, use an appropriate chemical absorbent material.

  • Clean the Area : Decontaminate the spill surface according to your lab's standard operating procedures.

  • Dispose of Clean-up Materials : All materials used for clean-up (absorbent pads, contaminated PPE) must be disposed of as hazardous waste.[9]

  • Report the Incident : Report the spill to your supervisor and EHS department, regardless of size.

By adhering to these systematic procedures, you actively contribute to a robust culture of safety and environmental stewardship. Always prioritize safety, and when in doubt, consult your institution's EHS professionals.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.